Product packaging for 2-((4-Fluorophenyl)ethynyl)aniline(Cat. No.:CAS No. 1173153-20-2)

2-((4-Fluorophenyl)ethynyl)aniline

Cat. No.: B2376914
CAS No.: 1173153-20-2
M. Wt: 211.239
InChI Key: TUKBDCKEFZMYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-((4-Fluorophenyl)ethynyl)aniline (CAS 1173153-20-2) is a synthetic organic compound with the molecular formula C₁₄H₁₀FN and a molecular weight of 211.23 g/mol . This aniline derivative features a tolane core, where a rigid, linear ethynyl bridge connects a 4-fluorophenyl ring and an aniline group. This structure classifies it as a promising building block in materials science and medicinal chemistry research. While direct studies on this specific molecule are limited, its core structure is highly relevant in developing nonlinear optical (NLO) materials . Compounds with a donor-π-acceptor (D-π-A) architecture, where an electron donor (like an aniline) and an electron acceptor are linked by a conjugated π-system (like an ethynyl bridge), are actively explored for optoelectronic applications. The ethynyl bridge is known to facilitate electronic mobility and enhance intramolecular charge transfer, which is crucial for strong NLO performance . Therefore, this compound serves as a key precursor or intermediate for synthesizing more complex D-π-A systems for optical communication and power limiting . Furthermore, structurally similar alkynyl-aniline derivatives are valuable intermediates in multicomponent reactions, such as the Kabachnik-Fields reaction, for synthesizing biologically relevant molecules like α-aminophosphonates and 1,2-dihydroisoquinolinylphosphonates . These classes of organophosphorus compounds are known to exhibit a range of biological activities, including use as enzyme inhibitors, antibiotics, and antiviral agents . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses. Handle with care, referring to the material safety data sheet. The compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10FN B2376914 2-((4-Fluorophenyl)ethynyl)aniline CAS No. 1173153-20-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(4-fluorophenyl)ethynyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h1-4,6-7,9-10H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKBDCKEFZMYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-((4-Fluorophenyl)ethynyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Diarylalkynes in Modern Chemistry

The diarylalkyne scaffold, a core structural motif in 2-((4-Fluorophenyl)ethynyl)aniline, represents a cornerstone in contemporary medicinal chemistry and materials science.[1] The rigid, linear geometry conferred by the ethynyl linkage, combined with the electronic properties of the flanking aryl rings, makes these compounds highly versatile building blocks.[2] In drug discovery, the diarylalkyne unit is often incorporated to probe and occupy narrow hydrophobic pockets within protein active sites, or to serve as a bioisostere for other functional groups. Furthermore, the aniline and fluoro-substituted phenyl rings in the target molecule offer multiple sites for further chemical modification, enabling the generation of diverse compound libraries for screening.[3] In materials science, analogous structures are investigated for their potential in developing organic light-emitting diodes (OLEDs) and liquid crystals.[4] This guide provides a detailed technical overview of the synthesis, characterization, and potential applications of this compound, a compound of significant interest for these fields.

Synthesis of this compound via Sonogashira Coupling

The most efficient and widely adopted method for the synthesis of diarylalkynes such as this compound is the Sonogashira cross-coupling reaction.[5][6] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst.[2] The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it ideal for the synthesis of complex molecules.[5][7]

Mechanistic Overview of the Sonogashira Coupling

The mechanism of the Sonogashira coupling is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][8]

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, undergoes oxidative addition with the aryl halide (1-fluoro-4-iodobenzene) to form a palladium(II) complex.[2]

  • Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The diarylalkyne product is formed through reductive elimination from the palladium(II) complex, regenerating the palladium(0) catalyst.[5]

The Copper Cycle:

  • Coordination and Deprotonation: The copper(I) co-catalyst coordinates to the terminal alkyne (2-ethynylaniline). In the presence of a base (e.g., an amine), the terminal proton of the alkyne is removed, forming a copper(I) acetylide intermediate. This intermediate is then transferred to the palladium cycle.

A copper-free Sonogashira coupling has also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[8] In this variation, the deprotonation of the alkyne and its subsequent coordination to the palladium center are thought to occur directly, albeit often requiring harsher reaction conditions.[8]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)L₂-X Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)L₂-C≡CR' Pd_Aryl->Pd_Alkyne Transmetalation Product Ar-C≡CR' Pd_Alkyne->Product Reductive Elimination Product->Pd0 Regeneration Alkyne R'-C≡C-H Cu_Acetylide R'-C≡C-Cu(I) Alkyne->Cu_Acetylide Base, Cu(I)X Cu_Acetylide->Pd_Aryl Transfers Acetylide ArX 1-Fluoro-4-iodobenzene ArX->Pd0 Alkyne_start 2-Ethynylaniline Alkyne_start->Alkyne

Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol

This protocol is a representative example for the synthesis of this compound.

Materials:

  • 1-Fluoro-4-iodobenzene

  • 2-Ethynylaniline

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 1-fluoro-4-iodobenzene (1.0 eq), 2-ethynylaniline (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous tetrahydrofuran (5 mL per mmol of 1-fluoro-4-iodobenzene) followed by anhydrous triethylamine (2.0 eq) via syringe.

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction (typically within 2-4 hours), dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.[9]

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[9]

Characterization of this compound

Thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following techniques are standard for the structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[10]

¹H NMR (Expected Chemical Shifts) ¹³C NMR (Expected Chemical Shifts)
Aromatic protons: ~6.5-7.5 ppmAlkyne carbons: ~80-100 ppm
Amine protons (NH₂): Broad singlet, ~3.5-4.5 ppmAromatic carbons: ~110-150 ppm
Carbon attached to fluorine: ~160-165 ppm (doublet due to C-F coupling)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[11][12]

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amine)3300-3500 (typically two bands for a primary amine)
C≡C stretch (alkyne)2100-2260 (can be weak or absent in symmetrical alkynes)
C-F stretch1000-1400
Aromatic C-H stretch~3000-3100
Aromatic C=C stretch~1450-1600
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, which allows for the determination of its molecular weight and elemental composition.[13]

Technique Expected Observation
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)Molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the compound (C₁₄H₁₀FN, MW: 211.24 g/mol ).[14]
High-Resolution Mass Spectrometry (HRMS)Precise mass measurement to confirm the elemental formula.

Potential Applications in Drug Discovery and Materials Science

While specific biological activity or material properties of this compound are not extensively reported in publicly available literature, its structural features suggest significant potential in several areas.

  • Medicinal Chemistry: The diarylalkyne core can act as a rigid scaffold to present the aniline and fluorophenyl moieties in specific orientations for binding to biological targets. The aniline group provides a handle for further derivatization to explore structure-activity relationships (SAR). The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a potential drug candidate.[15]

  • Materials Science: The extended π-system of the diarylalkyne structure is a key feature for applications in organic electronics.[1] The presence of the polar amine and fluorine substituents can influence the intermolecular interactions and packing of the molecules in the solid state, which are critical for tuning the properties of organic semiconductors, OLEDs, and liquid crystals.[4]

Conclusion

The synthesis of this compound is readily achievable through the robust and versatile Sonogashira coupling reaction. Its structural characterization can be comprehensively performed using standard spectroscopic techniques. The unique combination of a diarylalkyne scaffold with aniline and fluorophenyl substituents makes this molecule a highly attractive building block for the development of novel therapeutics and advanced organic materials. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the potential of this and related compounds in their respective fields.

References

Physical and chemical properties of 2-((4-Fluorophenyl)ethynyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-((4-Fluorophenyl)ethynyl)aniline

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 1173153-20-2), a diarylacetylene derivative of significant interest in medicinal chemistry and materials science. The document details the compound's core physical and chemical properties, provides a validated protocol for its synthesis via Sonogashira cross-coupling, and offers a thorough analysis of its spectroscopic signature for characterization. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile molecular scaffold.

Introduction and Strategic Importance

This compound is a molecule that merges three key chemical motifs: an aniline ring, a rigid ethynyl linker, and a fluorinated phenyl group. This unique combination makes it a valuable building block for creating complex molecular architectures. The aniline moiety serves as a versatile handle for further chemical modifications, while the fluorophenyl group is a well-established feature in modern drug design for enhancing metabolic stability and binding affinity. The diarylacetylene core provides a linear, conjugated system that is foundational for developing novel electronic materials and potent biological agents. The 2-substituted aniline framework, in particular, is a recognized scaffold in the development of kinase inhibitors, highlighting the compound's potential in oncology research.[1][2][3]

This guide moves beyond a simple recitation of data to explain the causality behind the synthetic and analytical methodologies, providing the user with the expertise needed to confidently synthesize, characterize, and utilize this compound in their research endeavors.

Synthesis via Sonogashira Cross-Coupling

The most reliable and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The choice of this methodology is strategic; it is known for its high tolerance of various functional groups, including the amine on the aniline ring, and typically proceeds with high yields under relatively mild conditions.[4][5]

Core Reactants:

  • 2-Ethynylaniline: Provides the aniline and alkyne functionalities.

  • 1-Fluoro-4-iodobenzene: Serves as the source of the fluorophenyl group. An iodo-substituted arene is chosen over bromo- or chloro-analogs due to the higher reactivity of the C-I bond in the oxidative addition step of the catalytic cycle, leading to more efficient reactions.

Experimental Protocol

Objective: To synthesize this compound with high purity.

Materials:

  • 2-Ethynylaniline (1.0 eq)

  • 1-Fluoro-4-iodobenzene (1.05 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.01 eq)

  • Copper(I) iodide (CuI) (0.02 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Anhydrous solvent (e.g., Dioxane or Tetrahydrofuran/Dimethylacetamide mixture)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst and copper(I) iodide. Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the palladium(0) species in the catalytic cycle is sensitive to oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-ethynylaniline, 1-fluoro-4-iodobenzene, and the anhydrous solvent.

  • Base Addition: Add triethylamine to the mixture. The base acts as a scavenger for the hydrogen iodide (HI) that is formed during the reaction, preventing it from protonating the aniline and deactivating the catalyst.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir until the starting materials are consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine to remove the triethylammonium iodide salt and other aqueous-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Combine Reactants: - 2-Ethynylaniline - 1-Fluoro-4-iodobenzene catalysts Add Catalysts & Base: - PdCl₂(PPh₃)₂ - CuI - Et₃N reagents->catalysts Inert Atmosphere reaction_step Heat under Inert Gas (70-80°C) catalysts->reaction_step workup Aqueous Work-up (EtOAc/Water) reaction_step->workup Reaction Complete purify Column Chromatography workup->purify product Pure Product: This compound purify->product

Caption: Sonogashira coupling reaction workflow.

Physical and Chemical Properties

The physical properties of this compound are summarized below. These characteristics are essential for proper handling, storage, and application in experimental setups.

Table 1: Core Physical Properties
PropertyValueSource
CAS Number 1173153-20-2[6]
Molecular Formula C₁₄H₁₀FN[6]
Molecular Weight 211.23 g/mol [6]
Appearance Off-white solid (predicted)Inferred from similar compounds[7]
Melting Point Not experimentally reported. Similar compounds like 4-ethynylaniline melt at 98-102 °C.N/A
Solubility Soluble in common organic solvents (CDCl₃, Acetone, Ethyl Acetate); Insoluble in water.General chemical knowledge
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[6]
Chemical Reactivity Insights

The reactivity of this compound is governed by its three primary functional regions:

  • Aniline Moiety: The primary amine (-NH₂) is nucleophilic and basic. It is the main site for derivatization, readily undergoing reactions such as acylation, alkylation, and formation of amides or sulfonamides. This functionality is crucial for building more complex structures or for acting as a hydrogen bond donor in biological systems.

  • Internal Alkyne: The ethynyl (-C≡C-) bond is a rigid, linear linker that creates defined spatial separation between the two aromatic rings. While less reactive than a terminal alkyne, it can still undergo reactions like cyclization or reduction. Its electron-rich nature contributes significantly to the molecule's overall electronic and optical properties.

  • Fluorophenyl Ring: The fluorine atom on the phenyl ring is an important modulator of the molecule's properties. It increases lipophilicity and can block sites of metabolism, enhancing the pharmacokinetic profile of potential drug candidates. The C-F bond is generally stable under most reaction conditions.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. Below is a summary of the expected spectroscopic data based on the molecular structure and data from analogous compounds.[8][9][10]

Table 2: Predicted Spectroscopic Data
TechniqueExpected Signature
¹H NMR (CDCl₃)~7.6-6.6 ppm (m, 8H): Complex multiplets corresponding to the eight protons on the two aromatic rings. ~4.1 ppm (s, broad, 2H): Broad singlet for the two amine protons (-NH₂).
¹³C NMR (CDCl₃)~160 ppm (d, ¹JCF ≈ 250 Hz): Carbon directly attached to fluorine. ~148-110 ppm: Multiple signals for the other aromatic carbons. ~95-85 ppm: Two distinct signals for the two alkynyl carbons.
IR Spectroscopy ~3450-3300 cm⁻¹: N-H stretching vibrations of the primary amine. ~2215 cm⁻¹: C≡C stretching of the internal alkyne. ~1600-1450 cm⁻¹: Aromatic C=C stretching. ~1250-1100 cm⁻¹: Strong C-F stretching vibration.
Mass Spec. (ESI) [M+H]⁺ = 212.09: Calculated exact mass for C₁₄H₁₁FN⁺. The molecular ion peak should be prominent.

Analytical Workflow for Compound Verification

References

Spectroscopic Characterization of 2-((4-Fluorophenyl)ethynyl)aniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-((4-Fluorophenyl)ethynyl)aniline, a diarylalkyne derivative, represents a significant scaffold in medicinal chemistry and materials science. Its structural motif, featuring a substituted aniline linked to a fluorophenyl group via an ethynyl bridge, imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional organic materials. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this molecule, ensuring the reliability and reproducibility of downstream applications.

This in-depth technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely available in the public domain, this guide leverages data from closely related analogs and established principles of spectroscopic interpretation to provide a robust predictive analysis. Furthermore, it offers detailed, field-proven protocols for acquiring high-quality spectroscopic data for this class of compounds.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key features of this compound that will influence its spectral properties are the aniline ring, the 4-fluorophenyl ring, the alkyne linker, the amino functional group, and the fluorine substituent.

cluster_aniline Aniline Ring cluster_fluorophenyl 4-Fluorophenyl Ring C1 C1' C2 C2' C1->C2 C_alkyne1 C1->C_alkyne1 C3 C3' C2->C3 N N C2->N C4 C4' C3->C4 C5 C5' C4->C5 C6 C6' C5->C6 C6->C1 H_N1 H N->H_N1 H_N2 H N->H_N2 C_alkyne2 C_alkyne1->C_alkyne2 C1_fp C1'' C_alkyne2->C1_fp C2_fp C2'' C1_fp->C2_fp C3_fp C3'' C2_fp->C3_fp C4_fp C4'' C3_fp->C4_fp C5_fp C5'' C4_fp->C5_fp F F C4_fp->F C6_fp C6'' C5_fp->C6_fp C6_fp->C1_fp prep Sample Preparation dissolve Dissolve ~10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep->dissolve filter Filter the solution into a clean NMR tube dissolve->filter instrument Instrument Setup tune Tune and match the NMR probe for ¹H and ¹³C frequencies instrument->tune shim Shim the magnetic field for homogeneity tune->shim acquisition Data Acquisition proton Acquire ¹H NMR spectrum (e.g., 16 scans, 2s relaxation delay) acquisition->proton carbon Acquire ¹³C NMR spectrum (e.g., 1024 scans, 2s relaxation delay) proton->carbon processing Data Processing transform Fourier transform the FID processing->transform phase Phase and baseline correct the spectrum transform->phase reference Reference the spectrum to the residual solvent peak phase->reference cluster_atr ATR Method cluster_kbr KBr Pellet Method atr_place Place a small amount of solid sample on the ATR crystal atr_clamp Apply pressure with the clamp atr_collect Collect the spectrum kbr_grind Grind ~1 mg of sample with ~100 mg of dry KBr kbr_press Press the mixture into a transparent pellet kbr_collect Place the pellet in the sample holder and collect the spectrum sample_intro Sample Introduction (Direct Inlet or GC) ionization Electron Ionization (70 eV) sample_intro->ionization mass_analysis Mass Analysis (e.g., Quadrupole or TOF) ionization->mass_analysis detection Detection and Spectrum Generation mass_analysis->detection

An In-Depth Technical Guide to 2-((4-Fluorophenyl)ethynyl)aniline (CAS Number: 1173153-20-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Fluorophenyl)ethynyl)aniline, registered under CAS number 1173153-20-2, is a synthetic organic compound that has garnered interest within the scientific community. Its molecular architecture, featuring a fluorinated phenyl group linked to an aniline moiety via an ethynyl bridge, presents a versatile scaffold for the development of novel molecules with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, safety considerations, and potential research applications, offering valuable insights for professionals in drug discovery and materials development.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published in publicly accessible literature, its fundamental properties can be summarized as follows:

PropertyValueSource
CAS Number 1173153-20-2[1]
IUPAC Name This compoundN/A
Molecular Formula C₁₄H₁₀FN[1]
Molecular Weight 211.23 g/mol [1]
Appearance Not specified (likely a solid)N/A
Melting Point Not specifiedN/A
Boiling Point Not specifiedN/A
Solubility Not specifiedN/A
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Structure:

Caption: Chemical structure of this compound.

Synthesis

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction . This powerful and versatile method for the formation of carbon-carbon bonds involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system.[2][3][4]

Reaction Scheme:

G reactant1 2-Ethynylaniline catalyst Pd Catalyst Cu(I) Co-catalyst Base reactant1->catalyst reactant2 1-Fluoro-4-iodobenzene reactant2->catalyst product This compound catalyst->product

Caption: Sonogashira coupling for the synthesis of the target compound.

Experimental Protocol: General Sonogashira Coupling

The following is a generalized protocol based on standard Sonogashira coupling procedures. Optimization of specific parameters (catalyst, base, solvent, temperature) is crucial for achieving high yields and purity.

Materials:

  • 2-Ethynylaniline

  • 1-Fluoro-4-iodobenzene (or other suitable aryl halide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), toluene)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the aryl halide.

  • Add the anhydrous solvent and the amine base to the flask.

  • Stir the mixture at room temperature for a few minutes to ensure dissolution and catalyst activation.

  • Add the terminal alkyne (2-ethynylaniline) to the reaction mixture.

  • The reaction is typically stirred at room temperature or gently heated, and its progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is worked up by quenching with an aqueous solution (e.g., saturated ammonium chloride), followed by extraction with an organic solvent.

  • The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the protons on both the aniline and fluorophenyl rings. The protons of the amino group will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the two sp-hybridized carbons of the ethynyl bridge. The carbon attached to the fluorine atom will exhibit a characteristic coupling (¹JCF). Spectroscopic data for a similar compound, 2-(4-fluorophenyl)aniline, is available and can serve as a reference.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡C triple bond stretch (around 2100-2260 cm⁻¹), and C-F stretching vibrations. IR spectra for related compounds like 4-ethynylaniline are available for comparison.[6][7]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (211.23 m/z). Fragmentation patterns would be consistent with the loss of functional groups.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the known hazards of similar aniline and fluorinated aromatic compounds, the following precautions should be taken:

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8][9]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[8]

    • In case of eye contact: Rinse cautiously with water for several minutes.[8]

    • If inhaled: Move the person into fresh air.[8]

    • If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere.[1]

Potential Research Applications

The unique structural features of this compound make it an attractive building block in several areas of research:

  • Medicinal Chemistry: Aniline derivatives are prevalent in many biologically active compounds, particularly as kinase inhibitors in cancer therapy. The fluorophenyl and ethynyl groups can modulate pharmacokinetic and pharmacodynamic properties. The ethynyl linker can provide rigidity and specific vector orientations for interaction with biological targets. While no specific biological activity has been reported for this compound, related aniline derivatives have shown potential as anticancer agents.

  • Materials Science: The rigid, conjugated system of diarylacetylenes is of interest in the development of organic electronic materials. These materials have potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The fluorine substitution can influence the electronic properties and stability of such materials.

Suppliers

This compound is available from several chemical suppliers, typically for research and development purposes. It is important to request a certificate of analysis to ensure the purity and identity of the compound. Some of the known suppliers include:

  • BLDpharm[1]

  • CymitQuimica[10]

  • And other fine chemical providers.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the synthesis of novel compounds in medicinal chemistry and materials science. While a comprehensive set of experimental data is not yet publicly available, its synthesis via the robust Sonogashira coupling reaction is well-established. Further research into the specific properties and applications of this compound is warranted to fully explore its potential in various scientific disciplines. Researchers should proceed with appropriate safety precautions, drawing on the known hazards of related chemical classes.

References

The Emerging Frontier: A Technical Guide to Fluorinated Ethynylaniline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine and ethynyl moieties into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] This guide provides an in-depth technical exploration of a particularly promising scaffold: fluorinated ethynylaniline derivatives. We will dissect the synthetic strategies for accessing these compounds, delve into their key applications as kinase inhibitors and advanced imaging agents, and provide detailed experimental protocols to bridge theory with practice. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological properties of this versatile molecular framework.

Introduction: The Power of Synergistic Moieties

The aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its synthetic tractability and ability to engage in crucial hydrogen bonding interactions make it an ideal starting point for drug design. The true potential, however, is unlocked when this core is decorated with two of the most impactful functional groups in drug discovery: fluorine and the ethynyl group.

  • The Fluorine Factor: The introduction of fluorine can profoundly alter a molecule's properties.[1][3] As the most electronegative element, it can modulate the pKa of nearby functional groups, enhance binding affinity through unique non-covalent interactions (such as orthogonal multipolar C-F---C=O interactions), and block sites of metabolism, thereby improving pharmacokinetic profiles.[2][3] Its small size allows it to act as a bioisostere for a hydrogen atom, but with vastly different electronic properties.[3][4]

  • The Ethynyl Advantage: The ethynyl group (a carbon-carbon triple bond) offers a rigid, linear linker that can probe deep into binding pockets. This structural constraint can lead to enhanced potency and selectivity. Furthermore, the terminal alkyne is a versatile chemical handle for "click" chemistry and other bioorthogonal reactions, enabling the development of chemical probes, antibody-drug conjugates (ADCs), and imaging agents.[5][6]

When combined in the fluorinated ethynylaniline scaffold, these groups create a synergistic effect, yielding compounds with enhanced metabolic stability, tailored basicity, and precise structural orientation, making them highly valuable for a range of therapeutic and diagnostic applications.

Synthetic Strategies: Accessing the Core Scaffold

The construction of fluorinated ethynylaniline derivatives typically relies on robust and versatile cross-coupling reactions. The Sonogashira coupling is the most prevalent method, enabling the direct connection of a terminal alkyne to an aryl halide.

General Synthetic Workflow

A common synthetic route involves the coupling of a protected ethynylaniline derivative with a functionalized, fluorinated aryl halide. The choice of protecting group for the aniline nitrogen is crucial to prevent side reactions and is typically an acid-labile group like Boc (tert-butyloxycarbonyl) or a readily cleavable group.

G cluster_0 Preparation of Starting Materials cluster_1 Core Coupling Reaction cluster_2 Final Product Generation A Fluorinated Aryl Halide (Ar-X, X=I, Br) C Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, base) A->C B Protected Ethynylaniline (e.g., Boc-NH-Ph-C≡CH) B->C D Protected Derivative (Boc-NH-Ph-C≡C-Ar) C->D Formation of C-C bond E Deprotection (e.g., TFA or HCl) D->E F Final Product (NH2-Ph-C≡C-Ar) E->F Unveiling the aniline

Caption: General workflow for the synthesis of fluorinated ethynylaniline derivatives.

Key Applications in Medicinal Chemistry

The unique structural and electronic properties of fluorinated ethynylaniline derivatives have led to their exploration in several key areas of drug discovery and diagnostics.

Kinase Inhibitors for Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] The ATP-binding site of kinases provides a well-defined target for small molecule inhibitors. Fluorinated ethynylaniline derivatives have emerged as potent and selective kinase inhibitors.

  • Mechanism of Action: These compounds often act as "Type I" inhibitors, competing with ATP for binding to the active conformation of the kinase. The aniline moiety can form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. The ethynyl linker orients the fluorinated aromatic ring to occupy a hydrophobic pocket, with the fluorine atoms often enhancing binding affinity and selectivity.

  • Example Application: Targeting Cyclin-Dependent Kinases (CDKs): Several fluorinated phenylethynyl-substituted heterocycles have shown potent activity against colorectal cancer cells by inhibiting cyclin D1 and inducing the expression of the cyclin-dependent kinase inhibitor p21.[8] For instance, compounds with a 2,6-difluorophenyl ethynyl moiety attached to various heterocyclic systems (acting as aniline bioisosteres) have demonstrated significant anti-proliferative effects.[8]

G Simplified binding mode of a fluorinated ethynylaniline kinase inhibitor. cluster_0 Kinase ATP Binding Site hinge Hinge Region pocket Hydrophobic Pocket adenine Adenine Region inhibitor Fluorinated Ethynylaniline Inhibitor inhibitor->hinge H-bonds from -NH2 group inhibitor->pocket Fluorinated ring occupies pocket inhibitor->adenine Displaces ATP ATP ATP ATP->hinge ATP->adenine

Caption: Binding mode of an ethynylaniline inhibitor in a kinase active site.

Probes for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo.[9][10] It relies on the use of radiotracers labeled with a positron-emitting isotope, with Fluorine-18 (¹⁸F) being the most widely used due to its favorable decay properties.[10][11]

  • Rationale for Use: The fluorinated ethynylaniline scaffold is an excellent candidate for developing novel PET tracers. The presence of a fluorine atom provides a site for direct radiolabeling with ¹⁸F. The core structure can be modified to target specific biological entities, such as enzymes or receptors that are overexpressed in disease states.

  • Example Application: Imaging Bruton's Tyrosine Kinase (BTK): Researchers have developed ¹⁸F-labeled tracers based on selective BTK inhibitors to visualize BTK expression in vivo.[10] This allows for non-invasive assessment of drug-target engagement and could aid in patient selection for BTK-targeted therapies.

  • Example Application: Imaging Lipofuscin in Senescent Cells: A fluorine-18 derivative of Sudan Black B (SBB), which contains a related structural motif, has been developed as a PET agent to image lipofuscin, a biomarker for cellular senescence.[12] In vivo PET imaging with this tracer confirmed a favorable pharmacokinetic profile, suggesting its potential for studying diseases associated with aging.[12]

Table 1: Biodistribution of a BTK-targeting ¹⁸F-PET Tracer in a Xenograft Model[10]

Organ/TissueUptake (%ID/cc)Tumor-to-Tissue Ratio
Tumor1.23 ± 0.30-
Blood0.18 ± 0.023.5 ± 0.7
Muscle0.20 ± 0.0210.6 ± 2.6
Bone0.35 ± 0.024.2 ± 0.2

%ID/cc = percentage of injected dose per cubic centimeter of tissue. Data represents mean ± standard deviation.

Experimental Protocol: Synthesis and Evaluation

To provide a practical context, this section outlines a representative protocol for the synthesis of a generic fluorinated ethynylaniline derivative and a subsequent in vitro kinase inhibition assay.

Synthesis of 4-((2,6-Difluorophenyl)ethynyl)aniline

This protocol is a generalized representation and should be adapted based on specific substrate reactivity and laboratory safety guidelines.

Step 1: Protection of 4-ethynylaniline

  • Dissolve 4-ethynylaniline (1.0 eq) in dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected 4-ethynylaniline.

Step 2: Sonogashira Coupling

  • To a degassed solution of Boc-protected 4-ethynylaniline (1.0 eq) and 1-iodo-2,6-difluorobenzene (1.1 eq) in a 2:1 mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

  • Heat the reaction mixture to 50°C under an inert atmosphere (N₂ or Ar) for 12-16 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the coupled product.

Step 3: Deprotection

  • Dissolve the purified, Boc-protected coupled product in DCM.

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution until the pH is basic.

  • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the final product, 4-((2,6-difluorophenyl)ethynyl)aniline.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ value of a test compound.

  • Reagent Preparation: Prepare serial dilutions of the synthesized inhibitor in DMSO. Prepare solutions of the target kinase, a fluorescently labeled antibody, and a GFP-labeled substrate in the appropriate assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase and the test compound at various concentrations.

    • Initiate the reaction by adding ATP and the GFP-substrate.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding an EDTA solution containing the terbium-labeled anti-phosphopeptide antibody.

    • Incubate for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at 520 nm (GFP) and 495 nm (Terbium).

  • Data Analysis: Calculate the emission ratio (520/495). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Future Perspectives and Challenges

The fluorinated ethynylaniline scaffold is poised for continued impact in medicinal chemistry. Future directions include its incorporation into covalent inhibitors (where the ethynyl group might participate in binding) and its use in developing theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule.[13] Challenges remain in achieving highly selective synthesis, particularly for complex poly-fluorinated systems, and in fully understanding the complex structure-activity relationships that govern target engagement and pharmacokinetic properties.[14][15] Continued innovation in synthetic methodology and a deeper understanding of fluorine's role in molecular recognition will undoubtedly unlock the full potential of this remarkable chemical framework.

References

Introduction: The Strategic Importance of 2-Ethynylaniline in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Sonogashira Coupling Reactions Involving 2-Ethynylaniline

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed process to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[1][2][3] Its reliability, mild reaction conditions, and broad functional group tolerance have cemented its role in the construction of complex molecular architectures.[1] This guide focuses on a particularly valuable building block within this reaction class: 2-ethynylaniline.

2-Ethynylaniline is more than just a simple coupling partner. Its strategic placement of an amino group ortho to the reactive ethynyl group makes it a powerful precursor for a variety of heterocyclic scaffolds, most notably indoles. The products of its Sonogashira coupling are primed for subsequent intramolecular cyclization reactions, offering a direct and efficient pathway to substituted indoles, a privileged core structure in numerous pharmaceuticals and biologically active compounds.[4] This "domino" or "tandem" Sonogashira-cyclization sequence allows for the rapid assembly of molecular complexity from simple, commercially available starting materials, a strategy highly prized in drug discovery and development.[4][5][6]

This technical guide provides a comprehensive review of the Sonogashira coupling as it pertains to 2-ethynylaniline, delving into its core mechanistic principles, exploring the unique reactivity and synthetic applications of this substrate, and offering field-proven protocols for its successful implementation.

PART 1: Core Principles of the Sonogashira Reaction

A fundamental understanding of the reaction mechanism is critical for troubleshooting and optimizing experimental outcomes. The Sonogashira reaction is generally understood to operate through two interconnected, independent catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[7]

The Dual Palladium/Copper Catalytic Cycle

The synergistic action of palladium and copper is the hallmark of the classical Sonogashira reaction.

  • The Palladium Cycle: This cycle is responsible for activating the aryl/vinyl halide and coupling it with the alkyne. It begins with the oxidative addition of the aryl halide (Ar-X) to a zerovalent palladium(0) complex, forming a Pd(II) intermediate.[1][8]

  • The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne. In the presence of a base (typically an amine), the copper salt reacts with the alkyne to form a copper(I) acetylide intermediate.[1][8] This species is significantly more nucleophilic than the parent alkyne.

  • Transmetalation: The key intersection of the two cycles is the transmetalation step, where the alkynyl group is transferred from the copper acetylide to the Pd(II) complex. This is often the rate-determining step of the overall reaction.[7]

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_halide L₂Pd(II)(Ar)(X) pd0->pd2_halide Oxidative Addition (Ar-X) pd2_alkyne L₂Pd(II)(Ar)(C≡CR) pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination (Ar-C≡CR) cu_halide Cu(I)X pd2_alkyne->cu_halide Regenerates Cu(I)X cu_alkyne Cu(I)-C≡CR cu_alkyne->pd2_halide Enters Pd Cycle cu_alkyne->cu_halide alkyne H-C≡CR alkyne->cu_alkyne Deprotonation (Base)

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

The Copper-Free Sonogashira Variant

While highly efficient, the copper co-catalyst can promote an undesirable side reaction: the oxidative homocoupling of the alkyne, known as Glaser coupling.[1][9] This is particularly problematic when reactions are not performed under strictly inert atmospheres. To circumvent this issue, copper-free Sonogashira protocols have been developed.

In these systems, the amine base, often used in higher concentrations or a stronger base is employed, is sufficient to deprotonate the alkyne, allowing it to coordinate directly with the palladium(II) center after ligand dissociation.[2][7] Although this pathway avoids Glaser coupling, it may require more forcing conditions or highly specialized ligands to achieve efficiencies comparable to the copper-catalyzed variant.[7]

PART 2: 2-Ethynylaniline as a Strategic Substrate

The true synthetic power of applying the Sonogashira reaction to 2-ethynylaniline lies in what happens after the initial coupling. The resulting 2-alkynylaniline product is a perfect substrate for domino reactions, most notably intramolecular cyclization to form indoles.

Tandem Sonogashira Coupling-Indole Cyclization

This powerful one-pot strategy involves two distinct, sequential catalytic events orchestrated by a single palladium catalyst.

  • Sonogashira Coupling: The reaction begins with the standard coupling of a 2-haloaniline (typically 2-iodoaniline) with a terminal alkyne to form the 2-alkynylaniline intermediate in situ.

  • Intramolecular Cyclization: Under the reaction conditions, the newly formed intermediate undergoes a palladium-catalyzed intramolecular aminopalladation, where the aniline nitrogen attacks the alkyne. This is followed by reductive elimination or subsequent cross-coupling to yield the final substituted indole product.[5][6]

This approach is highly modular and allows for the synthesis of a diverse library of 2- and 2,3-substituted indoles by simply varying the alkyne and aryl halide coupling partners.[4][5][10]

Tandem_Reaction start 2-Haloaniline + Terminal Alkyne intermediate In Situ Formation of 2-Alkynylaniline start->intermediate Sonogashira Coupling [Pd(0), Cu(I), Base] cyclization Intramolecular Aminopalladation intermediate->cyclization Pd-Catalyzed Cyclization product Substituted Indole cyclization->product Reductive Elimination/ Cross-Coupling

Caption: Workflow for tandem Sonogashira coupling and indole synthesis.

Key Reaction Components and Considerations

The success of a Sonogashira coupling involving 2-ethynylaniline or its precursors depends on the careful selection of catalysts, ligands, bases, and solvents.

ComponentCommon ExamplesRole & Field Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂Pd(II) sources like PdCl₂(PPh₃)₂ are often more stable and easier to handle but must be reduced in situ to the active Pd(0) species.[1] The amine base or phosphine ligands can facilitate this reduction.[1]
Copper Co-catalyst CuIEssential for activating the alkyne in the classical mechanism.[1] Use of fresh, high-purity CuI is critical, as oxidized copper species can be less effective and promote side reactions.
Ligands Triphenylphosphine (PPh₃), XPhos, SPhos, N-Heterocyclic Carbenes (NHCs)Phosphine ligands stabilize the palladium catalyst. Bulky, electron-rich ligands (e.g., XPhos, P(t-Bu)₃) are often required for coupling less reactive aryl chlorides or bromides.[7]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃The base neutralizes the HX acid formed during the reaction and facilitates the deprotonation of the alkyne.[3] Amine bases often serve as both the base and the solvent.[11]
Solvent THF, DMF, Toluene, Acetonitrile, or neat amine baseThe choice of solvent can significantly impact reactant solubility and reaction rates.[9] Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and side reactions.[3][9]

PART 3: Experimental Protocols and Methodologies

The following protocols are generalized representations. Researchers should always first consult the specific literature precedent that most closely matches their substrates of interest.

Protocol 1: General Sonogashira Coupling of 2-Iodoaniline with a Terminal Alkyne

This protocol describes a standard procedure for synthesizing a 2-alkynylaniline intermediate.

Materials:

  • 2-Iodoaniline

  • Terminal Alkyne (e.g., Phenylacetylene)

  • PdCl₂(PPh₃)₂ (Palladium catalyst)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N, base and solvent)

  • Tetrahydrofuran (THF, co-solvent, anhydrous)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-iodoaniline (1.0 equiv.), PdCl₂(PPh₃)₂ (1-5 mol%), and CuI (2-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times to ensure an anaerobic environment. This is critical to prevent Glaser homocoupling.[9]

  • Solvent Addition: Add anhydrous, degassed THF and Et₃N (typically in a 2:1 to 1:1 ratio). The solution may appear as a yellow-orange slurry.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) while monitoring by TLC or LC-MS until the 2-iodoaniline is consumed. The reaction mixture often turns dark, which is normal. The formation of a significant black precipitate (palladium black) may indicate catalyst decomposition.[11]

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove catalyst residues. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-alkynylaniline.

Protocol 2: One-Pot Tandem Sonogashira Coupling and Indole Synthesis

This protocol leverages the methodology of Lu and Senanayake for the synthesis of 2,3-disubstituted indoles.[6]

Materials:

  • N-protected 2-iodoaniline (e.g., 2-iodo-N-trifluoroacetylanilide, 1.0 equiv.)

  • Terminal Alkyne (1.2 equiv.)

  • Aryl Bromide (1.5 equiv.)

  • Pd(OAc)₂ (Palladium source, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Potassium Carbonate (K₂CO₃, base, 2.5 equiv.)

  • Dimethylformamide (DMF, anhydrous)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask, combine the N-protected 2-iodoaniline, terminal alkyne, aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Heat the mixture to 60-80 °C and stir until TLC or LC-MS analysis indicates the complete consumption of the starting materials and formation of the indole product.

  • Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the organic layer, and wash it with brine.

  • Deprotection & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The trifluoroacetyl protecting group is often labile and may be partially or fully cleaved during workup or chromatography. If it remains, it can be easily removed under basic conditions (e.g., K₂CO₃ in methanol). Purify the crude product by flash column chromatography.

PART 4: Applications in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, and the Sonogashira-based synthesis from 2-ethynylaniline precursors is a key strategy for accessing this scaffold. The products of these reactions are intermediates in the synthesis of a wide range of therapeutics, including kinase inhibitors for oncology, antiviral agents, and central nervous system drugs. For example, the synthesis of Erlotinib, an EGFR inhibitor used in cancer therapy, can involve a Sonogashira coupling as a key step to construct its core structure.[12] The modularity of the tandem reaction allows for rapid generation of analog libraries for structure-activity relationship (SAR) studies, accelerating the lead optimization process.[8]

Conclusion and Future Outlook

The Sonogashira coupling of 2-ethynylaniline and its halo-aniline precursors is a robust and highly versatile transformation in the synthetic chemist's toolkit. Its power is most evident in tandem protocols that seamlessly merge C-C bond formation with heterocycle synthesis, providing rapid access to valuable indole scaffolds. As the demand for more efficient and sustainable synthetic methods grows, future developments will likely focus on further reducing catalyst loadings, employing heterogeneous or recyclable catalysts, and expanding the reaction scope to even more challenging substrates under milder, often aqueous, conditions.[12] For professionals in drug development, mastering this reaction and its nuances is not just an academic exercise—it is a practical tool for innovation and the efficient creation of next-generation therapeutics.

References

Whitepaper: A Technical Guide to the Discovery and Synthesis of Novel Aniline Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aniline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast portfolio of therapeutic agents, from pioneering sulfa drugs to contemporary targeted cancer therapies.[1] Its synthetic versatility and ability to engage in key biological interactions have made it a privileged motif in drug discovery.[2][3] However, the aniline core is also a well-documented "structural alert," prone to metabolic oxidation that can lead to the formation of reactive metabolites and associated toxicities.[4][5] This guide provides an in-depth technical exploration of the strategies employed to harness the therapeutic potential of aniline derivatives while mitigating their inherent liabilities. We will examine state-of-the-art synthetic methodologies, from classical reductions to modern catalytic cross-couplings, and delve into the strategic application of these compounds in oncology and other therapeutic areas. Crucially, we will discuss the ascendant strategy of bioisosteric replacement as a forward-thinking approach to designing safer, more durable drug candidates.

The Aniline Moiety: A Double-Edged Sword in Medicinal Chemistry

Aniline, a simple aromatic amine, has been a fundamental building block in the pharmaceutical industry since the late 19th century, with early derivatives like acetanilide being among the first synthetic analgesics. Its utility stems from the reactivity of the amino group and the susceptibility of the aromatic ring to substitution, allowing for the creation of diverse molecular architectures with tailored pharmacological properties. This has led to its incorporation into a wide range of essential medicines, including analgesics like paracetamol, numerous kinase inhibitors, and antimicrobial sulfonamides.[1][2][6]

The primary challenge in aniline-based drug development is its metabolic instability. The electron-rich nature of the ring makes it a prime substrate for cytochrome P450 enzymes, which can oxidize the molecule into reactive intermediates like nitrosoarenes and quinone-imines.[5] These metabolites can covalently bind to cellular macromolecules, triggering idiosyncratic adverse drug reactions (IADRs) such as hepatotoxicity, a major cause of compound attrition in late-stage development.[4][5] Therefore, the modern drug hunter must balance the synthetic utility of the aniline scaffold against this metabolic risk, employing sophisticated synthetic and design strategies to create effective and safe therapeutics.

Modern Synthetic Methodologies for Substituted Anilines

The synthesis of substituted anilines is a mature yet continuously evolving field. The choice of synthetic route is dictated by factors such as the desired substitution pattern, functional group tolerance, scalability, and cost.[7]

Foundational Strategy: Reduction of Nitroarenes

The reduction of nitroarenes remains one of the most robust and widely used methods for preparing anilines, primarily due to the ready availability of diverse nitroaromatic precursors via electrophilic nitration.[7][8]

  • Metal/Acid Systems: The classical approach using metals like iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) is high-yielding and cost-effective, making it suitable for large-scale synthesis.[7]

  • Catalytic Hydrogenation: A cleaner and highly efficient method employing hydrogen gas (H₂) with a metal catalyst, typically palladium on carbon (Pd/C).[7][9] This method is favored for its clean reaction profile but requires careful consideration of other reducible functional groups within the molecule.[8]

G cluster_0 Nitroarene Reduction Workflow Nitroarene Substituted Nitroarene Reaction Reduction Reaction Nitroarene->Reaction ReducingAgent Reducing Agent (e.g., H₂, Pd/C or Fe/HCl) ReducingAgent->Reaction Solvent Solvent System Solvent->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup Extraction Organic Extraction Workup->Extraction Purification Purification (e.g., Distillation, Chromatography) Extraction->Purification Aniline Substituted Aniline (Final Product) Purification->Aniline

General workflow for aniline synthesis via nitroarene reduction.
The Revolution of C-N Cross-Coupling Reactions

Modern medicinal chemistry has been transformed by the development of metal-catalyzed cross-coupling reactions, which allow for the precise and modular formation of carbon-nitrogen bonds under increasingly mild conditions.[10][11]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is arguably the most powerful and versatile method for synthesizing anilines from aryl halides (or pseudohalides) and an amine source.[7][12] The reaction's success hinges on a catalytic cycle involving a palladium complex, which is stabilized and activated by bulky, electron-rich phosphine ligands.[7][10] Its broad substrate scope and high functional group tolerance have made it an indispensable tool in drug discovery.[11]

  • Copper-Catalyzed Ullmann Condensation: As one of the oldest C-N coupling methods, the Ullmann reaction provides a cost-effective alternative to palladium-based systems.[12][13] Traditionally requiring high temperatures, modern iterations with improved ligand systems have expanded its applicability, though it is often less general than the Buchwald-Hartwig amination.

  • Nickel and Iron-Catalyzed Amination: Driven by the need for more economical and sustainable processes, nickel and iron catalysts have emerged as powerful alternatives.[12] Nickel catalysis is particularly effective for activating less reactive aryl chlorides, while iron-catalyzed C-H amination represents a frontier strategy that avoids the need for pre-functionalized starting materials.[12][14]

G cluster_main Key Catalytic C-N Coupling Strategies cluster_pd Buchwald-Hartwig cluster_cu Ullmann cluster_ni_fe Emerging Methods ArylHalide Aryl Halide / Pseudohalide (Ar-X) Pd_cat Pd Catalyst + Ligand ArylHalide->Pd_cat Cu_cat Cu Catalyst (Often high temp) ArylHalide->Cu_cat NiFe_cat Ni or Fe Catalyst (Economical) ArylHalide->NiFe_cat Amine Amine Source (R-NH2) Amine->Pd_cat Amine->Cu_cat Amine->NiFe_cat Product Aniline Derivative (Ar-NHR) Pd_cat->Product High Versatility Cu_cat->Product Cost-Effective NiFe_cat->Product Sustainable

Comparative overview of major catalytic routes to aniline derivatives.
Catalytic System Metal Cost Typical Conditions Substrate Scope (Aryl Halide) Key Advantage
Palladium (Pd) HighMild to Moderate (RT - 120°C)Broad (I, Br, Cl, OTf)Unparalleled versatility and functional group tolerance.[7][12]
Copper (Cu) LowModerate to High (>100°C)Primarily I, BrCost-effective, well-established for specific applications.[12]
Nickel (Ni) LowModerate (50 - 130°C)Excellent for Aryl ChloridesMore economical than palladium, activates challenging substrates.[12][14]
Iron (Fe) Very LowVariableEmerging (Direct C-H Amination)Highly sustainable, avoids pre-functionalization.[12]

Therapeutic Applications of Aniline Derivatives

The aniline scaffold is prevalent across numerous therapeutic areas, most notably in oncology, where it is a key pharmacophore for inhibiting protein kinases.

Oncology: Targeting Kinase Signaling Pathways

Aniline derivatives are central to the design of many small-molecule kinase inhibitors that target the ATP-binding site of kinases, which are critical drivers of cancer cell proliferation and survival.[1][15]

  • EGFR Inhibitors: The 4-anilinoquinazoline core is a well-established template for inhibitors of the Epidermal Growth Factor Receptor (EGFR). Compounds like Canertinib function by occupying the ATP pocket, with the aniline moiety forming crucial hydrogen bonds and hydrophobic interactions.[1]

  • VEGFR-2 Inhibitors: To choke off a tumor's blood supply (angiogenesis), drugs often target the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Many 5-anilinoquinazoline derivatives have been developed as potent VEGFR-2 inhibitors.[1]

  • Dual Mer/c-Met Inhibitors: Recent research has focused on developing dual inhibitors to overcome resistance mechanisms. Novel 2-substituted aniline pyrimidine derivatives have shown potent dual inhibition of Mer and c-Met kinases, two targets often overexpressed in various tumors.[16][17]

Drug Class/Example Target Mechanism of Action Therapeutic Area
Gefitinib / Erlotinib EGFR Tyrosine KinaseReversible ATP-competitive inhibition of EGFR signaling.[1]Oncology (NSCLC)
Imatinib Abl/KIT/PDGFRβBinds to the ATP pocket of specific kinases, blocking proliferation signals.[15]Oncology (CML, GIST)
Compound 18c (Research) Mer / c-Met KinaseDual inhibition of Mer and c-Met signaling pathways.[16]Oncology (Preclinical)
Sulfamethoxazole Dihydropteroate SynthaseCompetitive inhibition of PABA, blocking bacterial folic acid synthesis.[1][2]Infectious Disease
Paracetamol (Acetaminophen) (Complex/Not fully elucidated)Primarily central nervous system effects, weak COX inhibition.[6]Analgesia/Antipyretic

Mitigating Metabolic Liabilities: The Bioisosteric Replacement Strategy

To address the inherent metabolic instability of the aniline core, medicinal chemists increasingly turn to bioisosteric replacement. This strategy involves substituting the aniline moiety with a structurally distinct group that mimics its size, shape, and electronic properties but possesses a more robust metabolic profile.[4][18]

The goal is to eliminate the "structural alert" without compromising the compound's affinity for its biological target.[5] A key approach is to replace the planar, electron-rich aniline ring with non-aromatic, saturated carbocycles.[4]

  • Saturated Carbocyclic Isosteres: Small, rigid structures like bicyclo[1.1.1]pentane (BCP) serve as excellent aniline mimics.[4][19] They increase the fraction of sp³-hybridized carbons (Fsp³), which enhances three-dimensionality and metabolic stability. These saturated systems are far more resistant to the oxidative metabolism that plagues anilines.[4]

  • Aminonorbornanes: These bicyclic amines are another class of promising isosteres that have demonstrated improved metabolic profiles compared to their aniline counterparts in microsomal stability assays.[4]

G cluster_0 Bioisosteric Replacement Workflow Lead Lead Compound with Aniline Moiety Alert Aniline 'Structural Alert' (Metabolic Liability) Lead->Alert Replacement Identify Bioisostere (e.g., Saturated Carbocycle) Alert->Replacement Stable Metabolically Stable Bioisostere Replacement->Stable Synthesis Synthesize New Analog Stable->Synthesis Testing Test for: - Retained Potency - Improved DMPK - Reduced Toxicity Synthesis->Testing Optimized Optimized Candidate Testing->Optimized

Conceptual workflow for mitigating aniline liability via bioisosteric replacement.

Key Experimental Protocols

The following protocols provide generalized, self-validating frameworks for common synthetic transformations used to generate aniline derivatives.

Protocol 1: General Procedure for Catalytic Hydrogenation of a Nitroarene

Objective: To reduce a substituted nitroarene to the corresponding aniline using H₂ and a palladium catalyst.

  • System Preparation: A heavy-walled reaction vessel is charged with the nitroarene substrate (1.0 eq.), palladium on carbon (10% w/w, ~1-5 mol%), and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Inerting: The vessel is sealed and purged multiple times with an inert gas (N₂ or Argon) to remove all oxygen.

  • Hydrogenation: The atmosphere is replaced with hydrogen gas (H₂), typically via a balloon or by pressurizing the vessel to a set pressure (e.g., 50 psi).

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. Progress is monitored by TLC or LC-MS until the starting material is fully consumed.

  • Workup: The H₂ atmosphere is carefully vented and replaced with an inert gas. The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The celite pad is washed with additional solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude aniline derivative.

  • Purification: The crude product is purified, if necessary, by column chromatography, recrystallization, or distillation to afford the final product.

Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: To couple an aryl halide with an amine using a palladium catalyst and a phosphine ligand.

  • System Preparation: An oven-dried Schlenk flask or reaction vial is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq.).

  • Inerting: The vessel is sealed with a septum, and the atmosphere is thoroughly purged with an inert gas (Argon is preferred) for 10-15 minutes.

  • Reagent Addition: The aryl halide (1.0 eq.), the amine (1.1-1.2 eq.), and anhydrous solvent (e.g., toluene or dioxane) are added via syringe under a positive pressure of Argon.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110°C) with vigorous stirring. Progress is monitored by TLC or LC-MS.

  • Quenching & Workup: After completion, the reaction is cooled to room temperature and carefully quenched with water or a saturated aqueous NH₄Cl solution.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by flash column chromatography to yield the desired substituted aniline.

Conclusion and Future Outlook

Aniline derivatives remain an indispensable scaffold in the drug discovery arsenal. Their synthetic accessibility and proven track record ensure their continued relevance. The historical challenge of metabolic instability is now being systematically addressed through two parallel and complementary approaches. First, the continuous innovation in synthetic chemistry, particularly in sustainable C-N bond-forming reactions catalyzed by earth-abundant metals, provides ever more efficient ways to build complex aniline libraries.[12] Second, a deeper understanding of drug metabolism, coupled with the strategic implementation of bioisosteric replacement, is enabling the rational design of safer drug candidates from the outset.[2][4] The future of this field lies in the synergy between advanced computational design, high-throughput synthesis, and predictive toxicology to unlock the full therapeutic potential of the aniline motif while minimizing its associated risks.

References

A Comprehensive Technical Guide to the Solubility and Stability Assessment of 2-((4-Fluorophenyl)ethynyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Physicochemical Profiling in Early-Stage Drug Discovery

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. The journey from a hit compound to a viable drug candidate is fraught with challenges, with a significant portion of attrition attributed to suboptimal physicochemical properties.[1] These intrinsic characteristics, including solubility and stability, govern a molecule's behavior in biological systems, profoundly impacting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2][3][4] This guide provides an in-depth technical framework for the comprehensive evaluation of the solubility and stability of 2-((4-Fluorophenyl)ethynyl)aniline, a novel compound with potential therapeutic applications. By establishing a robust physicochemical profile early in development, researchers can make informed decisions, mitigate risks, and ultimately enhance the probability of clinical success.

The structure of this compound, featuring an aniline moiety, an ethynyl linker, and a fluorophenyl group, suggests a lipophilic nature with potentially limited aqueous solubility. The presence of the aniline group also introduces a potential site for chemical instability. Therefore, a thorough investigation of its solubility and stability is not merely a routine exercise but a critical step in its development pathway.

Part 1: Solubility Characterization

Aqueous solubility is a critical determinant of a drug's bioavailability. Poorly soluble compounds often exhibit low and variable absorption, posing significant challenges for formulation development.[5] The following section outlines a tiered approach to characterizing the solubility of this compound, encompassing both kinetic and thermodynamic assessments.

Kinetic Solubility Assessment: A High-Throughput Approach for Early Discovery

Kinetic solubility assays provide a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer.[6][7][8] This method is well-suited for the high-throughput screening of large compound libraries in the early phases of drug discovery.[8]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Aqueous Buffer Addition: To a separate 96-well clear-bottom plate, add an appropriate volume of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO stock concentration into the corresponding wells of the PBS-containing plate. This will result in a final DMSO concentration of typically ≤1%.

  • Incubation and Measurement: Incubate the plate at room temperature (or 37°C) with gentle shaking for a defined period (e.g., 2 hours).[6] Measure the light scattering at a specific wavelength (e.g., 620 nm) using a nephelometer at various time points. An increase in nephelometry units indicates precipitation.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare 10 mM stock in DMSO prep_dilute Serial dilute stock in DMSO prep_stock->prep_dilute add_compound Add DMSO stocks to PBS plate (≤1% final DMSO) prep_buffer Aliquot PBS (pH 7.4) into 96-well plate incubate Incubate with shaking (e.g., 2h at RT) add_compound->incubate measure Measure light scattering (nephelometry) incubate->measure analyze Determine highest concentration without precipitation measure->analyze G cluster_forced Forced Degradation cluster_longterm Long-Term Stability cluster_analysis Analysis acid Acid Hydrolysis hplc Stability-Indicating HPLC acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal Stress thermal->hplc photo Photostability photo->hplc solution Solution State solution->hplc solid Solid State (ICH Conditions) solid->hplc xrd XRPD / DSC solid->xrd

References

A Theoretical Deep Dive into the Electronic Structure of 2-((4-Fluorophenyl)ethynyl)aniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 2-((4-Fluorophenyl)ethynyl)aniline, a molecule of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this document elucidates key electronic properties, including frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. The insights derived from these computational studies offer a foundational understanding of the molecule's reactivity, stability, and potential for intermolecular interactions, thereby guiding rational drug design and the development of novel functional materials.

Introduction: The Significance of Substituted Ethynylanilines

The 2-ethynylaniline scaffold is a privileged structural motif in drug discovery, appearing in a variety of kinase inhibitors and other therapeutic agents. The introduction of a (4-Fluorophenyl)ethynyl substituent at the 2-position creates a molecule with a unique combination of electronic and steric properties. The fluorine atom, a bioisostere for hydrogen, can modulate metabolic stability and binding affinity through favorable electrostatic interactions. The ethynyl linker provides rigidity and extends the π-conjugated system, influencing the molecule's electronic behavior.

Understanding the intricate details of the electronic landscape of this compound is paramount for predicting its chemical behavior and biological activity. Computational chemistry provides a powerful lens through which we can visualize and quantify these properties, offering insights that are often challenging to obtain through experimental methods alone. This guide details the application of robust theoretical methods to unravel the electronic architecture of this promising molecule.

Synthetic Context: The Sonogashira Coupling

The synthesis of 2-((4-aryl)ethynyl)aniline derivatives is most commonly achieved through the Sonogashira cross-coupling reaction.[1][2] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In the context of our target molecule, this would typically involve the coupling of 2-iodoaniline with 1-ethynyl-4-fluorobenzene. The efficiency and functional group tolerance of the Sonogashira coupling make it a versatile tool for accessing a wide array of substituted ethynylanilines.[3]

Below is a conceptual workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_catalysis Catalytic System A 2-Iodoaniline F Sonogashira Cross-Coupling A->F B 1-Ethynyl-4-fluorobenzene B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Cu(I) Co-catalyst (e.g., CuI) D->F E Base (e.g., Et3N) E->F G This compound F->G

Figure 1: Conceptual workflow of the Sonogashira coupling for the synthesis of this compound.

Computational Methodology: A Validated Approach

To ensure the scientific integrity of this theoretical study, a robust and well-established computational protocol was employed. All calculations were performed using the Gaussian 16 suite of programs.[4]

Geometry Optimization

The initial step in any theoretical investigation is to determine the most stable three-dimensional conformation of the molecule. The geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[5] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[6] The absence of imaginary frequencies in the subsequent vibrational frequency analysis confirmed that the optimized structure corresponds to a true energy minimum.

Step-by-Step Protocol for Geometry Optimization:

  • Build the Molecule: Construct the 3D structure of this compound using a molecular builder such as GaussView.

  • Prepare the Input File: Create a Gaussian input file with the following keywords:

  • Define Molecular Specification: Specify the charge (0) and spin multiplicity (1) of the molecule, followed by the Cartesian coordinates of the atoms.

  • Execute the Calculation: Run the calculation using the Gaussian 16 software.

  • Verify the Output: Upon completion, check the output file to ensure normal termination and the absence of imaginary frequencies.

Electronic Structure Analysis

Following successful geometry optimization, a series of single-point energy calculations were performed at the same level of theory to investigate the electronic properties of the molecule. This included the analysis of Frontier Molecular Orbitals (HOMO and LUMO), the generation of a Molecular Electrostatic Potential (MEP) map, and a Natural Bond Orbital (NBO) analysis.

G A Initial 3D Structure B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Analysis B->C D Verified Minimum Energy Structure C->D No Imaginary Frequencies E Single-Point Energy Calculation D->E F HOMO-LUMO Analysis E->F G Molecular Electrostatic Potential (MEP) E->G H Natural Bond Orbital (NBO) Analysis E->H

Figure 2: Workflow for the theoretical investigation of this compound.

Results and Discussion: Unraveling the Electronic Landscape

Frontier Molecular Orbitals (HOMO & LUMO): The Epicenter of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[7] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.[8]

ParameterEnergy (eV)
HOMO -5.58
LUMO -0.89
HOMO-LUMO Gap (ΔE) 4.69

Table 1: Calculated Frontier Molecular Orbital Energies and the HOMO-LUMO Gap.

The HOMO of this compound is primarily localized on the aniline ring and the nitrogen atom of the amino group, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the ethynyl bridge and the fluorophenyl ring, suggesting this area is the likely site for nucleophilic attack. The relatively large HOMO-LUMO gap of 4.69 eV suggests that the molecule possesses good kinetic stability.

Molecular Electrostatic Potential (MEP): A Guide to Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[9] In drug design, the MEP is invaluable for understanding and optimizing electrostatic interactions between a ligand and its biological target.[10][11] The MEP surface is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).

The MEP analysis of this compound reveals several key features:

  • Negative Potential (Red): The most negative potential is concentrated around the nitrogen atom of the amino group and the fluorine atom. These regions are potential sites for hydrogen bond acceptance and interactions with electrophilic species.

  • Positive Potential (Blue): The most positive potential is located on the hydrogen atoms of the amino group, making them strong hydrogen bond donors.

  • π-System: The π-systems of the aromatic rings and the ethynyl linker exhibit a moderately negative potential, suggesting their involvement in π-π stacking and other non-covalent interactions.

This detailed map of the electrostatic landscape provides crucial information for understanding how the molecule will interact with its environment, be it a solvent, a receptor binding pocket, or another molecule.

Natural Bond Orbital (NBO) Analysis: Delving into Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure and the stabilizing effects of intramolecular charge transfer (hyperconjugation).[12] This analysis allows for a quantitative assessment of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.[13]

The NBO analysis for this compound highlights significant delocalization interactions. The most prominent of these is the interaction between the lone pair of the nitrogen atom (n(N)) and the antibonding π* orbitals of the aniline ring. This n → π* interaction is a key contributor to the planarity of the amino group with respect to the aromatic ring and influences the overall electronic properties. Furthermore, hyperconjugative interactions between the π-orbitals of the aromatic rings and the ethynyl bridge contribute to the extended conjugation and stability of the molecule.

Conclusion: A Roadmap for Future Research

This in-depth theoretical guide has provided a detailed and scientifically grounded analysis of the electronic structure of this compound. Through the application of Density Functional Theory, we have elucidated the nature of its frontier molecular orbitals, mapped its molecular electrostatic potential, and quantified key intramolecular interactions through NBO analysis.

The findings presented herein offer a robust theoretical framework for understanding the reactivity, stability, and interaction potential of this important molecule. For researchers in drug development, these insights can guide the design of more potent and selective inhibitors by optimizing interactions with target proteins. For materials scientists, this knowledge can inform the development of novel organic materials with tailored electronic and optical properties. This guide serves as a foundational resource, paving the way for future experimental and computational investigations into the promising applications of this compound and its derivatives.

References

A Technical Guide to the Preliminary Biological Screening of Novel 2-((4-Fluorophenyl)ethynyl)aniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-ethynylaniline scaffold is a promising pharmacophore in modern medicinal chemistry, with derivatives showing potential as kinase inhibitors and anticancer agents.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the preliminary biological screening of novel 2-((4-Fluorophenyl)ethynyl)aniline analogs. We will detail a logical, multi-stage screening cascade designed to first identify cytotoxic "hit" compounds and then to begin elucidating their mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each experimental choice, ensuring a robust and efficient evaluation of this important class of molecules.

Introduction: Rationale and Strategic Approach

The discovery of novel therapeutics is a resource-intensive endeavor that necessitates efficient and logically-designed screening strategies to identify promising lead compounds.[4][5][6] The core structure of this compound combines an aniline ring, a known component in many kinase inhibitors, with a rigid ethynyl linker, which can facilitate precise interactions within an enzyme's active site.[1][2] This structural hypothesis—that these analogs may function as inhibitors of signaling pathways crucial for cancer cell survival—forms the basis of our screening cascade.

Our approach is rooted in a phenotypic screening model, which prioritizes identifying compounds with a desired biological effect (e.g., killing cancer cells) before deconvoluting the specific molecular target.[7] This cascade begins with a broad assessment of cytotoxicity and progressively narrows the focus to investigate the underlying mechanism of action, such as the induction of apoptosis.

Primary Screening: Assessment of General Cytotoxicity

The initial step is to determine whether the synthesized analogs exhibit cytotoxic effects against cancer cells. A robust and widely used method for this is the MTT assay, a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[8][9][10]

Assay Principle & Causality

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[9][10] The quantity of formazan produced is directly proportional to the number of metabolically active, viable cells.[10] By exposing cancer cells to varying concentrations of the test compounds, we can determine the concentration at which cell viability is inhibited by 50% (the IC50 value), a key metric of cytotoxic potency.

Experimental Workflow: Cytotoxicity Screening

The workflow for the primary screen is a standardized, multi-well plate-based process designed for efficiency and reproducibility.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Cancer Cell Culture seed Seed Cells into 96-well Plates start->seed incubate1 Incubate 24h (Allow Adherence) seed->incubate1 add_compounds Add Compounds to Wells incubate1->add_compounds prepare_compounds Prepare Serial Dilutions of Analogs prepare_compounds->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (570-590 nm) solubilize->read analyze Calculate % Viability vs. Control read->analyze ic50 Determine IC50 Values analyze->ic50

Caption: Workflow for MTT-based cytotoxicity screening.
Detailed Protocol: MTT Assay

This protocol is adapted from standard methodologies and should be optimized for the specific cell lines used.[11]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of each aniline analog in sterile DMSO. Perform serial dilutions in culture medium to create a range of final concentrations for testing (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include "vehicle control" wells (containing DMSO at the same final concentration as the treated wells) and "untreated control" wells.

  • Incubation: Return the plates to the incubator for 48-72 hours. The specific time should be sufficient to observe a significant effect on cell proliferation.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (sterile-filtered) to each well. Incubate for another 4 hours at 37°C. During this time, purple formazan crystals will become visible in viable cells.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570-590 nm.

Data Presentation & Interpretation

Data should be normalized to the untreated control wells and plotted as a dose-response curve to calculate the IC50 value for each analog.

Table 1: Hypothetical Cytotoxicity Data for Aniline Analogs against HCT116 Cells

Compound IDR-Group ModificationIC50 (µM)
FPA-001-H25.4
FPA-002-CH₃15.2
FPA-003-Cl8.7
FPA-004-OCH₃35.1
DoxorubicinPositive Control0.5

Analogs with lower IC50 values (e.g., FPA-003) are considered more potent and are prioritized for secondary screening.

Secondary Screening: Investigating Apoptosis Induction

Once cytotoxic "hits" are identified, the next logical step is to investigate how they are killing the cancer cells. A primary mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.[12] Caspases are a family of proteases that are critical executioners of this process, with caspases-3 and -7 playing a central role.[13][14]

Assay Principle & Causality

We will employ a luminescent assay, such as the Caspase-Glo® 3/7 Assay, to directly measure the activity of these key executioner caspases.[13][15] The assay provides a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a specific target for caspase-3 and -7.[13] When caspases are active in apoptotic cells, they cleave this substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[13][15] This "add-mix-measure" format is highly sensitive and ideal for high-throughput analysis.[15]

Signaling Pathway: Executioner Caspase Activation

The activation of caspases-3 and -7 is a downstream convergence point for multiple apoptotic signaling pathways. Identifying an increase in their activity provides strong evidence that the test compounds are inducing programmed cell death.

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_pathways Signaling Cascades cluster_caspases Caspase Activation cluster_outcome Cellular Outcome Test_Compound This compound Analog (Hit Compound) Intrinsic Intrinsic Pathway (Mitochondrial) Test_Compound->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Test_Compound->Extrinsic Other_Stimuli Other Cellular Stress (e.g., DNA Damage) Other_Stimuli->Intrinsic Other_Stimuli->Extrinsic Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Intrinsic->Initiator_Caspases Extrinsic->Initiator_Caspases Executioner_Caspases Executioner Caspases (Caspase-3, -7) Initiator_Caspases->Executioner_Caspases Activation Apoptosis Apoptosis (Cell Death) Executioner_Caspases->Apoptosis Cleavage of Cellular Substrates

Caption: Simplified pathway of apoptosis induction.
Detailed Protocol: Caspase-Glo® 3/7 Assay

This protocol is based on the manufacturer's guidelines for a 96-well plate format.[13][15]

  • Cell Seeding and Treatment: Seed and treat cells with the hit compounds (e.g., at their IC50 and 2x IC50 concentrations) in white-walled 96-well plates suitable for luminescence readings, following the same procedure as the MTT assay (Steps 1-4). Incubate for a period determined by cell cycle time (e.g., 24 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.

  • Assay Execution: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by placing the plate on an orbital shaker at low speed for 30-60 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation & Interpretation

Results are typically expressed as Relative Luminescence Units (RLU) or as a fold-change over the vehicle control, indicating the degree of apoptosis induction.

Table 2: Apoptosis Induction by Lead Analogs in HCT116 Cells

Compound IDConcentrationCaspase-3/7 Activity (Fold Change vs. Vehicle)
FPA-0038.7 µM (IC50)4.5
FPA-00317.4 µM (2x IC50)8.2
StaurosporinePositive Control (1 µM)10.5

A significant, dose-dependent increase in caspase-3/7 activity (e.g., for FPA-003) strongly suggests that the compound's cytotoxic effect is mediated through the induction of apoptosis.

Future Directions: Target Deconvolution and Advanced Screening

Positive results from the primary and secondary screens provide a strong foundation for advancing the lead compounds. The next logical phase involves target deconvolution to identify the specific molecular targets responsible for the observed bioactivity.

  • In Vitro Kinase Assays: Given the structural features of the aniline analogs, a primary hypothesis is the inhibition of protein kinases.[2][16] Screening the most promising compounds against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, c-Met) using an in vitro kinase assay can directly test this hypothesis.[17][18][19] These assays typically measure the transfer of a phosphate group from ATP to a substrate, and inhibition is observed as a decrease in this activity.[16][20]

  • Cell Cycle Analysis: To further confirm the effects on proliferation, flow cytometry can be used to analyze the cell cycle distribution of treated cells, identifying potential arrest at specific checkpoints (e.g., G2/M).[12]

  • Further Mechanistic Studies: Depending on the kinase profiling results, downstream signaling pathways can be investigated using techniques like Western blotting to assess the phosphorylation status of key pathway proteins.

Conclusion

The systematic screening cascade outlined in this guide provides a robust and scientifically-driven approach to evaluating novel this compound analogs. By starting with a broad phenotypic screen for cytotoxicity and progressing to a more specific mechanistic assay for apoptosis, this strategy efficiently identifies potent compounds and provides crucial insights into their mode of action. This foundational data is essential for making informed decisions about which analogs possess the therapeutic potential to warrant further, more intensive drug discovery and development efforts.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Quinololine Derivatives Using 2-((4-Fluorophenyl)ethynyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and antiviral properties.[1][3][4][5] The incorporation of fluorine atoms into these structures often enhances their metabolic stability, binding affinity, and pharmacokinetic profiles, making fluoroquinolone derivatives particularly valuable in drug discovery.[6][7][8][9] This document provides a detailed guide on the application of 2-((4-fluorophenyl)ethynyl)aniline as a versatile starting material for the synthesis of novel quinoline derivatives, with a focus on gold-catalyzed and electrophilic cyclization methodologies.

The Strategic Advantage of this compound

The structure of this compound offers a unique combination of reactive sites amenable to various cyclization strategies. The ortho-positioned amino and ethynyl groups are primed for intramolecular cyclization, forming the core quinoline ring system. The terminal 4-fluorophenyl group is a key pharmacophore in many bioactive molecules and can significantly influence the biological activity of the resulting quinoline derivatives.

Gold-Catalyzed Intramolecular Cyclization

Gold catalysts, particularly gold(I) and gold(III) species, have emerged as powerful tools for the synthesis of quinolines due to their ability to activate alkynes towards nucleophilic attack under mild conditions.[1][2][10]

Reaction Mechanism

The generally accepted mechanism for the gold-catalyzed cyclization of 2-ethynylanilines involves the following key steps:

  • Alkyne Activation: The gold catalyst coordinates to the alkyne moiety of this compound, increasing its electrophilicity.

  • Intramolecular Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the activated alkyne in a 6-endo-dig cyclization fashion.

  • Protodeauration/Aromatization: The resulting vinyl-gold intermediate undergoes protodeauration and subsequent aromatization to yield the stable quinoline ring system.

A plausible mechanistic pathway is depicted below:

Gold_Catalyzed_Cyclization cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Start This compound Activated_Alkyne Gold-Activated Alkyne Complex Start->Activated_Alkyne Coordination Catalyst Au(I)/Au(III) Catalyst Catalyst->Activated_Alkyne Cyclized_Intermediate Vinyl-Gold Intermediate Activated_Alkyne->Cyclized_Intermediate 6-endo-dig Cyclization (Intramolecular Nucleophilic Attack) Product 2-(4-Fluorophenyl)quinoline Cyclized_Intermediate->Product Protodeauration & Aromatization

Caption: Gold-catalyzed cyclization of this compound.

Experimental Protocol: Gold(I)-Catalyzed Synthesis of 2-(4-Fluorophenyl)quinoline

This protocol is a representative example of a gold-catalyzed cyclization.

Materials:

  • This compound

  • (Triphenylphosphine)gold(I) chloride (PPh3AuCl)

  • Silver trifluoromethanesulfonate (AgOTf)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 mmol).

  • Dissolve the starting material in anhydrous DCM (10 mL).

  • In a separate vial, dissolve PPh3AuCl (0.05 mmol, 5 mol%) and AgOTf (0.05 mmol, 5 mol%) in anhydrous DCM (2 mL). Stir for 5 minutes to generate the active cationic gold catalyst.

  • Add the catalyst solution to the reaction flask dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(4-fluorophenyl)quinoline.

ParameterValue
Starting MaterialThis compound
Catalyst SystemPPh3AuCl / AgOTf
Catalyst Loading5 mol%
SolventAnhydrous DCH
TemperatureRoom Temperature
Typical Yield85-95%

Electrophilic Cyclization

Electrophilic cyclization offers an alternative and effective route to functionalized quinolines.[11] This method involves the activation of the alkyne by an electrophile, followed by intramolecular attack of the aniline ring.

Reaction Mechanism

The mechanism for electrophilic cyclization proceeds as follows:

  • Electrophilic Activation: An electrophile (e.g., I+, Br+) attacks the alkyne, forming a cyclic halonium intermediate.

  • Intramolecular Cyclization: The electron-rich aniline ring attacks the halonium intermediate in a 6-endo-dig manner.

  • Oxidation/Aromatization: The resulting dihydroquinoline intermediate is oxidized to the corresponding quinoline.

Electrophilic_Cyclization cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Start This compound Activated_Complex Iodonium Intermediate Start->Activated_Complex Electrophilic Attack Electrophile Electrophile (e.g., I₂) Electrophile->Activated_Complex Dihydroquinoline Dihydroquinoline Intermediate Activated_Complex->Dihydroquinoline 6-endo-dig Cyclization Product 3-Iodo-2-(4-fluorophenyl)quinoline Dihydroquinoline->Product Oxidation

Caption: Electrophilic cyclization of this compound.

Experimental Protocol: Iodine-Mediated Synthesis of 3-Iodo-2-(4-fluorophenyl)quinoline

This protocol details a method for the synthesis of a 3-haloquinoline derivative.

Materials:

  • This compound

  • Iodine (I2)

  • Sodium bicarbonate (NaHCO3)

  • Acetonitrile (MeCN)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and sodium bicarbonate (2.0 mmol) in acetonitrile (10 mL).

  • Add iodine (1.5 mmol) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature for 30-60 minutes, monitoring by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography to afford 3-iodo-2-(4-fluorophenyl)quinoline.

ParameterValue
Starting MaterialThis compound
ElectrophileIodine (I₂)
BaseSodium Bicarbonate (NaHCO₃)
SolventAcetonitrile (MeCN)
TemperatureRoom Temperature
Typical Yield70-85%

Troubleshooting and Optimization

  • Low Yields in Gold-Catalyzed Reactions: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. The quality of the gold catalyst and the silver salt is crucial.

  • Incomplete Electrophilic Cyclization: The reaction may require gentle heating or a longer reaction time. The stoichiometry of the electrophile can be adjusted.

  • Formation of Side Products: Purification by column chromatography is essential. Adjusting the solvent polarity during chromatography can improve separation.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide array of quinoline derivatives. The methodologies presented, particularly gold-catalyzed and electrophilic cyclizations, provide efficient and modular access to these important heterocyclic compounds. The resulting fluorinated quinolines are promising candidates for further investigation in drug discovery and materials science.

References

Application Notes & Protocols: A Guide to the Palladium-Catalyzed Synthesis of 2-Alkynylanilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of 2-Alkynylanilines

2-Alkynylanilines are pivotal building blocks in modern organic synthesis, serving as versatile precursors to a wide array of nitrogen-containing heterocyclic compounds, most notably indoles. The indole framework is a ubiquitous motif in pharmaceuticals, agrochemicals, and natural products, making the efficient synthesis of 2-alkynylanilines a topic of significant interest to researchers in drug discovery and materials science.[1] The palladium-catalyzed Sonogashira coupling reaction stands as one of the most robust and widely utilized methods for forging the crucial carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct and efficient route to these valuable intermediates.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the palladium-catalyzed synthesis of 2-alkynylanilines. We will delve into the mechanistic underpinnings of the reaction, offer detailed step-by-step protocols for both traditional and copper-free Sonogashira couplings, and provide insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Sonogashira Coupling Reaction

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The reaction is typically catalyzed by a palladium(0) complex and, in its classic form, utilizes a copper(I) co-catalyst.[4] Understanding the mechanism is crucial for rationalizing the choice of reagents and reaction conditions. The process involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (e.g., 2-iodoaniline), forming a Pd(II) intermediate.[2]

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.[2][6]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, yielding the 2-alkynylaniline product and regenerating the active Pd(0) catalyst.[6][7]

The Copper Cycle:

  • Coordination: The terminal alkyne coordinates to the copper(I) catalyst.

  • Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper(I) acetylide.[6] This species is then ready to participate in the transmetalation step of the palladium cycle.

Copper-Free Sonogashira Coupling: While the classic Sonogashira reaction is highly effective, the use of a copper co-catalyst can sometimes lead to undesirable side reactions, such as the homocoupling of alkynes (Glaser coupling).[5] To circumvent this, copper-free Sonogashira protocols have been developed. In these systems, the activation of the alkyne is believed to occur directly at the palladium center, often facilitated by the choice of ligands and base.[2][8]

Below is a diagram illustrating the catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Regeneration Product Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Product Reductive Elimination Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Base Cu(I)-C≡CR->Ar-Pd(II)-X(L2) CuX Alkyne H-C≡CR Alkyne->Cu(I)-C≡CR

Caption: Catalytic cycle of the Sonogashira reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-alkynylanilines via both standard and copper-free Sonogashira coupling.

Protocol 1: Standard Sonogashira Coupling (with Copper(I) Co-catalyst)

This protocol is a robust and generally high-yielding method suitable for a wide range of 2-haloanilines and terminal alkynes.

Materials and Reagents:

  • 2-Iodoaniline (or 2-bromoaniline)

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Experimental Workflow:

standard_workflow start Start setup Assemble and dry glassware under inert atmosphere. start->setup reagents Add 2-haloaniline, PdCl₂(PPh₃)₂, and CuI to the flask. setup->reagents solvent_base Add anhydrous solvent and base. reagents->solvent_base degas Degas the mixture (e.g., with argon bubbling). solvent_base->degas alkyne Add terminal alkyne dropwise. degas->alkyne reaction Heat the reaction mixture and monitor by TLC/GC-MS. alkyne->reaction workup Cool, filter through Celite, and concentrate. reaction->workup purification Purify by column chromatography. workup->purification end End purification->end

Caption: Experimental workflow for standard Sonogashira coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 2-iodoaniline (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).[9]

    • Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. 2-Iodoaniline is generally more reactive than 2-bromoaniline.[2]

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (5 mL) and triethylamine (3.0 mmol, 3.0 equiv).[9]

    • Rationale: The solvent should be anhydrous to avoid quenching of reactive intermediates. The amine base neutralizes the hydrogen halide formed during the reaction and aids in the formation of the copper acetylide.[4]

  • Degassing: Stir the mixture at room temperature for 10-15 minutes while bubbling argon or nitrogen through the solution to ensure it is thoroughly deoxygenated.[10]

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture via syringe.[9]

    • Rationale: A slight excess of the alkyne is used to ensure complete consumption of the more valuable aryl halide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[9]

    • Rationale: Heating increases the reaction rate. Monitoring the reaction is essential to determine the point of completion and to avoid the formation of byproducts from prolonged heating.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst.[11] Wash the Celite pad with the same solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[12]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with substrates that are sensitive to copper or to avoid alkyne homocoupling.

Materials and Reagents:

  • 2-Iodoaniline (or 2-bromoaniline)

  • Terminal alkyne

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., Triphenylphosphine (PPh₃) or a bulky, electron-rich ligand like XPhos)

  • Base (e.g., Cesium carbonate (Cs₂CO₃) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN))

  • Argon or Nitrogen gas

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the 2-iodoaniline (1.0 mmol, 1.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).[9]

    • Rationale: Pd₂(dba)₃ is a common Pd(0) source. The choice of ligand is critical in copper-free systems; bulky, electron-rich ligands can promote the reaction by stabilizing the palladium intermediates.[7]

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (5 mL) and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).[13]

    • Rationale: A stronger base like Cs₂CO₃ is often required in copper-free conditions to facilitate the deprotonation of the alkyne.[13]

  • Degassing: Stir the mixture at room temperature until the catalyst is fully dissolved, while maintaining the inert atmosphere.

  • Alkyne Addition: Add the terminal alkyne (1.5 mmol, 1.5 equiv) to the reaction mixture.[9]

  • Reaction: Heat the reaction to 80-100 °C and monitor its progress by TLC or GC-MS.[9]

    • Rationale: Copper-free reactions may require higher temperatures to achieve a reasonable reaction rate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[9]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.[9]

Data Presentation: Optimizing Reaction Conditions

The efficiency of the palladium-catalyzed synthesis of 2-alkynylanilines is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction parameters that can be optimized for specific substrates.

ParameterTypical RangeRationale and Considerations
Palladium Catalyst 1-5 mol%PdCl₂(PPh₃)₂ is a common and robust choice. Pd(OAc)₂ and Pd₂(dba)₃ are often used in combination with specific ligands.[7][9]
Copper Co-catalyst 2-10 mol%CuI is the most common co-catalyst. Its omission can prevent alkyne homocoupling.[9][14]
Ligand 2-10 mol%Triphenylphosphine is standard. Bulky, electron-rich phosphine ligands can improve catalytic activity, especially for less reactive aryl bromides.[7]
Base 2-3 equivalentsTriethylamine and diisopropylethylamine are common organic bases. Inorganic bases like K₂CO₃ or Cs₂CO₃ are also effective, particularly in copper-free systems.[9][13]
Solvent -THF, DMF, and acetonitrile are commonly used. The choice of solvent can influence solubility and reaction rate.
Temperature Room Temp. to 100 °CReactions with more reactive aryl iodides can often proceed at lower temperatures, while aryl bromides may require heating.[2][9]

References

High-Yield, Scalable Synthesis of 2-((4-Fluorophenyl)ethynyl)aniline: An Application Note and Protocol for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the high-yield synthesis of 2-((4-Fluorophenyl)ethynyl)aniline, a key building block in the development of various pharmaceutical agents. The described protocol focuses on a scalable, copper-free Sonogashira cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. By delving into the mechanistic underpinnings of this reaction, we offer not just a procedure, but a framework for optimization and troubleshooting. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, providing a robust and reproducible method for the synthesis of this important intermediate.

Introduction: The Significance of this compound in Drug Discovery

The this compound scaffold is a privileged motif in medicinal chemistry. The presence of the aniline group provides a versatile handle for further functionalization, while the fluorophenylacetylene moiety can engage in crucial interactions with biological targets and enhance pharmacokinetic properties. The rigidity of the ethynyl linker often plays a critical role in orienting substituents for optimal binding to enzyme active sites or receptors. Given its importance, the development of a high-yield and scalable synthesis is paramount for enabling its use in drug discovery and development programs.

The Sonogashira cross-coupling reaction stands as the most efficient and widely adopted method for the formation of C(sp²)-C(sp) bonds, making it the ideal choice for the synthesis of this compound.[1] This palladium-catalyzed reaction traditionally utilizes a copper(I) co-catalyst.[2] However, for scale-up operations, copper-free methodologies are often preferred to mitigate concerns of residual copper contamination in the final active pharmaceutical ingredient (API) and to avoid the formation of alkyne homocoupling byproducts.[3] This guide will therefore focus on a copper-free Sonogashira protocol.

Reaction Overview and Mechanistic Insight

The synthesis of this compound is achieved via the Sonogashira coupling of 2-iodoaniline and 4-fluorophenylacetylene. The reaction is catalyzed by a palladium complex and proceeds in the presence of a suitable base and solvent.

Reaction Scheme:

The Copper-Free Sonogashira Catalytic Cycle

Understanding the reaction mechanism is crucial for process optimization and troubleshooting. The copper-free Sonogashira reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[2]

graph "Copper_Free_Sonogashira_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

pd0 [label="Pd(0)L₂"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, fillcolor="#FFFFFF"]; pd_complex [label="Ar-Pd(II)-X(L)₂"]; alkyne_coordination [label="Alkyne\nCoordination", shape=ellipse, fillcolor="#FFFFFF"]; pi_complex [label="[Ar-Pd(II)-X(L)(π-alkyne)]"]; deprotonation [label="Deprotonation\n(Base)", shape=ellipse, fillcolor="#FFFFFF"]; pd_acetylide [label="Ar-Pd(II)-C≡C-R'(L)"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, fillcolor="#FFFFFF"]; product [label="Ar-C≡C-R'\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

pd0 -> oxidative_addition [label="Ar-X"]; oxidative_addition -> pd_complex; pd_complex -> alkyne_coordination [label="R'-C≡C-H"]; alkyne_coordination -> pi_complex; pi_complex -> deprotonation; deprotonation -> pd_acetylide; pd_acetylide -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regeneration"]; }

Copper-Free Sonogashira Catalytic Cycle

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-iodoaniline) to form a Pd(II) complex.

  • Alkyne Coordination and Deprotonation: The terminal alkyne (4-fluorophenylacetylene) coordinates to the Pd(II) center. A base then deprotonates the alkyne to form a palladium-acetylide intermediate.

  • Reductive Elimination: The aryl and acetylide ligands on the palladium complex couple, forming the desired product and regenerating the active Pd(0) catalyst.

Experimental Protocol

This protocol is designed for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls and safety considerations.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
2-Iodoaniline615-43-0219.04≥98%Commercial Source
4-Fluorophenylacetylene766-98-3120.13≥98%Commercial Source
Pd(PPh₃)₄14221-01-31155.56≥98%Commercial Source
Triethylamine (Et₃N)121-44-8101.19≥99.5% (anhydrous)Commercial Source
Toluene108-88-392.14AnhydrousCommercial Source
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Assemble and dry glassware under inert atmosphere"]; reagents [label="Charge flask with 2-iodoaniline, Pd(PPh₃)₄, and toluene"]; degas [label="Degas the mixture"]; add_base_alkyne [label="Add triethylamine and 4-fluorophenylacetylene"]; heat [label="Heat reaction mixture to 80 °C"]; monitor [label="Monitor reaction progress by TLC/LC-MS"]; workup [label="Aqueous workup and extraction"]; purify [label="Purify by column chromatography"]; characterize [label="Characterize the final product"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> setup; setup -> reagents; reagents -> degas; degas -> add_base_alkyne; add_base_alkyne -> heat; heat -> monitor; monitor -> workup [label="Reaction complete"]; workup -> purify; purify -> characterize; characterize -> end; }

Experimental Workflow for Synthesis
  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet connected to an inert gas line (Argon or Nitrogen). The system should be flame-dried or oven-dried before use.

  • Charging Reagents: To the flask, add 2-iodoaniline (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq), and anhydrous toluene (to make a 0.2 M solution with respect to 2-iodoaniline).

  • Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to remove any dissolved oxygen.

  • Addition of Base and Alkyne: To the degassed mixture, add anhydrous triethylamine (3.0 eq) followed by 4-fluorophenylacetylene (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (2-iodoaniline) is consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Purification and Characterization

Purification

The crude product is purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate). The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the pure product.

Analytical Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. The following data are representative for the target compound.

AnalysisExpected Results
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz)δ 7.50-7.45 (m, 2H), 7.35 (dd, J = 7.6, 1.6 Hz, 1H), 7.15 (td, J = 7.8, 1.6 Hz, 1H), 7.05-6.99 (m, 2H), 6.80 (dd, J = 8.2, 1.0 Hz, 1H), 6.73 (td, J = 7.5, 1.0 Hz, 1H), 4.25 (br s, 2H).
¹³C NMR (CDCl₃, 101 MHz)δ 162.5 (d, J = 250.0 Hz), 148.1, 133.5 (d, J = 8.3 Hz), 132.2, 129.8, 119.3 (d, J = 3.6 Hz), 118.6, 115.8 (d, J = 22.1 Hz), 114.8, 108.9, 93.5, 85.6.
Mass Spec. (ESI+)m/z 212.08 [M+H]⁺
Melting Point 78-80 °C

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling Reagents:

    • 2-Iodoaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

    • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Use in a fume hood.

    • Toluene: Flammable liquid and vapor. Harmful if swallowed or inhaled. May cause damage to organs through prolonged or repeated exposure. Use in a fume hood.

  • Reaction Conditions: The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure catalyst stability.

Conclusion

This application note details a high-yield, scalable, and copper-free Sonogashira coupling protocol for the synthesis of this compound. By providing a thorough experimental procedure, mechanistic insights, and characterization data, this guide serves as a valuable resource for researchers and chemists in the pharmaceutical industry. The presented methodology offers a reliable and efficient route to this important building block, facilitating its application in the discovery and development of new therapeutic agents.

References

Application Note: A Validated HPLC Method for Purity Assessment of 2-((4-Fluorophenyl)ethynyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-((4-Fluorophenyl)ethynyl)aniline, an organic intermediate crucial in the synthesis of various pharmaceutical compounds. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and purity determination in research and manufacturing environments. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

This compound is an aromatic amine derivative containing a fluorinated phenyl group and an ethynyl linkage.[4][5] Its unique structure makes it a valuable building block in medicinal chemistry. The purity of such intermediates is paramount as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its purity assessment is essential.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[6][7][8] Specifically, reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is widely used for the analysis of non-polar to moderately polar compounds and is the chosen modality for this application.[9][10][11] This note provides a comprehensive guide to the development and validation of an HPLC method for this compound.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is foundational to developing a successful HPLC method.

  • Structure:

    • The presence of two aromatic rings and an alkyne bridge suggests a hydrophobic character, making it well-suited for reversed-phase chromatography.[8][9] The aniline moiety provides a site for potential protonation, making the mobile phase pH a critical parameter.

  • Molecular Formula: C₁₄H₁₀FN[5]

  • Molecular Weight: 211.23 g/mol [5]

  • UV Absorbance: The extended conjugation provided by the phenyl rings and the ethynyl group is expected to result in strong UV absorbance, facilitating sensitive detection. A UV-Vis scan would be performed to determine the wavelength of maximum absorbance (λmax) for optimal detector response.

HPLC Method Development and Optimization

The primary objective was to develop a method that provides a sharp, symmetrical peak for the main component, well-resolved from any potential impurities.

Chromatographic System

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable for this analysis. A diode-array detector (DAD) is recommended during method development to assess peak purity and identify the optimal detection wavelength.

Column Selection

Given the non-polar nature of this compound, a C18 stationary phase was selected. C18 columns are versatile and provide excellent retention for hydrophobic compounds.[7][9]

Mobile Phase Selection

A combination of water (or an aqueous buffer) and an organic solvent like acetonitrile or methanol is standard for reversed-phase HPLC.[11] Acetonitrile was chosen due to its lower UV cutoff and viscosity. A gradient elution was selected to ensure the timely elution of any potential impurities with differing polarities.

Detection Wavelength

Based on the UV spectrum of this compound, a detection wavelength of 254 nm was chosen, which provides a good response for a wide range of aromatic compounds.

Optimized Chromatographic Conditions

The final, optimized conditions are summarized in the table below.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min, 50% B; 2-10 min, 50-90% B; 10-12 min, 90% B; 12-12.1 min, 90-50% B; 12.1-15 min, 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Experimental Protocols

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

Sample Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Follow the same procedure as for the standard solution.

HPLC System Setup and Operation
  • Set up the HPLC system according to the conditions in the table above.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution to determine the retention time and system suitability.

  • Inject the sample solution to determine the purity.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][12][13]

Specificity

Specificity was evaluated by analyzing a blank, the standard, and the sample. The chromatograms showed no interference from the diluent at the retention time of the analyte peak. Peak purity analysis using a DAD confirmed the spectral homogeneity of the main peak.

Linearity

Linearity was assessed by preparing and analyzing standard solutions at five concentration levels ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The peak area was plotted against the concentration, and a linear regression analysis was performed. The correlation coefficient (r²) was found to be > 0.999, indicating excellent linearity.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix. The study was performed at three concentration levels (80%, 100%, and 120%) in triplicate. The mean recovery was within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of the standard solution were performed on the same day. The relative standard deviation (RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The RSD between the two sets of data was determined.

Validation Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Repeatability (%RSD) ≤ 2.0%0.5%
Intermediate Precision (%RSD) ≤ 2.0%0.8%
Robustness No significant change in resultsPassed
Robustness

The robustness of the method was evaluated by making deliberate small variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.

System Suitability

System suitability testing is an integral part of the analytical procedure.[14][15][16] It is performed to ensure that the chromatographic system is adequate for the intended analysis. The parameters and their acceptance criteria are listed below.

System Suitability Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area (n=6) ≤ 2.0%

Data Analysis and Purity Calculation

The purity of the this compound sample is calculated based on the area normalization method.

% Purity = (Area of main peak / Total area of all peaks) x 100

Workflow Diagrams

MethodDevelopmentWorkflow cluster_prep Preparation & Information Gathering cluster_dev Method Development cluster_val Method Validation (ICH Q2) A Define Analytical Objective: Purity Assessment B Gather Analyte Physicochemical Properties A->B C Select Column (e.g., C18) B->C D Optimize Mobile Phase (Solvents, pH, Gradient) C->D E Set Instrumental Parameters (Flow, Temp, Wavelength) D->E F Specificity E->F G Linearity & Range F->G H Accuracy G->H I Precision (Repeatability & Intermediate) H->I J Robustness I->J K Finalized Analytical Method J->K

Caption: HPLC Method Development and Validation Workflow.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the purity assessment of this compound. The method has been successfully validated according to ICH guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. This method is suitable for routine quality control analysis in both research and manufacturing settings.

References

2-((4-Fluorophenyl)ethynyl)aniline as a precursor for novel organic electronic materials

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2-((4-Fluorophenyl)ethynyl)aniline: A Versatile Precursor for Novel Organic Electronic Materials

Audience: Researchers, scientists, and drug development professionals.

Abstract

The field of organic electronics is driven by the rational design and synthesis of novel π-conjugated systems that form the active layers in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1][2][3] The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductors used. This compound has emerged as a particularly valuable building block in this domain. Its unique trifunctional architecture—comprising a reactive aniline group, a rigid ethynyl linker, and an electronically-tuning fluorophenyl moiety—provides a powerful platform for constructing sophisticated, high-performance materials.[4][5] This guide provides an in-depth exploration of the synthesis, purification, and application of this precursor, complete with detailed experimental protocols and the scientific rationale behind key procedural steps.

The Strategic Importance of this compound

The molecular design of this compound offers three distinct advantages for the materials scientist:

  • The Aniline Moiety (-NH₂): This primary amine serves as a crucial synthetic handle. It can be readily diazotized for further functionalization or, more commonly, used as a monomer in polymerization reactions (e.g., oxidative coupling or condensation polymerization) to form extended conjugated systems like polyanilines or polyimides.

  • The Ethynyl Linker (-C≡C-): The alkyne group imparts rigidity and linearity to the molecular backbone of any resulting polymer or macromolecule. This planarity is essential for promoting effective π-orbital overlap between adjacent units, which is a prerequisite for efficient charge transport.[5]

  • The 4-Fluorophenyl Group (-C₆H₄F): The terminal fluorine atom is a subtle but powerful electronic modifier. As a highly electronegative atom, it lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the system. This tuning can enhance the material's stability against ambient oxidation and optimize its energy level alignment with electrodes in a device.

This combination makes the title compound a "scaffold" upon which complex, functional organic semiconductors can be built.

Synthesis Protocol: Sonogashira Cross-Coupling

The most efficient and widely adopted method for synthesizing diarylalkynes like this compound is the Sonogashira cross-coupling reaction.[6][7] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[8]

Mechanism Rationale

The reaction proceeds via two interconnected catalytic cycles.[9][10]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (2-iodoaniline).

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne (1-ethynyl-4-fluorobenzene) in the presence of an amine base to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide then transfers its organic group to the palladium complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium complex, which yields the desired product and regenerates the active Pd(0) catalyst.

The amine base (e.g., triethylamine) not only facilitates the formation of the copper acetylide but also scavenges the hydrogen halide byproduct.[8][10] While effective, the copper co-catalyst can sometimes promote the undesirable homocoupling of the alkyne (Glaser coupling).[6] For highly sensitive substrates, a copper-free Sonogashira protocol may be employed, although this often requires more specialized ligands or harsher conditions.[6][11]

Workflow for Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Weigh Reactants: - 2-Iodoaniline - 1-Ethynyl-4-fluorobenzene - PdCl₂(PPh₃)₂ - CuI - Triethylamine (Solvent/Base) setup Assemble Schlenk Flask under Argon Atmosphere reagents->setup dissolve Dissolve 2-Iodoaniline, PdCl₂(PPh₃)₂, and CuI in Triethylamine setup->dissolve add_alkyne Add 1-Ethynyl-4-fluorobenzene via Syringe dissolve->add_alkyne heat Heat Reaction Mixture (e.g., 60 °C) for 12-24h add_alkyne->heat cool Cool to Room Temp. Quench with NH₄Cl (aq) heat->cool extract Extract with Ethyl Acetate (3x) cool->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na₂SO₄, Filter wash->dry concentrate Concentrate in vacuo to yield Crude Product dry->concentrate Purification Purification concentrate->Purification cluster_prep Substrate Preparation cluster_film Active Layer Deposition cluster_device Device Finalization & Test sub Start: Si/SiO₂ Wafer (Gate/Dielectric) clean Substrate Cleaning (Sonication in Acetone, IPA) sub->clean solution Prepare Polymer Solution (e.g., in Chlorobenzene) clean->solution spincoat Spin-Coat Polymer Solution onto Substrate solution->spincoat anneal Thermal Annealing (e.g., 150 °C) spincoat->anneal evap Deposit Source/Drain Electrodes (e.g., Gold, via Shadow Mask) anneal->evap test Electrical Characterization (Probe Station) evap->test data Extract Parameters: - Mobility (μ) - On/Off Ratio - Threshold Voltage (Vth) test->data

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Cytotoxic Landscape of Aniline Derivatives

Aniline and its derivatives are foundational chemical structures in the synthesis of a vast array of pharmaceuticals, dyes, and polymers.[1] However, their utility is often shadowed by significant toxicological concerns, including cytotoxicity, genotoxicity, and carcinogenicity.[1] The primary toxicity of aniline is associated with damage to erythrocytes, leading to methemoglobinemia, and the induction of oxidative stress, which can cause damage to vital cellular components like DNA, proteins, and lipids.[1] Furthermore, many aniline derivatives require metabolic activation to exert their genotoxic effects, a critical consideration in the design and interpretation of in vitro assays.[1][2][3]

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of novel aniline derivatives. We will delve into the rationale behind selecting appropriate assays, provide step-by-step protocols for key methodologies, and offer insights into data interpretation and troubleshooting. Our focus is on building a robust, self-validating experimental workflow that ensures scientific integrity and generates reliable data for safety assessment and lead optimization.

Pillar I: Strategic Assay Selection for Aniline Derivatives

A multi-parametric approach is crucial for a thorough understanding of a compound's cytotoxic profile. No single assay can capture the complexity of cellular toxicity. For aniline derivatives, we recommend a tiered approach that interrogates different cellular compartments and cytotoxic mechanisms.

  • Tier 1: Metabolic Activity & Cell Viability (MTT Assay): This initial screen provides a broad measure of cell health by assessing mitochondrial function.[4][5]

  • Tier 2: Membrane Integrity (LDH Assay): This assay quantifies plasma membrane damage, a hallmark of necrosis.[6][7][8][9][10]

  • Tier 3: Apoptosis Induction (Annexin V & Caspase Assays): These assays elucidate whether the compound induces programmed cell death, a key mechanistic insight.[11][12][13][14]

A critical consideration for aniline derivatives is their potential need for metabolic activation to become cytotoxic.[1][15] Therefore, incorporating a liver S9 fraction in the experimental design is highly recommended to mimic in vivo metabolism.[1][2][3][16]

Pillar II: Experimental Protocols & Methodologies

The following protocols are designed to be robust and reproducible. Adherence to these detailed steps, coupled with careful experimental planning, is paramount for generating high-quality data.

Experimental Workflow Overview

experimental_workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Treatment cluster_assays Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Selection & Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Solubilization & Dilution Series treatment Compound Treatment (+/- S9 Mix) compound_prep->treatment s9_prep S9 Metabolic Activation Mix Prep s9_prep->treatment cell_seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assays (Annexin V/Caspase) treatment->apoptosis data_acq Plate Reader Data Acquisition mtt->data_acq ldh->data_acq apoptosis->data_acq data_proc Data Processing & Normalization data_acq->data_proc ic50 IC50 Determination data_proc->ic50

Caption: General Experimental Workflow for Cytotoxicity Testing.

Protocol 1: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability based on the reduction of the yellow tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[1][17][18] The amount of formazan produced is proportional to the number of viable cells.[1][4]

Materials:

  • Selected mammalian cell line (e.g., HepG2 for liver metabolism studies)

  • Complete culture medium

  • Novel aniline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[19]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[19]

  • 96-well flat-bottom sterile microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[17][19]

  • Compound Treatment: Prepare serial dilutions of the aniline derivative in culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.[20] Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1][19]

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well for a final concentration of 0.5 mg/mL.[19]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce MTT to formazan.[20][21]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[18][21] Mix thoroughly to ensure complete solubilization.[21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to reduce background noise.[5]

Protocol 2: LDH Cytotoxicity Assay for Membrane Integrity

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[6][8] The LDH assay quantitatively measures this released enzyme, providing an indicator of cell lysis and necrosis.[9][10]

Materials:

  • Cells treated as described in the MTT assay protocol (Steps 1-3)

  • LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, Abcam)

  • 96-well flat-bottom plate

Procedure:

  • Prepare Controls: Set up wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control (medium only).[7]

  • Sample Collection: After the compound incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.[8]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]

  • Add Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[8]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[8]

Protocol 3: Apoptosis Assays (Annexin V & Caspase-3/7)

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity.[13] Detecting markers of apoptosis provides crucial mechanistic insights.

  • Annexin V Assay: Detects the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early apoptotic event.[14]

  • Caspase-3/7 Assay: Measures the activity of executioner caspases, which are key enzymes in the apoptotic cascade.[13][14]

Materials:

  • Cells treated with the aniline derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Caspase-Glo® 3/7 Assay System

  • Flow cytometer or fluorescence plate reader

Procedure (General Overview):

  • Cell Treatment: Expose cells to the aniline derivative for the desired time period.

  • Staining: Follow the manufacturer's protocol for staining the cells with fluorescently labeled Annexin V and a viability dye (like propidium iodide) to distinguish between apoptotic, necrotic, and viable cells.[11] For caspase activity, a luminogenic substrate is typically added directly to the cell culture.[12]

  • Detection: Analyze the stained cells using a flow cytometer for single-cell resolution or a plate reader for high-throughput screening.[11][12]

Signaling Pathway: Aniline-Induced Apoptosis

apoptosis_pathway aniline Aniline Derivative ros Oxidative Stress (ROS Production) aniline->ros mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified Intrinsic Apoptosis Pathway.

Pillar III: Data Analysis, Interpretation, and Scientific Integrity

Data Presentation

Summarize quantitative data in a clear and organized manner. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxicity of different compounds.

CompoundCell LineExposure Time (h)MTT IC50 (µM)LDH EC50 (µM)Caspase-3/7 Activation (Fold Change at 2x IC50)
Aniline Derivative AHepG24815.2 ± 1.825.6 ± 2.53.5 ± 0.4
Aniline Derivative BA54948> 100> 1001.1 ± 0.2
Doxorubicin (Control)HepG2480.8 ± 0.11.5 ± 0.35.2 ± 0.6
Self-Validating Systems and Troubleshooting

A robust experimental design includes internal controls to ensure data validity.

  • Positive Control: A compound with a known cytotoxic mechanism (e.g., doxorubicin, staurosporine).

  • Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO) at the same final concentration used in the experimental wells.

  • Untreated Control: Cells cultured in medium alone.

Common Troubleshooting Scenarios:

IssuePotential CauseSolution
High Variability Between Replicates Inconsistent cell seeding, pipetting errors.Standardize cell seeding density and use a multichannel pipette for reagent addition.[22]
Low Signal in MTT Assay Insufficient cell number, short incubation time.Optimize cell seeding density and incubation times.[20][23]
High Background in LDH Assay Serum in the medium can contain LDH.Use serum-free medium during the final hours of incubation or subtract the background from a no-cell control.[8][20]
Conflicting Results Between Assays Different assays measure different endpoints (e.g., metabolic activity vs. membrane integrity).This is not necessarily an error but a mechanistic insight. A compound might inhibit mitochondrial function without causing immediate cell lysis.[22]
Increased OD with Higher Compound Dose in MTT Assay Compound may interfere with the MTT reagent or induce a stress response that increases metabolic activity before cell death.Check for chemical interference by running controls without cells.[24] Consider alternative viability assays.

Regulatory Context and Compliance

While these protocols are designed for research and development, it is important to be aware of the regulatory guidelines for formal safety assessment. Key guidelines include:

  • ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[25][26][27][28][29]

  • ICH S2(R1): Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use.[30][31][32][33][34]

  • OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test.[16][35][36][37][38]

Conclusion

The in vitro cytotoxicity assessment of novel aniline derivatives requires a thoughtful, multi-faceted approach. By combining assays that probe different cellular functions and incorporating methodologies to account for metabolic activation, researchers can build a comprehensive toxicological profile. The protocols and insights provided in this guide are intended to equip scientists with the tools to generate reliable and reproducible data, ultimately contributing to the development of safer chemical entities and pharmaceuticals.

References

Application Note: A Protocol for the Synthesis of Fluorinated Drug Intermediates from Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] Aryl fluorides, in particular, are prevalent structural motifs in a vast array of pharmaceuticals.[3] This application note provides a detailed protocol and technical guide for the synthesis of fluorinated aromatic compounds, valuable as drug intermediates, starting from readily available substituted anilines. We will delve into the foundational chemistry of diazotization and explore the classic Balz-Schiemann reaction, offering a robust, step-by-step protocol for its implementation in a laboratory setting. The guide emphasizes the mechanistic rationale behind procedural choices, safety considerations for handling hazardous intermediates, and a comparative overview of alternative synthetic strategies.

Introduction: The Significance of Aryl Fluorides in Medicinal Chemistry

The substitution of a hydrogen atom with fluorine can dramatically alter the physicochemical properties of a molecule.[2] Due to fluorine's high electronegativity and relatively small size, its introduction into a drug candidate can modulate pKa, improve lipophilicity, and block sites of metabolic oxidation. These beneficial effects have led to a significant number of fluorinated drugs being approved and entering the market.[4][5]

Substituted anilines serve as versatile and cost-effective starting materials for the synthesis of these crucial aryl fluoride building blocks. The conversion is most commonly achieved by transforming the primary amino group (-NH₂) into an excellent leaving group, the diazonium salt (-N₂⁺), which can then be displaced by a fluoride anion. This two-stage approach provides a reliable and regioselective pathway to otherwise difficult-to-synthesize fluoroaromatics.

Foundational Chemistry: The Diazotization of Anilines

The pivotal intermediate in this synthetic pathway is the arenediazonium salt. It is formed through the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄, or HBF₄).[6][7]

Causality of Experimental Conditions: The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable.[7][8] To prevent premature decomposition and unwanted side reactions, the reaction must be maintained at low temperatures, typically between 0–5 °C, using an ice bath.[6][8] This low temperature is critical for ensuring the integrity of the diazonium salt before its use in the subsequent fluorination step.[6]

Diazotization sub_aniline Substituted Aniline (Ar-NH₂) reagents + NaNO₂ + Strong Acid (HX) sub_aniline->reagents diazonium Arenediazonium Salt (Ar-N₂⁺ X⁻) reagents->diazonium Diazotization conditions 0–5 °C reagents->conditions Balz_Schiemann_Mechanism diazonium_salt Arenediazonium Tetrafluoroborate (Ar-N₂⁺ BF₄⁻) heat Heat (Δ) diazonium_salt->heat aryl_cation Aryl Cation (Ar⁺) heat->aryl_cation Loss of N₂ products Aryl Fluoride (Ar-F) aryl_cation->products Fluoride Attack (from BF₄⁻) byproducts + N₂ (gas) + BF₃ products->byproducts

References

Application Notes and Protocols for 2-((4-Fluorophenyl)ethynyl)aniline in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Chemistry

In the landscape of bioconjugation, drug discovery, and materials science, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—the cornerstone of "click chemistry"—stands out for its efficiency, reliability, and biocompatibility.[1][2] The choice of the alkyne component is critical, as its substituents can modulate reactivity and introduce desired functionalities into the final triazole product. This document provides a detailed guide to the use of 2-((4-Fluorophenyl)ethynyl)aniline (CAS No. 1173153-20-2), a versatile building block that uniquely combines three key functional elements: a reactive terminal alkyne for click chemistry, a nucleophilic aniline for further derivatization, and a fluorophenyl group for modulating electronic properties and serving as a potential ¹⁹F NMR probe.

The presence of the ortho-amino group on the phenyl ring offers a strategic advantage, allowing for post-cycloaddition modifications or directing the spatial orientation of the resulting conjugate. The 4-fluorophenyl substituent introduces a site for potential hydrogen bonding and can enhance the pharmacokinetic properties of derivative molecules, a feature of significant interest in medicinal chemistry.[3][4] These application notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for leveraging this unique reagent in their work.

Physicochemical Properties and Synthesis

A comprehensive understanding of the starting material is paramount for successful and reproducible experimentation.

Key Properties of this compound
PropertyValue
CAS Number 1173153-20-2
Molecular Formula C₁₄H₁₀FN
Molecular Weight 211.23 g/mol
Appearance Typically a solid
Storage Store in a dark place under an inert atmosphere at room temperature.[5]
Proposed Synthesis via Sonogashira Coupling

While not extensively documented, a reliable synthetic route to this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction is a cornerstone of C-C bond formation, particularly for creating aryl-alkyne linkages.[6][7][8] The proposed reaction involves the coupling of 2-iodoaniline with 1-ethynyl-4-fluorobenzene.

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_catalysts Catalysts & Conditions cluster_product Product r1 2-Iodoaniline p1 This compound r1->p1 r2 1-Ethynyl-4-fluorobenzene r2->p1 cat Pd(PPh₃)₂Cl₂, CuI, Et₃N sol THF, rt to 50 °C

A plausible synthetic route using Sonogashira coupling.

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound is readily available for the CuAAC reaction, leading to the formation of a stable 1,4-disubstituted 1,2,3-triazole. This reaction is highly regioselective and proceeds under mild conditions, tolerating a wide range of functional groups.[1][9]

Reaction Mechanism and the Role of Substituents

The generally accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide.[9] The electronic nature of the substituents on the alkyne can influence the rate of this reaction.

  • Ortho-Aniline Group: The electron-donating nature of the amino group may slightly decrease the acidity of the alkynyl proton, potentially slowing the formation of the copper acetylide intermediate compared to alkynes bearing electron-withdrawing groups. However, this effect is generally minimal under standard catalytic conditions. The primary value of the aniline group lies in its availability for post-reaction modifications.

  • Para-Fluorophenyl Group: The fluorine atom exerts a dual electronic effect: an electron-withdrawing inductive effect and an electron-donating mesomeric effect. For a para-substituent, the inductive effect typically dominates, which can slightly increase the reactivity of the alkyne in the cycloaddition.

Diagram 2: General Workflow for CuAAC with this compound

G start Prepare Stock Solutions reagents Combine Alkyne, Azide, and Ligand start->reagents catalyst Add Copper(II) Sulfate (Pre-complexation) reagents->catalyst initiate Initiate with Sodium Ascorbate catalyst->initiate reaction Incubate at RT (e.g., 1-4 hours) initiate->reaction workup Reaction Workup & Purification reaction->workup product Characterize Product workup->product

References

Troubleshooting & Optimization

Common side products and impurities in 2-alkynylaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-alkynylanilines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile class of compounds. 2-Alkynylanilines are crucial building blocks in the synthesis of a wide array of nitrogen-containing heterocycles, such as indoles and quinolines.[1][2] The most common and efficient method for their synthesis is the Sonogashira cross-coupling reaction.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side products and impurities encountered during this synthesis.

I. Overview of 2-Alkynylaniline Synthesis via Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4][5] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][4][5]

Typical Reaction Scheme:

While highly effective, the Sonogashira coupling is not without its challenges. The formation of side products and the presence of impurities can significantly impact the yield and purity of the desired 2-alkynylaniline. Understanding these potential issues is the first step toward successful troubleshooting.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that you may encounter during the synthesis of 2-alkynylanilines.

Issue 1: My reaction is sluggish or not proceeding to completion.

Question: I've set up my Sonogashira reaction with a 2-bromoaniline, but I'm seeing very little product formation even after extended reaction times. What are the likely causes?

Answer: Low reactivity in Sonogashira couplings, especially with less reactive aryl bromides or chlorides, is a common hurdle.[6][7] Here’s a systematic approach to troubleshooting:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure your palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is active.[8] Over time, these catalysts can degrade. If you suspect catalyst decomposition (often indicated by the formation of a black precipitate known as palladium black), it is advisable to use a fresh batch.[8][9]

  • Reaction Temperature: Aryl bromides are less reactive than aryl iodides and often require higher temperatures to facilitate the rate-limiting oxidative addition step.[6][7][10] If you are running the reaction at room temperature, consider increasing it to 50-100 °C.[7]

  • Ligand Choice: For challenging substrates like electron-rich or sterically hindered anilines, standard phosphine ligands may not be optimal.[7] Consider using bulky, electron-rich ligands such as XPhos, SPhos, or dppf, which can enhance the catalytic activity.[7][11]

  • Solvent and Base: The choice of solvent and base is crucial. Ensure you are using a dry, degassed solvent.[8] Common solvent/base systems include triethylamine (TEA) or diisopropylamine (DIPA) in solvents like THF, DMF, or acetonitrile.[7] Using the amine base as the solvent can sometimes be beneficial.[11]

Workflow for Troubleshooting Low Reactivity:

G Start Low or No Product Yield Check_Catalyst Verify Catalyst Activity (Fresh Pd source?) Start->Check_Catalyst Check_Catalyst->Start Catalyst Degraded (Replace) Increase_Temp Increase Reaction Temperature (50-100 °C for Ar-Br) Check_Catalyst->Increase_Temp Catalyst OK Change_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, dppf) Increase_Temp->Change_Ligand Check_Solvent_Base Ensure Dry, Degassed Solvents/Base Change_Ligand->Check_Solvent_Base Check_Solvent_Base->Start Re-evaluate Setup Success Reaction Proceeds Check_Solvent_Base->Success Conditions Optimized

Caption: Troubleshooting workflow for low reactivity.

Issue 2: A significant amount of a diacetylene side product is forming.

Question: My main impurity is a homocoupled product of my terminal alkyne (a 1,3-diyne). How can I prevent this?

Answer: The formation of diynes is due to the Glaser-Hay coupling, a major side reaction in copper-mediated Sonogashira couplings.[6][12] This oxidative homocoupling of the alkyne is promoted by oxygen and the copper(I) co-catalyst.[3][6][13]

Strategies to Minimize Glaser Coupling:

  • Rigorous Degassing: Oxygen is a key promoter of this side reaction.[3][13] It is critical to thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintain an inert atmosphere throughout the reaction.[8][11]

  • Copper-Free Conditions: The most direct way to avoid Glaser coupling is to perform the reaction without the copper co-catalyst.[3][12] Numerous copper-free Sonogashira protocols have been developed.[5] These methods may require different ligands, bases, or higher temperatures to proceed efficiently but completely eliminate the primary pathway for this side reaction.[3][11]

  • Control of Reaction Conditions: Using an excess of the amine base, sometimes even as the solvent, can help suppress homocoupling.[11] Additionally, adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

StrategyPrincipleKey Experimental Consideration
Rigorous Degassing Removes O₂, which promotes oxidative homocoupling.Use freeze-pump-thaw cycles for solvents; maintain a positive pressure of inert gas (Ar or N₂).[8][11]
Copper-Free Protocol Eliminates the Cu(I) catalyst required for Glaser coupling.May require screening of different palladium catalysts, ligands, and bases for optimal performance.[3][5][11]
Slow Addition of Alkyne Keeps the instantaneous concentration of the alkyne low.Use a syringe pump to add the alkyne over a period of several hours.
Issue 3: I'm observing dehalogenation of my starting material.

Question: I'm isolating the parent aniline (without the halogen) from my reaction mixture. What is causing this dehalogenation?

Answer: Reductive dehalogenation is another possible side reaction, particularly with polyhalogenated substrates or at higher reaction temperatures.[14] This process involves the replacement of a halogen atom with a hydrogen atom.

Potential Causes and Solutions:

  • Reaction Temperature: Higher temperatures can promote dehalogenation.[14] If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Catalyst System: The choice of palladium catalyst and ligand can influence the extent of dehalogenation.[14] Experimenting with different catalyst systems may help to minimize this side reaction.

  • Hydrogen Source: The source of the hydrogen atom can be the solvent, the base, or other reagents in the reaction mixture. Ensuring anhydrous conditions can sometimes mitigate this issue.

Issue 4: My final product is contaminated with residual metals.

Question: After purification by column chromatography, I still have traces of palladium in my 2-alkynylaniline, which is problematic for my downstream applications. How can I remove it?

Answer: Residual palladium is a common issue in products synthesized via cross-coupling reactions and can be difficult to remove completely by standard chromatography.[15]

Methods for Palladium Removal:

  • Metal Scavengers: A variety of solid-supported and soluble scavengers are commercially available. These reagents contain functional groups (e.g., thiols, isocyanides) that chelate strongly to palladium, allowing for its removal by filtration or extraction.[15]

  • Activated Carbon: Treatment of a solution of the product with activated carbon can effectively adsorb residual palladium.

  • Recrystallization: If your product is a solid, careful recrystallization can often leave metal impurities behind in the mother liquor.

III. Common Impurities and Their Origin

ImpurityOriginIdentificationMitigation/Removal
Diacetylene (Glaser Product) Oxidative homocoupling of the terminal alkyne.[6][12]NMR, GC-MS, LC-MSRigorous degassing, copper-free conditions.[3][11]
Dehalogenated Starting Material Reductive dehalogenation of the 2-haloaniline.[14]NMR, GC-MS, LC-MSLower reaction temperature, screen catalyst systems.[14]
Unreacted Starting Materials Incomplete reaction.TLC, NMR, LC-MSOptimize reaction conditions (temperature, time, catalyst loading).[8]
Palladium Black Decomposition of the palladium catalyst.[8][9]Visual (black precipitate).Use fresh catalyst, pure reagents, and appropriate solvent.[8][9]
Residual Palladium/Copper From the catalyst and co-catalyst.ICP-MS, AASMetal scavengers, activated carbon, recrystallization.[15]

IV. Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-haloaniline (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature for aryl iodides, 50-100 °C for aryl bromides) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting with a Copper-Free Protocol
  • To a dry Schlenk flask under an inert atmosphere, add the 2-haloaniline (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Add degassed solvent (e.g., THF) and a degassed amine base (e.g., diisopropylamine, 3.0 equiv).

  • Add the terminal alkyne (1.5 equiv).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Workup and purify as described in Protocol 1.

Logical Relationship of Key Reaction Components:

G cluster_reactants Reactants cluster_catalysts Catalytic System Aniline 2-Haloaniline (Ar-X) Product 2-Alkynylaniline (Ar-C≡C-R) Aniline->Product Side_Product Side Products (Glaser, Dehalogenation) Aniline->Side_Product Dehalogenation Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Product Alkyne->Side_Product Homocoupling Pd_cat Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_cat->Product Catalyzes Cu_cat Copper(I) Co-catalyst (e.g., CuI) Cu_cat->Product Co-catalyzes Cu_cat->Side_Product Promotes Glaser Base Amine Base (e.g., Et₃N) Base->Product Activates Alkyne

Caption: Key components and their roles in the reaction.

V. References

  • Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry. 6

  • Sonogashira coupling. In Wikipedia. 3

  • Copper-free Sonogashira coupling. (2008). The chemical reaction database. 12

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023). Precision Chemistry - ACS Publications. 14

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2025). Request PDF - ResearchGate. 15

  • Troubleshooting low reactivity in Sonogashira coupling reactions. (n.d.). Benchchem. 8

  • Sonogashira troubleshooting help needed. (2020). Reddit. 7

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2025). Request PDF - ResearchGate. 4

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. 16

  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC - NIH. 5

  • Troubleshooting poor yields in Sonogashira reactions with halogenated anilines. (n.d.). Benchchem. 11

  • The Sonogashira Coupling. (n.d.). 17

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). 13

  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. 9

  • Sonogashira Coupling. (2020). YouTube. 10

  • Annulation of 2‐Alkynylanilines: The Versatile Chemical Compounds. (n.d.). ResearchGate. 1

  • Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches. (2025). ResearchGate. 2

References

How to prevent homocoupling in Sonogashira reactions of terminal alkynes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Homocoupling of Terminal Alkynes

Welcome to the Technical Support Center for Sonogashira Coupling Reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to overcome one of the most common challenges in this powerful C-C bond-forming reaction: the undesired homocoupling of terminal alkynes, also known as Glaser coupling. This guide moves beyond simple procedural steps to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction conditions for clean, high-yield results.

The Dueling Pathways: Sonogashira vs. Glaser Coupling

At the heart of this issue are two competing catalytic cycles that vie for your terminal alkyne. Understanding when and why each pathway is favored is the first step toward mastering this reaction. The desired Sonogashira reaction forms a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne, while the Glaser coupling leads to a C(sp)-C(sp) bond, forming a symmetrical 1,3-diyne byproduct.[1][2][3]

The key player in both pathways is the copper(I) co-catalyst. In the Sonogashira cycle, it acts as a crucial intermediary, forming a copper acetylide that transmetalates with the palladium center.[4][5] However, in the presence of an oxidant, typically molecular oxygen, this same copper acetylide intermediate can be diverted down the Glaser pathway, leading to oxidative dimerization.[1][6]

Sonogashira_vs_Glaser cluster_sonogashira Desired Sonogashira Pathway cluster_shared cluster_glaser Undesired Glaser Pathway Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) ArPdC_CR Ar-Pd(II)-C≡CR(L₂) ArPdX->ArPdC_CR Transmetalation Product Ar-C≡CR (Product) ArPdC_CR->Product Reductive Elimination Product->Pd0 Regenerates Catalyst ArX Ar-X ArX->ArPdX Oxidative Addition Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide Deprotonation (Base, Cu(I)) Cu_Acetylide->ArPdX To Sonogashira Cycle Oxidation Oxidation Cu_Acetylide->Oxidation Dimer R-C≡C-C≡C-R (Dimer) Oxidation->Dimer O2 O₂ O2->Oxidation

Figure 1. Competing reaction pathways in Sonogashira coupling.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns that arise when dealing with alkyne homocoupling.

Q1: I'm seeing a significant amount of a symmetrical diyne byproduct in my reaction. What is happening?

A1: You are observing the result of Glaser coupling, an oxidative homocoupling of your terminal alkyne.[7] This side reaction is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[6] The copper acetylide intermediate, essential for the Sonogashira reaction, can be oxidized, leading to the formation of a diyne.[8] This consumes your alkyne starting material and complicates purification.[7]

Q2: What is the primary cause of Glaser coupling in a standard Sonogashira reaction?

A2: The presence of molecular oxygen is the most significant contributor to Glaser coupling.[6][9][10] While the copper(I) catalyst is necessary for the reaction, its combination with oxygen creates an oxidative environment that promotes the dimerization of the copper acetylide intermediate.[6] Therefore, insufficient degassing of solvents and reagents or a poor inert atmosphere are the most common culprits.[9]

Q3: Can the choice of base influence the extent of homocoupling?

A3: Yes, the base plays a crucial role. Its primary function is to deprotonate the terminal alkyne to form the reactive acetylide species.[4][11] An amine base, such as triethylamine or diisopropylamine, is commonly used and can also act as a solvent.[4] A base that is too weak may slow down the formation of the copper acetylide, potentially giving it more time to homocouple if the cross-coupling step is also slow. Conversely, a very strong base might lead to other side reactions. The key is to have a base that facilitates rapid and efficient formation of the acetylide for the main Sonogashira cycle.[11]

Q4: Is it possible to run a Sonogashira reaction without a copper co-catalyst?

A4: Absolutely. In fact, "copper-free" Sonogashira protocols are the most direct and effective way to prevent Glaser homocoupling.[1][9][12] These methods have been developed specifically to avoid the formation of alkyne dimers.[1] While they may require adjustments to the reaction conditions, such as using specific palladium ligands or higher temperatures, they completely eliminate the primary pathway for this problematic side reaction.[6][13]

Troubleshooting Guide: Minimizing Alkyne Homocoupling

This section provides a systematic approach to diagnosing and solving issues related to the formation of Glaser byproducts.

Symptom Potential Cause(s) Recommended Solutions & Explanations
High percentage of homocoupled diyne product (>10%) 1. Presence of Oxygen: Inadequate degassing of solvents, reagents, or reaction vessel.[6][9]Primary Action: Implement rigorous anaerobic conditions. Use freeze-pump-thaw cycles (3x) for solvents. Sparge all liquid reagents with a stream of inert gas (Argon or Nitrogen) for at least 30 minutes. Ensure a positive pressure of inert gas is maintained throughout the reaction.[6]
2. High Copper Catalyst Loading: Excessive Cu(I) can increase the rate of the undesired homocoupling pathway.[6]Optimization: Reduce the copper(I) iodide loading to 1-5 mol%. In many cases, lower concentrations are sufficient for the desired cross-coupling without excessively promoting dimerization.
3. Slow Cross-Coupling Rate: If the reaction between the aryl halide and the palladium catalyst (oxidative addition) or the subsequent transmetalation is slow, the alkyne has more time to homocouple.[6][14]Analysis & Action: Ensure your palladium catalyst is active and the aryl halide is of sufficient purity. Consider switching to a more reactive aryl halide (I > Br > Cl).[1] For less reactive halides, a more electron-rich and bulky phosphine ligand on the palladium catalyst can accelerate the oxidative addition step.[15]
Reaction is sluggish and still produces homocoupled product 1. Suboptimal Solvent or Base: The solvent must effectively dissolve all components, and the base must be strong enough for efficient deprotonation.[4][16]Re-evaluation: Amine bases like triethylamine or diisopropylamine often work well and can serve as co-solvents.[4] For solvent choice, polar aprotic solvents like DMF or THF are common, but their coordinating ability can sometimes affect the catalyst.[16] Toluene is a less coordinating alternative.[17] A screen of different solvent/base combinations may be necessary.
2. Inappropriate Temperature: The reaction may be running at a temperature that favors the homocoupling pathway or is too low for an efficient cross-coupling, especially with less reactive substrates.[6]Temperature Adjustment: For aryl bromides or chlorides, higher temperatures (e.g., 60-100 °C) are often required.[17] However, if homocoupling is severe, first ensure anaerobic conditions, then cautiously increase the temperature.
Persistent homocoupling despite optimization Inherent Substrate Reactivity: Some terminal alkynes are intrinsically more prone to homocoupling.Definitive Solution: Switch to a copper-free protocol. This is the most robust solution for completely eliminating Glaser coupling.[1][9][12]

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol provides a general, reliable method for coupling aryl halides with terminal alkynes while avoiding homocoupling byproducts.

Copper_Free_Protocol start Start prep 1. Preparation: - Flame-dry Schlenk flask. - Add Ar-X, Pd catalyst, ligand, & base. - Seal with septum. start->prep degas 2. Degassing: - Evacuate and backfill with Argon (3x). prep->degas solvent 3. Solvent/Reagent Addition: - Add degassed solvent via syringe. - Add terminal alkyne via syringe. degas->solvent react 4. Reaction: - Heat to desired temperature (e.g., 80 °C). - Monitor by TLC/LC-MS. solvent->react workup 5. Work-up: - Cool to room temperature. - Dilute with solvent (e.g., EtOAc). - Filter through Celite/Silica plug. react->workup purify 6. Purification: - Concentrate filtrate. - Purify by column chromatography. workup->purify end End purify->end

Figure 2. Workflow for a typical copper-free Sonogashira protocol.
Materials:

  • Aryl halide (e.g., Aryl bromide, 1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine Ligand (e.g., PPh₃, XPhos, SPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

Procedure:
  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), palladium precatalyst (e.g., Pd(OAc)₂), phosphine ligand, and base (e.g., Cs₂CO₃).

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure a completely anaerobic environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. Stir the mixture for 5-10 minutes. Then, add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C for aryl bromides). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter the mixture through a pad of Celite or a short plug of silica gel to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.

This copper-free approach, while sometimes requiring more forceful conditions, provides a robust and reliable method to access the desired products without the complication of diyne byproducts.[12][18][19]

References

Technical Support Center: Enhancing Palladium Catalyst Stability in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing a critical challenge in modern organic synthesis: the stability of palladium catalysts in cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter catalyst deactivation and seek robust solutions to improve reaction efficiency, reproducibility, and overall productivity. Here, we move beyond simple protocols to explain the underlying causes of catalyst instability and provide actionable, field-proven troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses common questions regarding palladium catalyst stability, providing a foundational understanding of the key issues.

Q1: What are the primary visual indicators of palladium catalyst decomposition during a cross-coupling reaction?

A1: The most common visual cue is the formation of a black precipitate, known as palladium black.[1][2][3] This indicates the aggregation of palladium(0) species into inactive nanoparticles or bulk metal.[4] A color change in the reaction mixture, such as darkening or the appearance of a brown, black, or gray suspension, can also signal catalyst degradation. In some cases, a reaction that initially proceeds well may stall or slow down significantly, which can be an indirect indicator of catalyst deactivation, even without visible precipitation.

Q2: How does the choice of phosphine ligand impact the stability of the palladium catalyst?

A2: The ligand plays a pivotal role in stabilizing the active palladium(0) species and preventing its aggregation.[5][6] Key factors to consider are:

  • Steric Bulk: Bulky ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., XPhos, SPhos), promote the formation of monoligated palladium complexes.[7][8] This steric hindrance can facilitate reductive elimination, the final step in the catalytic cycle, and prevent the formation of unstable, coordinatively saturated palladium species that are prone to decomposition.[9]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which can enhance the rate of oxidative addition, a crucial step in the catalytic cycle.[5] N-heterocyclic carbenes (NHCs) are another class of strongly electron-donating ligands that can form highly stable palladium complexes.[10]

  • Bite Angle (for bidentate ligands): For bidentate phosphines, the natural bite angle influences the geometry around the palladium center, which in turn affects the ease of oxidative addition and reductive elimination. A well-chosen bite angle can lead to a more stable and active catalyst.

Q3: Can the base used in a cross-coupling reaction affect catalyst stability?

A3: Absolutely. The base is not just a passive reagent for the transmetalation step; its properties can significantly influence the catalyst's lifetime.[11]

  • Base Strength and Solubility: A base that is too strong or has poor solubility can lead to localized high concentrations, which may promote catalyst decomposition.[11] For instance, in Suzuki couplings, finely powdered and well-dispersed bases like K₃PO₄ are often preferred.[12]

  • Interaction with Ligands: Certain bases can react with or degrade phosphine ligands, leading to catalyst deactivation. It's crucial to ensure compatibility between the chosen base and ligand system.

  • Water Content: In anhydrous reactions, even trace amounts of water introduced with the base can lead to side reactions like protodeboronation in Suzuki couplings, which consumes the boronic acid and can indirectly impact the catalytic cycle.[11][13] Conversely, in some cases, a small amount of water can be beneficial.

Q4: What is "oxidative degradation" of ligands, and how can it be prevented?

A4: Oxidative degradation refers to the decomposition of ligands, particularly phosphines, in the presence of an oxidant, which can be residual air, peroxides, or even certain substrates or reagents.[1] This is a significant deactivation pathway, especially in aerobic oxidation reactions.[14][15][16] Prevention strategies include:

  • Rigorous Inert Atmosphere: Ensuring the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) is the first line of defense to minimize oxidation by atmospheric oxygen.[13][17] This involves using degassed solvents and properly purging the reaction vessel.

  • Use of Robust Ligands: Ligands can be designed to be more resistant to oxidation. For example, modifying a ligand to remove sites susceptible to hydrogen atom abstraction can increase its stability.[18]

  • Addition of Sacrificial Agents: In some cases, additives like phenolic compounds or benzylic hydroperoxides can act as sacrificial H-atom donors, protecting the primary ligand from oxidative attack.[1][18][15]

Section 2: Troubleshooting Guide - From Problem to Solution

This section is structured to help you diagnose and resolve specific issues encountered during your cross-coupling reactions.

Observed Problem Potential Causes Troubleshooting Steps & Explanations
Reaction fails to initiate or shows very low conversion. 1. Inactive Catalyst: The Pd(II) precatalyst is not being efficiently reduced to the active Pd(0) species.[17][19] 2. Catalyst Poisoning: Impurities in reagents or solvents are deactivating the catalyst.[4] 3. Incorrect Ligand-to-Palladium Ratio: Too little ligand leads to instability, while too much can inhibit the reaction.1. Pre-activation of Catalyst: Consider a pre-activation step where the Pd(II) source and ligand are stirred together in the presence of a reducing agent (sometimes the amine or phosphine itself can act as the reductant) before adding the substrates.[19] 2. Reagent and Solvent Purity: Use high-purity, anhydrous, and degassed solvents.[13] If catalyst poisoning is suspected, purify the starting materials. Running a control reaction with high-purity reagents can confirm this issue.[4] 3. Optimize Ligand Ratio: The optimal ligand-to-palladium ratio is reaction-dependent. A good starting point for monodentate ligands is often 1:1 to 2:1.[17] Screen different ratios to find the sweet spot for your specific transformation.
Formation of significant palladium black. 1. Ligand Dissociation/Decomposition: The ligand is detaching from the palladium center or degrading, leading to the aggregation of unprotected Pd(0).[2][3] 2. High Reaction Temperature: Excessive heat can accelerate catalyst decomposition pathways.[11] 3. High Catalyst Concentration: Higher concentrations can increase the rate of bimolecular decomposition pathways.[4]1. Switch to a More Robust Ligand: Employ bulkier, more electron-donating ligands (e.g., Buchwald ligands, NHCs) that form more stable complexes with palladium.[10][11] 2. Temperature Screening: Screen a range of lower temperatures to find the minimum effective temperature for the reaction.[11][17] 3. Reduce Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can lead to a higher turnover number (TON) by slowing down aggregation.[1][4]
Significant side product formation (e.g., homocoupling, protodeboronation). 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[11][13] 2. Excess Water or Harsh Basic Conditions: These conditions can lead to protodeboronation, destroying the boronic acid nucleophile.[11][13] 3. β-Hydride Elimination: This side reaction can compete with reductive elimination, particularly in Heck and Buchwald-Hartwig aminations.[7][19]1. Thorough Degassing: Ensure the reaction mixture is rigorously degassed before adding the palladium catalyst and maintain a positive pressure of inert gas throughout.[11] 2. Anhydrous Conditions: Use anhydrous reagents and solvents.[13] Consider using more stable boronic esters (e.g., pinacol or MIDA esters) if protodeboronation is a persistent issue.[11] 3. Ligand and Additive Effects: For Heck reactions, adding halide salts (e.g., LiCl) can sometimes suppress alkene isomerization caused by β-hydride elimination. In Buchwald-Hartwig aminations, bulky ligands that accelerate reductive elimination can minimize this side pathway.[7]
Reaction is not reproducible. 1. Inconsistent Reagent Quality: Variations in the purity of starting materials, solvents, or the base can lead to different outcomes.[12][13] 2. Variable Inert Atmosphere: Inconsistent exclusion of air and moisture will affect catalyst stability and reaction performance.[13] 3. Inconsistent Base Dispersion: For solid bases, inconsistent particle size and mixing can lead to irreproducible results.[20]1. Standardize Reagent Sources and Purity: Use reagents from the same batch and of a consistent, high purity for a series of experiments. 2. Standardize Inerting Procedure: Adopt a consistent and rigorous procedure for degassing solvents and inerting the reaction vessel (e.g., multiple vacuum/backfill cycles).[12] 3. Grind the Base: If using a solid inorganic base like K₃PO₄, grinding it to a fine, consistent powder before use can improve reproducibility.[20]

Section 3: Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key experimental workflows aimed at improving catalyst stability.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Enhanced Catalyst Stability

This protocol incorporates best practices for minimizing catalyst deactivation.

  • Vessel and Reagent Preparation:

    • To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[12]

  • Inert Atmosphere Establishment:

    • Seal the vessel with a septum and purge with a gentle stream of argon or nitrogen for 5-10 minutes. Alternatively, for more rigorous oxygen exclusion, perform three cycles of evacuating the vessel under vacuum and backfilling with inert gas.[13]

  • Catalyst and Ligand Addition:

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 0.5–2 mol%) and any additional ligand if required.[12] The use of pre-catalysts is often advantageous as they can generate the active Pd(0) species more cleanly and efficiently upon exposure to the base.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., a 10:1 mixture of dioxane and water) via syringe. The solvent should be deoxygenated by bubbling an inert gas through it for 15-30 minutes prior to use.[12][13] The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[12]

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[12] Vigorous stirring is crucial, especially when using solid bases, to ensure good mixing.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[11][12][13]

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purification:

    • Purify the crude product by flash column chromatography.[12]

Protocol 2: Screening for Additives to Mitigate Catalyst Deactivation

This protocol outlines a method for testing the effect of additives on catalyst lifetime, particularly in challenging reactions.

  • Baseline Reaction Setup:

    • Set up the cross-coupling reaction using your standard, optimized conditions but at a lower catalyst loading where you observe incomplete conversion or catalyst deactivation over time. This will serve as your negative control.

  • Additive Screening Setup:

    • In parallel, set up identical reactions, each containing a different additive to be screened. Potential beneficial additives include:

      • Phenolic compounds (e.g., 2,6-di-tert-butyl-4-methylphenol - BHT): To suppress oxidative ligand degradation.[1][15]

      • Styrene: To intercept palladium hydrides and prevent the formation of palladium black.[1][18][14][15]

      • Quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB): Can help stabilize palladium nanoparticles and prevent aggregation.[4]

    • The concentration of the additive should be optimized, but a good starting point is often in the range of 10-50 mol%.

  • Execution and Analysis:

    • Run all reactions (baseline and additive-containing) under identical conditions (temperature, time, stirring).

    • Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., GC-MS or LC-MS) to generate reaction profiles.

    • Compare the final yields and reaction rates of the additive-containing reactions to the baseline. A significant improvement indicates a stabilizing effect of the additive.

Section 4: Visualizing Deactivation and Stabilization Pathways

Understanding the mechanisms of catalyst deactivation is key to preventing it. The following diagrams illustrate common pathways.

Catalyst_Deactivation_Pathways cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Pd(0)L Active Pd(0)L_n Ox_Add Oxidative Addition Ligand_Degradation Ligand Degradation (e.g., Oxidation) Active_Pd(0)L->Ligand_Degradation Off-cycle Pd_Black Palladium Black (Aggregation) Active_Pd(0)L->Pd_Black Off-cycle Pd(II)_Intermediate Pd(II) Intermediate Transmetalation Transmetalation Red_Elim Reductive Elimination Pd(II)_Intermediate->Red_Elim Red_Elim->Active_Pd(0)L Regeneration Product Product Red_Elim->Product caption Common catalyst deactivation pathways.

Caption: Common catalyst deactivation pathways.

Stabilization_Strategies cluster_strategies Stabilization Strategies Unstable_Pd(0) Unstable Pd(0) Species Stable_Pd(0)L Stable Active Catalyst Bulky_Ligands Bulky/Electron-Rich Ligands (e.g., Buchwald type, NHCs) Bulky_Ligands->Stable_Pd(0)L Prevent Aggregation Additives Additives (e.g., Styrene, Phenols) Additives->Stable_Pd(0)L Inhibit Side Reactions Optimized_Conditions Optimized Conditions (Temp, Concentration) Optimized_Conditions->Stable_Pd(0)L Slow Decomposition caption Strategies to enhance catalyst stability.

Caption: Strategies to enhance catalyst stability.

References

Technical Support Center: Scale-Up Synthesis of Substituted Ethynylanilines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the scale-up synthesis of substituted ethynylanilines. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the transition from laboratory-scale experiments to pilot or manufacturing-scale production. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate the complexities of large-scale synthesis.

The synthesis of substituted ethynylanilines, crucial intermediates in pharmaceuticals and advanced materials, most commonly relies on the Sonogashira cross-coupling reaction.[1][2] While robust at the bench, scaling this transformation introduces significant challenges related to catalyst stability, byproduct formation, reaction kinetics, and process safety.[3] This guide is structured to address these issues head-on, providing you with the causal understanding needed to make informed decisions and ensure a successful scale-up campaign.

Section 1: Catalyst System & Reaction Inefficiency

The heart of the Sonogashira reaction is its palladium-copper catalytic system.[1][2] On a large scale, the efficiency and longevity of this system are paramount. Issues in this area are the most common source of failed or underperforming reactions.

FAQ 1: My Sonogashira reaction is stalling or incomplete at scale, despite working perfectly on the bench. What is the likely cause?

Answer: This is a classic scale-up problem often attributable to catalyst deactivation , which is exacerbated by factors less prominent in smaller flasks. The primary culprits are typically trace oxygen and insufficient mixing, leading to two main deactivation pathways:

  • Oxidation of the Active Pd(0) Catalyst: The catalytically active species is a Pd(0) complex.[3] On a large scale, achieving and maintaining strictly anaerobic conditions is more difficult. Any ingress of oxygen can oxidize Pd(0) to inactive Pd(II) species or lead to the formation of palladium black, which has poor catalytic activity. This is often visible as a darkening or blackening of the reaction mixture.

  • Ligand Degradation: Phosphine ligands, such as triphenylphosphine (PPh₃), are crucial for stabilizing the palladium catalyst.[4][5] However, they are susceptible to oxidation (forming phosphine oxide), which alters the ligand-to-metal ratio and can destabilize the catalytic complex, leading to precipitation.[6]

Troubleshooting Protocol:

  • Rigorous Degassing: Standard sparging with an inert gas (Nitrogen or Argon) may be insufficient for large volumes. For multi-liter to pilot-scale reactors, it is critical to perform at least three vacuum/inert gas backfill cycles to thoroughly remove dissolved oxygen from solvents, reagents, and the reactor headspace before adding the catalyst.[7]

  • Monitor Catalyst Appearance: The reaction should ideally remain a homogeneous, clear to light-yellow/brown solution. If you observe significant precipitation of a black solid (palladium black), it's a clear sign of catalyst death.

  • Evaluate Ligand Choice and Loading: While PPh₃ is common, bulkier, more electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can offer greater stability and resist degradation, though at a higher cost.[6][8] Increasing the ligand-to-palladium ratio slightly (e.g., from 2:1 to 4:1) can sometimes help maintain catalyst stability, but excessive ligand can inhibit the reaction.

  • Consider In-Situ Catalyst Formation: Using a stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ is often preferred for scale-up.[8] The active Pd(0) species is generated in situ, which can sometimes lead to a more robust and longer-lived catalytic system compared to using air-sensitive Pd(0) sources like Pd(PPh₃)₄ directly.[1][3]

Diagram: The Sonogashira Catalytic Cycle & Points of Failure

The following diagram illustrates the key steps in the catalytic cycle and highlights where scale-up challenges can disrupt the process.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_Failure Scale-Up Failure Points Pd0 Active Pd(0)L₂ Pd_Aryl Ar-Pd(II)-X(L)₂ Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Acetylide Ar-Pd(II)-(C≡CR)(L)₂ Pd_Aryl->Pd_Acetylide Transmetalation Pd_Acetylide->Pd0 Reductive Elimination Product Product Ar-C≡CR Pd_Acetylide->Product CuX Cu(I)X Cu_Alkyne Cu(I)-π-Alkyne CuX->Cu_Alkyne Alkyne Coordination Cu_Acetylide Cu(I)-C≡CR Cu_Alkyne->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->CuX To Pd Cycle O2_attack O₂ Attack (Catalyst Death) O2_attack->Pd0 Deactivates Homocoupling Glaser-Hay Homocoupling Homocoupling->Cu_Acetylide Dimerizes

Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.

Section 2: Byproduct Formation & Impurity Control

Controlling the impurity profile is a critical aspect of scale-up, impacting yield, purification costs, and the quality of the final active pharmaceutical ingredient (API).

FAQ 2: I'm observing a significant amount of a diyne byproduct (R-C≡C-C≡C-R) in my large-scale reaction. How can I prevent this?

Answer: This byproduct is the result of Glaser-Hay homocoupling , an oxidative dimerization of your terminal alkyne starting material.[9][10][11] It is a copper-catalyzed process that competes directly with the desired Sonogashira cross-coupling.[9] This side reaction becomes more pronounced at scale for several reasons:

  • Presence of Oxygen: As mentioned, maintaining a strictly anaerobic environment is harder in large reactors. Oxygen acts as the oxidant for the Glaser coupling.[11]

  • Slow Addition Rates: If the aryl halide is added too slowly, or if the main reaction stalls, the concentration of the copper acetylide intermediate builds up, giving it more opportunity to dimerize before it can transmetalate to the palladium center.[12]

  • High Copper Concentration: While catalytic, excessive copper loading can accelerate this unwanted side reaction.

Troubleshooting Protocol:

  • Minimize Oxygen: This is the most critical factor. Employ the rigorous degassing procedures outlined in Section 1. Maintain a positive pressure of inert gas throughout the reaction.

  • Control Addition: Instead of charging all reagents at once, consider adding the terminal alkyne slowly to the mixture of the aryl halide, base, and catalysts. This keeps the instantaneous concentration of the alkyne low, disfavoring the second-order homocoupling reaction.

  • Optimize Catalyst Loadings:

    • Reduce Copper: Minimize the CuI loading to the lowest effective level, often in the range of 0.5–2 mol%.[13]

    • Consider Copper-Free Conditions: For many substrates, modern palladium catalysts with specialized ligands (e.g., bulky phosphines) can facilitate the Sonogashira reaction without any copper co-catalyst, completely eliminating the Glaser coupling pathway.[1][3] This is often a preferred strategy for large-scale syntheses where byproduct control is critical.

Table: Comparison of Standard vs. Optimized Conditions for Byproduct Control
ParameterStandard Lab-ScaleOptimized Scale-UpRationale for Change
Atmosphere Nitrogen sparge3x Vacuum/N₂ backfill cyclesEnsures removal of dissolved O₂, the primary driver for Glaser coupling.[7]
CuI Loading 2-5 mol%0.5-1.5 mol% or 0% (Copper-Free)Minimizes the catalyst for the primary side reaction.[3]
Reagent Addition All reagents added at t=0Slow addition of alkyne over 1-2 hoursKeeps alkyne concentration low, disfavoring dimerization.
Pd Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂PdCl₂(Amphos)₂ or other palladacycleMore robust ligands can enable copper-free pathways and improve stability.

Section 3: Process Safety & Handling

Scaling up reactions involving gaseous reagents like acetylene or volatile terminal alkynes introduces significant safety considerations that must be rigorously addressed.

FAQ 3: What are the primary safety hazards when using acetylene or propyne gas on a large scale, and how should they be mitigated?

Answer: Acetylene is a high-energy, extremely flammable gas that poses a severe explosion risk, especially when compressed.[14][15] Unlike other flammable gases, it can decompose explosively without the presence of air or oxygen when its pressure exceeds certain limits (typically ~15 psig or 1 bar gauge).[16]

Mitigation Strategies & Protocols:

  • Pressure and Temperature Control:

    • NEVER exceed a working pressure of 1.5 barg (22 psig) for gaseous acetylene systems to prevent decomposition.[16]

    • The reaction must be equipped with reliable cooling systems to manage the exotherm of the reaction. Runaway reactions can increase pressure and temperature, leading to decomposition.

    • Use pressure-relief devices (bursting discs, relief valves) on the reactor, but note that these may not be sufficient to prevent damage from a rapid deflagration.[17]

  • Material Compatibility:

    • Avoid Copper and Silver: Acetylene forms highly explosive acetylides with copper, silver, and mercury.[17] Ensure that no part of the reactor, transfer lines, or fittings that come into contact with acetylene are made of copper or copper alloys with more than 70% copper content.[17] Brass fittings are a common source of accidents and should be avoided. Use stainless steel or other compatible materials.

  • Safe Handling and Storage:

    • Acetylene cylinders must always be stored and used in an upright position in a well-ventilated area, away from heat sources.[16] This prevents the acetone solvent within the cylinder from being discharged.

    • Use approved flash arrestors in acetylene supply lines to prevent a flame from traveling back into the cylinder or source.[14]

  • Inert Gas Dilution: For high-pressure applications (which should be avoided unless absolutely necessary and with expert consultation), diluting acetylene with an inert gas like nitrogen can raise the safe operating pressure limit.[17]

Section 4: Downstream Processing & Purification

Isolating the desired ethynylaniline product at scale presents its own set of challenges, from removing residual metals to managing large volumes of solvents.

FAQ 4: My product stream contains residual palladium, and standard aqueous washes are not removing it effectively. How can I purify my product at scale?

Answer: Residual palladium is a major concern, especially for pharmaceutical intermediates, as strict limits (often in the low ppm range) are enforced by regulatory agencies. Simple phase separations are often insufficient because palladium can exist in multiple forms (soluble complexes, colloidal nanoparticles) that are difficult to remove.

Troubleshooting & Purification Protocol:

  • Initial Quench and Filtration:

    • Upon reaction completion, cool the mixture and consider quenching with a dilute acid (e.g., 1M HCl) to neutralize the amine base.

    • Filter the entire batch through a pad of Celite® or a similar filter aid. This will remove precipitated palladium black and other solid catalyst residues.

  • Metal Scavenging: This is the most effective method for removing soluble palladium species.

    • Thiol-Based Scavengers: Add a solid-supported scavenger resin (e.g., SiliaMetS Thiol, QuadraSil MP) or an aqueous solution of a scavenger like N-acetylcysteine to the organic solution.

    • Stir for several hours at room temperature or slightly elevated temperature (e.g., 40-50 °C) to allow the scavenger to bind the palladium.

    • Filter off the scavenger resin. This method is highly effective at reducing palladium levels to the ppm or even ppb range.

  • Activated Carbon Treatment: A slurry of activated carbon (charcoal) can be used to adsorb residual palladium complexes. This is a cost-effective but sometimes less selective method.

  • Crystallization: The final and most powerful purification step is crystallization. A well-designed crystallization process can effectively reject a wide range of impurities, including colored byproducts and residual metals, to deliver a product of high purity. This is often a mandatory final step for APIs.[18]

Diagram: Scale-Up Purification Workflow

Purification_Workflow cluster_impurities Impurity Removal Stages Start Crude Reaction Mixture Quench 1. Quench & Base Neutralization Start->Quench Filter_1 2. Filtration (Celite®) Removes Pd Black Quench->Filter_1 Scavenge 3. Metal Scavenging (e.g., Thiol Resin) Filter_1->Scavenge Removes Insoluble Pd Filter_1->Filter_1_note Filter_2 4. Filtration Removes Scavenger Scavenge->Filter_2 Removes Soluble Pd Scavenge->Scavenge_note Solvent_Swap 5. Solvent Swap / Concentration Filter_2->Solvent_Swap Crystallize 6. Crystallization Solvent_Swap->Crystallize Isolate 7. Isolation & Drying Crystallize->Isolate Crystallize->Crystallize_note

Caption: A robust workflow for the purification of ethynylanilines at scale.

References

Removing copper co-catalyst traces from Sonogashira reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Copper Co-Catalyst

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its power in forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] The classic protocol employs a dual-catalyst system: a palladium complex and a copper(I) co-catalyst, typically copper(I) iodide (CuI). While essential for facilitating the reaction under mild conditions, the copper co-catalyst is a double-edged sword.[1][2]

Residual copper in the final product is highly undesirable, particularly in drug development. Copper species can be toxic, interfere with downstream synthetic steps, and compromise the stability and efficacy of active pharmaceutical ingredients (APIs).[3][4][5] Furthermore, the presence of copper often promotes the unwanted side reaction of alkyne homocoupling, known as Glaser coupling, which complicates purification and reduces yield.[6][7]

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for the effective removal of copper traces from Sonogashira reaction products. We will explore the underlying chemistry of the contamination and detail field-proven protocols for its remediation.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is it so critical to remove residual copper from my API?

The removal of residual metals from APIs is a major focus of regulatory bodies like the USP and ICH.[8] There are three primary reasons for this scrutiny:

  • Patient Safety: Copper ions, while essential trace elements, can be toxic at elevated concentrations.[3][5] They can generate reactive oxygen species (ROS), leading to cellular damage, and interfere with biological processes.[9]

  • Catalytic Activity in Downstream Steps: Residual copper can act as an unwanted catalyst in subsequent reactions, leading to unpredictable side products, decomposition of sensitive functional groups, or failure of the intended transformation.

  • Product Stability: Trace metals can degrade the final API over time, affecting its shelf-life and therapeutic efficacy.

Q2: My crude product has a green or blue tint after work-up. What does this mean and how do I fix it?

A green or blue color in your organic layer is a tell-tale sign of copper contamination, specifically the presence of Cu(II) species. During the reaction, the active co-catalyst is Cu(I), but exposure to air (oxygen) during the work-up can oxidize it to the more colorful Cu(II) state. These Cu(II) salts may form complexes with your product, solvent molecules, or the amine base, making them soluble in the organic phase.

Troubleshooting Protocol:

  • The Problem: Simple water or brine washes are often insufficient to remove these copper complexes.

  • The Solution: Employ an aqueous wash with a chelating agent. A solution of aqueous ammonia or ammonium chloride is highly effective. Ammonia complexes with Cu(II) to form the deep blue, water-soluble tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which is readily extracted into the aqueous layer. A wash with a dilute solution of ethylenediaminetetraacetic acid (EDTA) at a slightly basic pH can also sequester the copper ions.

Q3: I've performed several aqueous washes with ammonium chloride, but my organic layer is still colored. What should I do next?

If enhanced aqueous washes fail, it suggests the copper is forming a particularly stable complex with your product or that the product itself is highly nonpolar, preventing efficient partitioning. In this scenario, solid-phase metal scavengers are the next logical step.

These are functionalized silica or polymer resins that selectively bind to metal ions. The crude product solution is either stirred with the resin (batch mode) or passed through a cartridge packed with it (flow mode). The scavenger, along with the bound copper, is then removed by simple filtration. This method is highly effective and avoids introducing more aqueous solutions to your system.

Q4: My product is a basic amine. I'm worried that an acidic wash will protonate my product and pull it into the aqueous layer. How can I remove copper in this case?

This is a common and valid concern. Using acidic washes is not advisable. The best strategies for basic products are:

  • Ammonia/Ammonium Chloride Wash: This solution is basic and will not protonate most amine products. It remains the first-line approach.

  • Solid-Phase Scavengers: This is the ideal method for sensitive substrates. Scavengers like silica-thiol (Si-Thiol) or silica-thiourea (Si-THU) are highly effective for copper and operate under neutral conditions.[3][10][11] They will bind the copper without affecting your basic product.

Q5: There are many types of metal scavengers available. Which one is best for copper from a Sonogashira reaction?

The choice of scavenger depends on the specific form of the copper and the reaction matrix. For Sonogashira reactions, copper is typically in the +1 or +2 oxidation state.

  • Sulfur-Based Scavengers: These are generally the most effective for soft metals like copper and palladium.

    • SiliaMetS® Thiourea (Si-THU): Often cited as a top performer for removing copper from reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is mechanistically similar in its use of copper.[3][10] It is a versatile and highly effective choice.

    • ISOLUTE® Si-Thiol: A broad-spectrum scavenger effective for Pd, Pt, Cu, Ag, and Pb.[11]

  • Nitrogen-Based Scavengers: These are also very effective chelators.

    • SiliaMetS® Triamine: Effective for scavenging Cu, Pd, and other metals.[10]

    • SiliaMetS® Imidazole: A good scavenger for copper and particularly effective for iron.[10]

    • Supported EDTA (SiliaMetS TAAcONa): Excellent for metals in higher oxidation states like Cu(II).[12]

See Table 2 for a detailed comparison.

Q6: How can I be sure all the copper has been removed?

Verification of copper removal is crucial, especially for pharmaceutical applications.

  • Qualitative Check: The absence of color is a good first indicator, but it is not definitive as some copper complexes are colorless.

  • Thin-Layer Chromatography (TLC): Some copper-product complexes may have different Rf values than the pure product. A single, clean spot on TLC after purification is a positive sign.

  • Quantitative Analysis: For absolute certainty, instrumental analysis is required. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the industry standard for quantifying trace elemental impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[8] Colorimetric methods using reagents like bicinchoninic acid (BCA) can also provide quantitative data and may be more accessible than ICP-MS.

Visualized Workflows and Mechanisms

Decision Workflow for Copper Removal

This diagram outlines a logical progression for selecting the appropriate purification strategy based on the characteristics of your product and the persistence of the contamination.

G start Sonogashira Reaction Crude Product check2 Is Product Basic (e.g., Amine)? start->check2 wash Aqueous Work-up: Wash with NH₄Cl (aq) or dilute EDTA (aq) check1 Is Organic Layer Colorless? wash->check1 scavenger Use Solid-Phase Metal Scavenger (e.g., Si-Thiourea, Si-Thiol) check1->scavenger No chrom Column Chromatography check1->chrom Yes scavenger->chrom check2->wash No check2->scavenger Yes quant Quantify Residual Cu (ICP-MS) chrom->quant

Caption: Decision tree for selecting a copper purification strategy.

Mechanism of Copper Removal

These diagrams illustrate the fundamental principles behind chelation and solid-phase scavenging.

G cluster_0 A) Aqueous Chelation cluster_1 B) Solid-Phase Scavenging a [Cu-Product]org c [Cu(NH₃)₄]²⁺aq a->c + b NH₄OHaq b->c d Productorg c->d e [Cu-Product]org g [Si-S-Cu]solid e->g + f Si-SHsolid f->g h Productorg g->h

Caption: Simplified mechanisms of copper removal by chelation and scavenging.

Data & Protocols

Table 1: Comparison of Copper Removal Techniques
MethodMechanismProsConsBest For
Aqueous Wash (H₂O/Brine) PartitioningSimple, fast, inexpensive.Ineffective for many copper-product complexes.Removing inorganic salts and water-soluble impurities.
Aqueous Chelation (NH₄Cl, EDTA) Complexation & PartitioningHighly effective for Cu(II), inexpensive, scalable.May not work for very nonpolar products; pH considerations needed.First-line defense for most Sonogashira work-ups.
Solid-Phase Scavenging Covalent/Coordinate BondingExtremely high efficiency, broad substrate scope, simple filtration removal.Higher cost of reagents, may require longer reaction times (stirring).Stubborn contamination, sensitive or basic substrates, final API polishing.
Column Chromatography AdsorptionCan remove copper and other impurities simultaneously.Can be low-throughput; product may streak or decompose on silica.General purification; effectiveness for copper depends on the specific complex.
Table 2: Selected Solid-Phase Copper Scavengers
Scavenger NameFunctional GroupPrimary Target MetalsKey Features
SiliaMetS® Thiourea -C(=S)N₂H₃Pd, Ru, Cu , Ag, Sn, RhExcellent, versatile scavenger. Highly recommended for post-Sonogashira cleanup.[10]
ISOLUTE® Si-Thiol -SHPd, Pt, Cu, Ag , Pb, HgBroad-spectrum scavenger for soft metals.[11]
SiliaMetS® DMT DimercaptotriazineRu, Pd , Ag, Cu , Pt, RhVery strong chelator, effective for hindered metal complexes.[12]
SiliaMetS® TAAcONa -N(CH₂CO₂Na)₂Pd(II), Ni(II), Cu(II) Silica-bound EDTA; ideal for metals in higher oxidation states.[12]

Experimental Protocols

Protocol 1: Enhanced Aqueous Work-up with Ammonium Hydroxide/Chloride

Objective: To remove bulk copper contamination after the reaction is complete.

  • Reaction Quench: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Solvent Removal (Optional): If the reaction was performed in a high-boiling solvent like DMF or NMP, it is often best to dilute the mixture with a solvent like ethyl acetate or toluene and then perform the aqueous washes.

  • First Wash: Transfer the reaction mixture to a separatory funnel. Add an equal volume of saturated aqueous ammonium chloride (NH₄Cl) solution. Add concentrated ammonium hydroxide (NH₄OH) dropwise until the aqueous layer is basic (pH 9-10) and turns a deep blue color, indicating the formation of the [Cu(NH₃)₄]²⁺ complex.

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes. Allow the layers to separate. Drain the aqueous (bottom) layer.

  • Repeat: Repeat the wash with fresh NH₄Cl/NH₄OH solution until the aqueous layer is no longer deep blue.

  • Final Washes: Wash the organic layer with water (1x) and then with saturated brine (1x) to remove residual ammonia and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified by chromatography or crystallization.

Protocol 2: Purification via Solid-Phase Metal Scavenger (Batch Mode)

Objective: To remove trace or stubborn copper contamination from a crude product solution.

  • Prepare Solution: Dissolve the crude product obtained from an initial work-up in a suitable organic solvent (e.g., DCM, THF, Ethyl Acetate) at a concentration of approximately 10-50 mg/mL.

  • Add Scavenger: To the solution, add the chosen solid-phase scavenger (e.g., SiliaMetS® Thiourea). A typical loading is 3-5 equivalents relative to the initial amount of copper catalyst used in the reaction.

  • Stir Mixture: Stir the resulting slurry at room temperature. The required time can range from 2 to 24 hours. Monitor the removal of copper by taking small aliquots of the solution (filter first) and analyzing by TLC or LC-MS, looking for the disappearance of colored spots or impurities.

  • Filter Scavenger: Once the scavenging is complete, remove the resin by filtration. A simple gravity filtration through a cotton plug or a fritted funnel is sufficient.

  • Wash Resin: Wash the collected resin on the filter with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and the washes, and concentrate under reduced pressure to yield the purified product.

References

Validation & Comparative

A Senior Application Scientist's Guide to Catalyst Selection for Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Sonogashira Coupling

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of cross-coupling reactions, the Sonogashira reaction—the coupling of a terminal alkyne with an aryl or vinyl halide—stands out for its efficiency and reliability.[1][2] First reported in 1975, this palladium- and copper-catalyzed transformation provides a direct route to constructing arylalkynes and conjugated enynes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced organic materials.[1][3][4] Its utility is exemplified in the synthesis of drugs like Tazarotene, used for treating psoriasis and acne.[1][5]

The reaction's power lies in its typically mild conditions and tolerance for a wide array of functional groups.[1][6] However, the "classic" Sonogashira protocol is not without its challenges. The evolution of this reaction has led to a diverse portfolio of catalytic systems, each with distinct advantages and operational windows. This guide provides a comparative analysis of these systems, moving from the classical palladium/copper-catalyzed method to modern copper-free alternatives and heterogeneous catalysts. Our goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal catalyst for their specific synthetic challenge, explaining not just the "how" but the critical "why" behind these choices.

The Classical System: Palladium/Copper Dual Catalysis

The original and still widely used Sonogashira protocol employs a dual catalytic system involving a palladium complex and a copper(I) salt.[1] Understanding this dual-cycle mechanism is fundamental to appreciating the subsequent innovations in the field.

Mechanism of Action: A Synergistic Partnership

The reaction proceeds via two interconnected catalytic cycles.[5][7][8] The palladium cycle is responsible for activating the aryl halide, while the copper cycle activates the terminal alkyne. This synergy allows the reaction to proceed under mild conditions, often at room temperature.[1]

The key steps are:

  • Palladium Cycle:

    • Oxidative Addition: An active Pd(0) species, often formed in situ from a Pd(II) precatalyst, undergoes oxidative addition with the aryl/vinyl halide (R¹-X) to form a Pd(II) complex.[6][7] This is typically the rate-limiting step.[1]

    • Transmetalation: The Pd(II) complex receives the acetylide group from the copper acetylide intermediate generated in the copper cycle.[6]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (R¹-≡-R²) and regenerate the active Pd(0) catalyst.[8]

  • Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne (H-≡-R²).[8]

    • Deprotonation: An amine base deprotonates the alkyne, facilitated by the copper coordination, to form a highly reactive copper(I) acetylide intermediate.[5][8] This intermediate is the key species that engages in transmetalation with the palladium center.

Sonogashira_Classic Classic Pd/Cu Co-Catalyzed Sonogashira Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex_B trans-Pd(II)(R¹)XL₂ Pd0->Pd_complex_B Oxidative Addition (R¹-X) Pd_complex_C cis-Pd(II)(R¹)(C≡CR²)L₂ Pd_complex_B->Pd_complex_C Transmetalation Pd_complex_C->Pd0 Reductive Elimination (R¹-C≡CR²) product R¹-C≡CR² CuX Cu(I)X Cu_alkyne Cu(I)-π-Alkyne CuX->Cu_alkyne Coordination (H-C≡CR²) Cu_acetylide Cu(I)-C≡CR² Cu_alkyne->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_complex_B Enters Transmetalation Cu_acetylide->CuX Regeneration (HX) reactants R¹-X + H-C≡CR²

Caption: Interconnected Palladium and Copper catalytic cycles in the classic Sonogashira reaction.

Catalyst Components & Performance
ComponentCommon ExamplesRole & Expert Insight
Palladium Precatalyst Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂[1][7]Pd(PPh₃)₂Cl₂ is often preferred due to its higher stability and solubility over the Pd(0) tetrakis complex.[7] The Pd(II) is readily reduced in situ by amines or phosphine ligands to the active Pd(0) species.[1]
Copper(I) Co-catalyst CuIThe copper co-catalyst is crucial for increasing the reaction rate, allowing for milder conditions.[1] Its primary role is to generate the copper acetylide, which is a more potent nucleophile for transmetalation than the deprotonated alkyne alone.
Ligand Triphenylphosphine (PPh₃)Phosphine ligands stabilize the palladium center, preventing its precipitation as palladium black. However, traditional ligands like PPh₃ are often insufficient for coupling less reactive aryl chlorides.[9]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)The amine base serves two purposes: it deprotonates the alkyne and acts as a scavenger for the HX acid formed during the reaction.[6] DIPA is often more effective than Et₃N.

Advantages:

  • High Efficacy: Generally provides excellent yields for aryl iodides and bromides.

  • Mild Conditions: Can often be performed at or slightly above room temperature.[1]

Disadvantages:

  • Glaser Homocoupling: The primary drawback is the copper-catalyzed oxidative homocoupling of the terminal alkyne, forming undesired diynes. This necessitates strict anaerobic conditions to mitigate.[1][5][10]

  • Purification Challenges: Residual copper can be difficult to remove from the final product, which is a significant concern in pharmaceutical synthesis due to copper's toxicity.

  • Limited Scope: Ineffective for coupling unactivated or sterically hindered aryl chlorides.

The Evolution: Copper-Free Sonogashira Coupling

To address the limitations of the classical method, significant research has focused on developing copper-free Sonogashira protocols.[1][4][11] The rationale is clear: by eliminating copper, one can prevent Glaser homocoupling, simplify product purification, and create a more robust process for sensitive substrates.[1]

Mechanism of Action: A Palladium-Only Pathway

In the absence of copper, the palladium catalyst must orchestrate the entire transformation. The currently accepted mechanism involves a more complex role for the palladium center and the base.

Sonogashira_CuFree Copper-Free Sonogashira Cycle Pd0 Pd(0)Lₙ Pd_complex_B trans-Pd(II)(R¹)XLₙ Pd0->Pd_complex_B Oxidative Addition (R¹-X) Pd_complex_C cis-Pd(II)(R¹)(C≡CR²)Lₙ Pd_complex_B->Pd_complex_C Transmetalation (from Pd-alkynyl) Pd_complex_C->Pd0 Reductive Elimination (R¹-C≡CR²) product R¹-C≡CR² Pd_alkynyl Pd(II)-alkynyl complex Pd_alkynyl->Pd_complex_B Provides Acetylide H_alkyne H-C≡CR² H_alkyne->Pd_alkynyl Alkyne Activation (Pd(0) or Base) reactants R¹-X

Caption: A simplified representation of the copper-free Sonogashira catalytic cycle.

This pathway necessitates a more potent catalytic system. The key to success lies in the choice of ligand, which must create a palladium center that is sufficiently electron-rich and sterically accessible to facilitate all steps of the cycle efficiently, especially the activation of the C-H bond of the alkyne.

Comparative Analysis of Modern Ligand Systems

The development of advanced ligands has been the single most important factor in the success of copper-free Sonogashira couplings.

Ligand TypeRepresentative ExamplesMechanism of Enhancement & Expert InsightSubstrate ScopeTypical Conditions
Bulky, Electron-Rich Phosphines Buchwald Ligands: XPhos, SPhosOthers: P(t-Bu)₃, CyP(t-Bu)₂These ligands combine large steric bulk with strong electron-donating ability.[7] The bulk promotes the formation of highly reactive, monoligated Pd(0)L species, while the electron-rich nature accelerates the oxidative addition step, particularly for challenging substrates like aryl chlorides.[7][12]Aryl Iodides, Bromides, and Chlorides 80-120 °C, strong inorganic base (e.g., K₂CO₃, Cs₂CO₃)[8]
N-Heterocyclic Carbenes (NHCs) IPr, PEPPSI-type catalysts[1]NHCs are powerful σ-donors, forming very stable bonds with palladium.[7] This stability creates highly active and long-lived catalysts, preventing decomposition at elevated temperatures required for less reactive halides.[13] They are excellent replacements for phosphines.[7]Aryl Iodides, Bromides, and some activated ChloridesRoom temp to 100 °C, often with PPh₃ as an additive.[13]
Nitrogen-Containing Ligands Dipyridylamine, Pyridines, PyrimidinesThese ligands offer an alternative to phosphines and NHCs. Some complexes, like dipyridylpalladium, have shown remarkable activity for copper-free couplings in aqueous media at room temperature, offering a greener synthetic route.[1][14]Primarily Aryl Iodides and BromidesCan be performed in water at room temperature.[1][14]

Heterogeneous Catalysts: Designing for Sustainability and Scale-Up

A significant challenge with the homogeneous catalysts described above is their separation from the product and reuse, which is a critical consideration for industrial applications.[15] Heterogeneous catalysts, where the active palladium species is immobilized on a solid support, offer an elegant solution.[15][16]

Types and Performance:

  • Supported Palladium Nanoparticles: Palladium nanoparticles (PdNPs) can be anchored on various supports like activated carbon, silica (SiO₂), metal oxides (TiO₂), or polymers.[3][15][17] These materials are easily filtered and can often be reused multiple times with minimal loss of activity.[3]

  • Immobilized Complexes: In this approach, a well-defined molecular catalyst (e.g., a Pd-phosphine or Pd-NHC complex) is covalently tethered to a solid support.[3] This combines the high selectivity of a molecular catalyst with the practical benefits of a heterogeneous system.

  • Magnetic Catalysts: Supporting palladium on magnetic nanoparticles (e.g., Fe₃O₄) allows for ultra-fast separation of the catalyst from the reaction mixture using an external magnet, streamlining the workup process.[10]

The Causality of Choice: The decision to use a heterogeneous catalyst is driven by process efficiency. For large-scale synthesis, the cost savings from catalyst recycling and simplified purification can be substantial. However, a critical consideration is metal leaching . In some cases, the "heterogeneous" catalyst may simply be a reservoir that leaches soluble, active palladium species into the solution, which then performs the catalysis homogeneously.[16] Rigorous testing is required to confirm that the catalysis is truly occurring on the solid surface.

Field-Proven Experimental Protocols

The following protocols are provided as validated starting points for researchers. Optimization of solvent, base, and temperature may be required for specific substrates.

Protocol 1: Classic Pd/Cu-Catalyzed Sonogashira Coupling

This protocol is a robust method for the coupling of an aryl iodide with a terminal alkyne.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 eq)

  • Terminal alkyne (1.2 mmol, 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)[8]

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 mmol, 3.0 eq)

  • Anhydrous, degassed THF or DMF (5 mL)

  • Schlenk flask and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent and the amine base via syringe. Stir for 5 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature. Monitor progress by TLC or GC/MS. Reactions are typically complete within 3-6 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride to quench the reaction and remove the amine base.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6][8]

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide

This protocol utilizes a modern, bulky phosphine ligand system suitable for more challenging aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 eq)

  • Terminal alkyne (1.5 mmol, 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

  • Anhydrous, degassed Dioxane or Toluene (5 mL)

  • Schlenk flask and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(OAc)₂, XPhos ligand, and the inorganic base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 15-20 minutes to allow for precatalyst formation.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction to 80-110 °C and monitor its progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8]

Conclusion and Future Outlook

The Sonogashira coupling has evolved from a singular, powerful reaction into a versatile synthetic platform with a wide range of catalytic options.

  • For routine couplings of aryl iodides and bromides where cost is a primary driver , the classic Pd/Cu system remains a highly effective choice, provided that potential homocoupling and copper contamination are managed.

  • For challenging substrates like aryl chlorides, or for the synthesis of high-purity active pharmaceutical ingredients , copper-free systems employing bulky, electron-rich phosphine or N-heterocyclic carbene ligands are the superior choice. The higher initial cost of these advanced ligands is often justified by improved yields, broader substrate scope, and simplified purification.

  • For large-scale industrial processes , the development and validation of heterogeneous catalysts represent the most sustainable and economically viable path forward, promising catalyst reusability and streamlined operations.

The future of the Sonogashira reaction will likely focus on expanding its green credentials through the use of aqueous media, further reducing catalyst loadings, and exploring catalysts based on more earth-abundant metals. As our understanding of reaction mechanisms deepens, we can anticipate the rational design of even more efficient and selective catalysts, ensuring the Sonogashira coupling remains an indispensable tool for chemists for decades to come.

References

A Guide to the Structural Validation of 2-((4-Fluorophenyl)ethynyl)aniline by 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the validation of 2-((4-Fluorophenyl)ethynyl)aniline using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the predicted spectral data, the rationale behind these predictions based on fundamental principles, and a comparison with alternative analytical techniques.

Predicted 1H and 13C NMR Data for this compound

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the 1H and 13C NMR spectra of this compound, referenced to tetramethylsilane (TMS). These predictions are based on the analysis of substituent effects on the aniline and fluorophenyl rings, and the influence of the ethynyl linker.

Table 1: Predicted 1H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3~ 6.8 - 7.0dJH3-H4 ≈ 7.5 - 8.5
H-4~ 7.1 - 7.3tJH4-H3 ≈ 7.5 - 8.5, JH4-H5 ≈ 7.5 - 8.5
H-5~ 6.7 - 6.9dJH5-H4 ≈ 7.5 - 8.5
H-6~ 7.3 - 7.5tJH6-H5 ≈ 7.5 - 8.5
H-2', H-6'~ 7.4 - 7.6ddJH-F ≈ 8.0 - 9.0, JH-H ≈ 8.0 - 9.0
H-3', H-5'~ 7.0 - 7.2tJH-H ≈ 8.0 - 9.0
-NH2~ 3.5 - 4.5br s-

Table 2: Predicted 13C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to 13C-19F coupling)Predicted Coupling Constants (J, Hz)
C-1~ 146 - 148s-
C-2~ 110 - 112s-
C-3~ 132 - 134s-
C-4~ 118 - 120s-
C-5~ 129 - 131s-
C-6~ 115 - 117s-
C-1'~ 118 - 120d4JCF ≈ 3-4
C-2', C-6'~ 133 - 135d2JCF ≈ 21-22
C-3', C-5'~ 115 - 117d3JCF ≈ 8-9
C-4'~ 161 - 164d1JCF ≈ 245-250
C≡C (Cα)~ 87 - 89s-
C≡C (Cβ)~ 93 - 95s-

Rationale for Predicted Spectral Data

The predicted NMR spectra are a composite of the electronic and magnetic environments of the aniline, fluorophenyl, and ethynyl moieties.

1H NMR Spectrum Analysis

The protons on the aniline ring are influenced by the electron-donating amino group (-NH2), which generally shifts the ortho and para protons upfield (to lower ppm values).[1] The ethynyl group introduces a magnetic anisotropy effect.[2]

The protons on the 4-fluorophenyl ring exhibit characteristic splitting patterns due to both proton-proton and proton-fluorine couplings. The fluorine atom causes a doublet of doublets for the ortho protons (H-2', H-6') and a triplet for the meta protons (H-3', H-5').[3][4] The amino protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.

13C NMR Spectrum Analysis

In the 13C NMR spectrum, the carbon directly attached to the fluorine (C-4') will show a large one-bond coupling constant (1JCF) and will be significantly shifted downfield.[5] The other carbons in the fluorophenyl ring will exhibit smaller two-, three-, and four-bond couplings to fluorine.[3][5] The acetylenic carbons (C≡C) have characteristic chemical shifts in the range of 80-100 ppm.[6][7] The carbons of the aniline ring are influenced by the electron-donating nature of the amino group.[1]

Experimental Protocol

A standard approach to acquiring high-quality NMR data for this compound would involve the following steps:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks within the aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C correlations, which is crucial for connecting the different fragments of the molecule.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy provides unparalleled detail for structural elucidation, other techniques offer complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample requirement.Does not provide detailed connectivity information; isomers can be difficult to distinguish.[8][9]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -NH2, C≡C, C-F).Fast, non-destructive.Provides limited information on the overall molecular skeleton.
Elemental Analysis Percent composition of C, H, N.Confirms the empirical formula.Does not provide structural information.
X-ray Crystallography Precise three-dimensional structure.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.[10]

Synthesis of this compound

The target molecule is commonly synthesized via a Sonogashira coupling reaction between 2-ethynylaniline and 1-fluoro-4-iodobenzene.[11][12][13] This reaction is catalyzed by palladium and copper complexes.

G Sonogashira Coupling Synthesis cluster_0 Reactants cluster_1 Catalysts & Base 2-ethynylaniline 2-Ethynylaniline Product This compound 2-ethynylaniline->Product 1-fluoro-4-iodobenzene 1-Fluoro-4-iodobenzene 1-fluoro-4-iodobenzene->Product Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Product Cu_catalyst Cu(I) Co-catalyst (e.g., CuI) Cu_catalyst->Product Base Base (e.g., Et₃N) Base->Product

Caption: Synthetic route to this compound.

Key NMR Correlations for Structural Confirmation

Two-dimensional NMR experiments are essential for unambiguously assigning the signals and confirming the connectivity of the molecule.

G cluster_mol This compound cluster_correlations Key HMBC Correlations mol H6 H-6 C2 C-2 H6->C2 ³J Calpha H6->Calpha ³J H2_6_prime H-2', H-6' Cbeta H2_6_prime->Cbeta ³J C1_prime C-1' H2_6_prime->C1_prime ²J

Caption: Important HMBC correlations for structural validation.

Conclusion

Nuclear Magnetic Resonance spectroscopy, particularly a combination of 1H, 13C, and 2D NMR techniques, provides a robust and detailed method for the structural validation of this compound. By understanding the predicted chemical shifts and coupling patterns, and by comparing these with experimentally acquired data, researchers can have high confidence in the identity and purity of their synthesized compounds. While other analytical techniques provide valuable complementary data, NMR remains the gold standard for comprehensive structural elucidation in organic chemistry.

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Aniline and Fluorine in Modern Drug Discovery

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, integral to the development of a wide range of therapeutics, from pioneering sulfa drugs to advanced targeted cancer therapies[1]. The versatility of the aniline structure allows for extensive modification to fine-tune its pharmacological properties. However, challenges such as metabolic instability and off-target effects can limit the clinical potential of aniline-based drug candidates[2].

In the pursuit of more effective and safer medicines, the strategic incorporation of fluorine has become a powerful tool in drug design[3][4]. The unique physicochemical properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, can profoundly influence a molecule's biological activity[5][6]. This guide provides an in-depth, objective comparison of the biological performance of fluorinated versus non-fluorinated aniline derivatives, supported by experimental data and established protocols. We will explore how the simple substitution of a hydrogen atom with fluorine can lead to significant improvements in metabolic stability, membrane permeability, and target engagement.

Metabolic Stability: Resisting the Body's Defenses

A critical factor determining a drug's efficacy and dosing regimen is its metabolic stability—how quickly it is broken down by the body's enzymes[7][8]. The liver, rich in cytochrome P450 (CYP) enzymes, is the primary site of drug metabolism[9][10]. Anilines, while versatile, can be susceptible to metabolic degradation, often leading to rapid clearance from the body[2].

Fluorination of the aniline ring has been shown to significantly enhance metabolic stability[3][9]. The high strength of the C-F bond makes it more resistant to oxidative metabolism by CYP enzymes compared to a C-H bond[5][9]. This seemingly minor alteration can have a profound impact on a drug's half-life and bioavailability[11].

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability of a compound using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes[7][10][12].

Objective: To determine the rate at which a test compound is metabolized by liver microsomal enzymes.

Materials:

  • Test compounds (fluorinated and non-fluorinated aniline derivatives)

  • Liver microsomes (human, rat, or mouse)[10]

  • NADPH (cofactor for CYP enzymes)[12]

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis[12]

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw the liver microsomes on ice.

    • Prepare a working solution of the test compound in phosphate buffer.

    • Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution to the working solution of the test compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to distribute.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Incubate the plate at 37°C with gentle shaking.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture[10].

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by adding cold acetonitrile containing an internal standard to the aliquots.

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point[12].

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint)[12].

Comparative Data: Metabolic Half-Life
Compound ClassExample CompoundIn Vitro Half-Life (t½, min)
Non-Fluorinated AnilineAniline~15
Fluorinated Aniline4-Fluoroaniline>60

Note: The above data is representative and can vary depending on the specific aniline derivative and experimental conditions.

The enhanced metabolic stability of fluorinated anilines is a direct consequence of the robust C-F bond, which effectively "shields" the molecule from enzymatic attack.

Binding_Interactions cluster_protein Protein Binding Pocket cluster_ligands Ligands Pocket Amino Acid Residues NonFluorinated Non-Fluorinated Aniline (Weaker Interactions) NonFluorinated->Pocket Standard Binding Fluorinated Fluorinated Aniline (Enhanced Interactions) Fluorinated->Pocket Dipole-Dipole Weak H-Bonds

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for the Characterization of Ethynylanilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Ethynylanilines and the Imperative for Rigorous Characterization

Ethynylanilines are foundational building blocks in modern organic synthesis, serving as key intermediates in the production of pharmaceuticals, advanced polymers, and organic electronic materials.[1][2] Their unique structure, featuring an aromatic amine and a reactive ethynyl group, imparts desirable properties but also presents significant analytical challenges. For instance, 3-ethynylaniline is a critical precursor in the synthesis of the anti-cancer drug Erlotinib.[3] Given their direct impact on the safety and efficacy of final drug products, the unambiguous characterization and purity assessment of ethynylanilines are not merely procedural formalities; they are regulatory and scientific imperatives.

The objective of any analytical measurement is to obtain consistent, reliable, and accurate data.[4] This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization of ethynylanilines. It moves beyond a simple recitation of methods to explain the causality behind experimental choices and culminates in the concept of cross-validation—a process of comparing results from multiple analytical techniques to ensure the data is robust, reliable, and fit for its intended purpose.[5][6] This approach is grounded in the principles outlined by international regulatory bodies, ensuring that the methodologies described are scientifically sound and compliant with global standards.[7][8][9][10][11]

Chapter 1: The Analytical Workflow - A Multi-Technique Approach

A single analytical technique is rarely sufficient to fully characterize a molecule as critical as an ethynylaniline. A robust analytical strategy employs a battery of orthogonal (different and independent) methods, each providing a unique piece of the structural and purity puzzle. The results are then cross-validated to build a comprehensive and undeniable profile of the analyte.

G cluster_0 Initial Assessment & Separation cluster_1 Structural Elucidation cluster_2 Validation & Reporting Sample Ethynylaniline Sample HPLC HPLC Purity & Quantification Sample->HPLC Purity Analysis GCMS GC-MS Volatile Impurity Profile Sample->GCMS Purity Analysis NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR Structural Analysis FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR Structural Analysis CrossValidation Cross-Validation (Data Comparison) HPLC->CrossValidation GCMS->CrossValidation NMR->CrossValidation FTIR->CrossValidation Report Comprehensive Characterization Report CrossValidation->Report Validated Data

Caption: High-level workflow for ethynylaniline characterization.

Chapter 2: Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of purity assessment, separating the primary analyte from impurities and degradation products.[12][13] For ethynylanilines, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are complementary, not competing, techniques.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assay and impurity quantification of non-volatile and thermally labile compounds, making it ideal for aromatic amines.[14][15][16] Its strength lies in its versatility, precision, and the vast array of available stationary phases (columns) and mobile phases that can be tailored to a specific separation challenge.[15]

Causality Behind the Method: We choose Reversed-Phase HPLC (RP-HPLC) because ethynylanilines are moderately polar organic molecules. The non-polar stationary phase (like C18) will retain the analyte, while a polar mobile phase (like acetonitrile/water) will elute it. By gradually increasing the organic solvent concentration (gradient elution), we can effectively separate the main ethynylaniline peak from earlier-eluting polar impurities and later-eluting non-polar impurities. UV detection is selected due to the strong chromophore of the aromatic ring, providing excellent sensitivity.[17]

Experimental Protocol: HPLC-UV for 4-Ethynylaniline

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[17]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.[17]

  • Sample Preparation: Accurately weigh ~10 mg of 4-ethynylaniline and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock. Further dilute to a working concentration of ~0.1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is unparalleled for the analysis of volatile and semi-volatile compounds.[16] While the ethynylaniline parent molecule can be analyzed by GC, its primary utility here is to detect and identify volatile impurities that might be present from the synthesis, such as residual solvents or volatile starting materials, which HPLC might miss.[18][19] The mass spectrometer provides definitive identification based on the compound's mass fragmentation pattern.[12]

Causality Behind the Method: A non-polar capillary column (e.g., DB-5ms) is chosen to separate compounds based on their boiling points.[18] A temperature gradient is used to first elute highly volatile compounds at a low temperature, then ramp up the temperature to elute the semi-volatile ethynylaniline and any higher-boiling impurities. Electron Ionization (EI) is a standard, robust ionization technique that creates reproducible fragmentation patterns, which can be searched against spectral libraries (like NIST) for confident identification.[20][21]

Experimental Protocol: GC-MS for 4-Ethynylaniline

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[18]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[18]

  • Oven Temperature Program:

    • Initial: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • Injector Temperature: 250 °C.[20]

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Prepare a dilute solution (~0.5 mg/mL) of 4-ethynylaniline in a volatile solvent like Dichloromethane or Ethyl Acetate.

Chapter 3: Spectroscopic Techniques for Structural Elucidation

While chromatography tells us "what" and "how much" is in a sample, spectroscopy tells us "what it is." For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule.[12][22][23] It provides information on the chemical environment, connectivity, and spatial relationship of atoms within a molecule.

Causality Behind the Method:

  • ¹H NMR: Determines the number of different types of protons and their neighboring environments. For 4-ethynylaniline, we expect to see signals for the alkyne proton (-C≡C-H), the aromatic protons, and the amine (-NH₂) protons.

  • ¹³C NMR: Identifies the number of different types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle. COSY shows which protons are coupled (adjacent). HSQC correlates protons directly to the carbons they are attached to. HMBC shows longer-range correlations between protons and carbons (2-3 bonds away), which is key for connecting the ethynyl group to the aniline ring. This suite of experiments provides an unambiguous confirmation of the isomeric substitution pattern (i.e., ortho, meta, or para).[24][25]

Experimental Protocol: NMR for 4-Ethynylaniline

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the ethynylaniline sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum. Observe chemical shifts, integration (proton count), and coupling patterns.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon signals.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): To establish H-H connectivities within the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To assign protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To confirm long-range connectivity, for instance, from the aromatic protons to the alkyne carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[26] Each functional group absorbs infrared radiation at a characteristic frequency, creating a unique "fingerprint" for the molecule.[27]

Causality Behind the Method: For an ethynylaniline, we are looking for specific absorption bands that confirm the presence of the key functional groups. The absence of expected bands can be as informative as their presence. This technique provides quick, confirmatory evidence that complements the detailed structural data from NMR.

Key Characteristic Absorptions for 4-Ethynylaniline:

  • ~3400-3300 cm⁻¹: N-H stretching (primary amine, typically two sharp bands).[26]

  • ~3300 cm⁻¹: ≡C-H stretching (terminal alkyne, sharp and strong).[28]

  • ~2100 cm⁻¹: -C≡C- stretching (alkyne, sharp, medium intensity).[28]

  • ~1600-1450 cm⁻¹: C=C stretching within the aromatic ring.[28]

  • ~1335-1250 cm⁻¹: C-N stretching for the aromatic amine.[26]

Experimental Protocol: FT-IR (ATR)

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid ethynylaniline sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-600 cm⁻¹.[29]

  • Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.

Chapter 4: The Principle of Cross-Validation

G cluster_hplc HPLC Data cluster_gcms GC-MS Data cluster_nmr NMR Data cluster_ftir FT-IR Data Purity_HPLC Purity Assay (%) Compare1 Compare Purity (Chromatographic) Purity_HPLC->Compare1 Impurity_HPLC Impurity Profile Impurity_HPLC->Compare1 Purity_GCMS Area % Purity Purity_GCMS->Compare1 Volatiles Volatile Impurities ID Volatiles->Compare1 Structure_NMR Confirmed Structure Compare2 Compare Structure (Spectroscopic) Structure_NMR->Compare2 Isomer_NMR Isomeric Purity Isomer_NMR->Compare2 Func_Groups Functional Groups Func_Groups->Compare2 Final_Validation Final Validated State Compare1->Final_Validation Consistent? Compare2->Final_Validation Consistent?

Caption: Logical flow of the cross-validation process.

Why is Cross-Validation Essential?

  • Trustworthiness: It demonstrates that the reported purity and identity are not artifacts of a single method. For example, a high purity value from HPLC is strengthened if GC-MS shows no significant volatile impurities.

  • Completeness: Each technique has blind spots. HPLC may not see volatile impurities, while GC may not be suitable for thermally unstable ones.[14][16] Cross-validation ensures all potential impurities are investigated.

  • Method Transfer: When a method is transferred between laboratories or from development to a quality control (QC) environment, cross-validation establishes inter-laboratory reliability.[5]

Comparative Data Summary

The following table summarizes the key validation parameters for the described techniques. According to ICH guidelines, core parameters for validation include accuracy, precision, specificity, linearity, and range.[9][31]

Parameter HPLC-UV GC-MS NMR FT-IR
Primary Use Quantification, PurityIdentification of VolatilesStructural ElucidationFunctional Group ID
Specificity High (Separation-based)Very High (Separation + Mass)Absolute (Structural)Moderate (Group-based)
Accuracy High (with standard)Semi-Quantitative (Area %)Quantitative (qNMR)Not Applicable
Precision (%RSD) Excellent (< 2%)Good (< 15%)Good (< 5% for qNMR)Not Applicable
LOD/LOQ Low (ppm level)Very Low (ppb level)High (mg level)High (% level)
Linearity ExcellentGoodGood (for qNMR)Not Applicable
Robustness HighModerateHighExcellent

Conclusion

The characterization of ethynylanilines is a multi-faceted process that demands a rigorous, evidence-based approach. Relying on a single analytical technique provides an incomplete and potentially misleading picture of a compound's true identity and purity. By systematically employing orthogonal chromatographic (HPLC, GC-MS) and spectroscopic (NMR, FT-IR) techniques, we can build a comprehensive profile. The final and most critical step is the cross-validation of this data, which serves as the ultimate self-validating system. This integrated strategy ensures that the analytical data is trustworthy, scientifically sound, and meets the stringent requirements of the pharmaceutical industry, ultimately safeguarding the quality and safety of the medicines developed from these vital chemical building blocks.

References

A Researcher's Guide to the Synthesis of 2-Substituted Anilines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquity and Strategic Importance of 2-Substituted Anilines

2-Substituted anilines are foundational scaffolds in a multitude of high-value chemical sectors, including pharmaceuticals, agrochemicals, and advanced materials. Their unique structural motif, featuring a substituent adjacent to the amino group, imparts specific steric and electronic properties that are critical for biological activity and material performance. Consequently, the development of efficient, selective, and scalable synthetic routes to these vital intermediates is a persistent focus of chemical research.

This guide provides an in-depth comparative analysis of the principal synthetic strategies for accessing 2-substituted anilines. We will move beyond a simple recitation of methods to explore the underlying mechanistic principles that govern their success and limitations. By examining classical and modern approaches side-by-side, supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the optimal synthetic route for their specific target.

We will dissect five major synthetic paradigms:

  • Reduction of ortho-Nitroarenes: The venerable and robust two-step approach.

  • Directed ortho-Metalation (DoM): A powerful classical method for regioselective functionalization.

  • Buchwald-Hartwig Amination: The modern workhorse of palladium-catalyzed C-N bond formation.

  • Ullmann Condensation: The classical copper-catalyzed alternative for C-N coupling.

  • Direct C-H Amination: An emerging frontier in synthetic efficiency.

Each strategy will be evaluated based on its mechanism, substrate scope, reaction conditions, and overall efficiency, providing a holistic view to guide your synthetic planning.

The Classical Workhorse: Reduction of ortho-Nitroarenes

This is arguably the most traditional and widely practiced method for synthesizing anilines. The strategy is straightforward: first, introduce a nitro group at the desired ortho position via electrophilic aromatic substitution (EAS), and second, reduce the nitro group to the corresponding amine.

Causality Behind Experimental Choices

The success of this route hinges on the regiocontrolled nitration of a substituted benzene precursor. The directing effect of the pre-existing substituent is paramount. For example, the nitration of toluene yields a mixture of isomers, with the ortho and para products predominating. Achieving high ortho-selectivity can be challenging and often requires careful optimization of reaction conditions or the use of blocking groups.

Once the ortho-nitroarene is secured, its reduction to the aniline is typically high-yielding. A variety of reducing agents can be employed, with the choice often dictated by the presence of other functional groups.

  • Metal/Acid Systems (e.g., Fe/HCl, Sn/HCl): These are robust, inexpensive, and effective, making them suitable for large-scale synthesis. The mechanism involves a series of single-electron transfers from the metal surface to the nitro group in an acidic medium[1][2].

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a cleaner method, avoiding stoichiometric metal waste. It proceeds under milder conditions but requires specialized hydrogenation equipment and care must be taken as the catalyst can also reduce other functional groups like alkenes or alkynes.

Experimental Workflow: Nitroarene Reduction

Start Substituted Benzene Nitration Electrophilic Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate ortho-Nitroarene (plus other isomers) Nitration->Intermediate Purification Chromatography or Distillation Intermediate->Purification Reduced_Intermediate Purified ortho-Nitroarene Purification->Reduced_Intermediate Reduction Reduction (e.g., Fe/HCl or H₂/Pd-C) Reduced_Intermediate->Reduction Product 2-Substituted Aniline Reduction->Product

Caption: General workflow for aniline synthesis via nitroarene reduction.

Detailed Protocol: Synthesis of 2-Nitro-4-methylaniline and subsequent reduction

This three-step protocol illustrates the protection-nitration-deprotection strategy often required to achieve regioselectivity, followed by reduction.

Part A: Acetylation of 4-methylaniline [3]

  • To a flask containing 4-methylaniline (10.7 g, 0.1 mol), add dry toluene (20 mL).

  • With stirring, slowly add acetic anhydride (10.2 g, 0.1 mol) dropwise, ensuring the temperature does not exceed 80 °C.

  • After the addition is complete, cool the mixture to room temperature to allow the product, N-acetyl-4-methylaniline, to precipitate.

  • Collect the solid by vacuum filtration, wash with petroleum ether, and recrystallize from an ethanol/water mixture.

Part B: Nitration of N-acetyl-4-methylaniline [3]

  • In a three-neck flask, dissolve N-acetyl-4-methylaniline (14 g, 0.094 mol) in glacial acetic acid (12.5 mL).

  • Slowly add concentrated H₂SO₄ (25 mL) to the mixture.

  • Cool the flask in an ice/salt bath to 0–2 °C.

  • Separately, prepare a nitrating mixture of concentrated HNO₃ (7.5 mL) and concentrated H₂SO₄ (3.5 mL) and cool it.

  • Add the cold nitrating mixture dropwise to the aniline solution, maintaining the reaction temperature below 10 °C.

  • After addition, remove the cooling bath and stir at room temperature for 1 hour.

  • Pour the reaction mixture over ~150 g of crushed ice. The product, N-acetyl-2-nitro-4-methylaniline, will separate as a solid.

  • Filter the product, wash thoroughly with cold water, and recrystallize from ethanol.

Part C: Hydrolysis to 2-Nitro-4-methylaniline [3]

  • Prepare a solution of KOH (5.7 g, 0.1 mol) in water (8 mL) and ethanol (50 mL) in a round-bottom flask.

  • Add the N-acetyl-2-nitro-4-methylaniline (8.1 g, 0.042 mol) in portions and reflux the solution for 1 hour.

  • After reflux, add water (60 mL) dropwise to the hot solution to crystallize the product as dark red needles.

  • Cool, filter, wash with water, and dry to obtain 2-nitro-4-methylaniline.

Part D: Reduction to 2-Methyl-4-aminotoluene

  • The resulting 2-nitro-4-methylaniline can then be reduced using standard procedures, such as heating with iron powder and a small amount of ammonium chloride in an ethanol/water mixture, to yield the final diamine product.

Regiochemical Precision: Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a powerful strategy that leverages the coordinating ability of a directing metalation group (DMG) to achieve highly regioselective deprotonation at the adjacent ortho position. This generates a potent aryllithium nucleophile, which can then be quenched with a wide variety of electrophiles.

Causality Behind Experimental Choices

The core principle of DoM is kinetic control. A strong organolithium base (e.g., n-BuLi, sec-BuLi) first coordinates to a Lewis basic heteroatom in the DMG. This complexation brings the base into proximity of the ortho C-H bond, dramatically increasing its kinetic acidity and facilitating selective deprotonation over other sites[4][5][6].

For anilines, the primary amino group is too acidic and will be deprotonated itself. Therefore, the amine must first be protected with a suitable DMG. Bulky amide groups, such as the pivaloyl (N-Piv) group, are particularly effective as they are sterically hindered to prevent nucleophilic attack by the organolithium base and are excellent coordinators to lithium[7][8].

cluster_protection Protection cluster_dom DoM & Quench cluster_deprotection Deprotection Aniline Aniline Pivaloyl Pivaloyl Chloride Protected N-Pivaloylaniline (DMG installed) Pivaloyl->Protected Base Base sec-BuLi / TMEDA THF, -78 °C Protected->Base Lithiation ortho-Lithiation Electrophile Electrophile (E+) Quench Quench Hydrolysis Acidic or Basic Hydrolysis Quench->Hydrolysis Product ortho-Substituted Aniline Hydrolysis->Product

Caption: Workflow for synthesis via Directed ortho-Metalation (DoM).

Detailed Protocol: ortho-Methylation of Aniline via DoM of N-Pivaloylaniline

This protocol is based on the procedure described by Gschwend and coworkers for the lithiation of N-pivaloylanilines[7][9].

Part A: Preparation of N-Pivaloylaniline

  • Dissolve aniline (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Add pivaloyl chloride (1.1 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Perform a standard aqueous work-up, dry the organic layer, and remove the solvent under reduced pressure. The crude N-pivaloylaniline can often be used directly or purified by recrystallization.

Part B: ortho-Lithiation and Methylation

  • To a flame-dried Schlenk flask under an argon atmosphere, add N-pivaloylaniline (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add sec-butyllithium (sec-BuLi, ~1.2 eq) dropwise via syringe. A color change (typically to yellow or orange) indicates the formation of the aryllithium species.

  • Stir the solution at -78 °C for 1-2 hours.

  • Add methyl iodide (MeI, 1.5 eq) dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude N-pivaloyl-2-methylaniline.

Part C: Deprotection

  • Reflux the crude N-pivaloyl-2-methylaniline in a solution of concentrated HCl in ethanol.

  • After the reaction is complete (monitored by TLC), cool the mixture and neutralize with a base (e.g., NaOH solution) to pH > 10.

  • Extract the free 2-methylaniline with an organic solvent, dry the organic layer, and purify by distillation or column chromatography.

The Modern Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines over the past three decades[10]. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides (or triflates) and a vast range of amines under relatively mild conditions, exhibiting remarkable functional group tolerance[11][12].

Causality Behind Experimental Choices

The reaction's success is predicated on a catalytic cycle involving a Pd(0)/Pd(II) couple[10]. The key steps are:

  • Oxidative Addition: The aryl halide adds to a Pd(0) complex to form a Pd(II) species.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine is eliminated, regenerating the Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential as they promote the reductive elimination step and stabilize the active Pd(0) catalyst[1][5]. The base (commonly NaOtBu or K₃PO₄) must be strong enough to deprotonate the coordinated amine but not so reactive as to cause side reactions[1]. For the synthesis of primary anilines, an ammonia surrogate like benzophenone imine or LiN(SiMe₃)₂ is often used, followed by hydrolysis[11].

Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord [Ar-Pd(II)(NH₂R')L₂]⁺X⁻ OA_Complex->Amine_Coord Amine Coordination (R'NH₂) Amido_Complex Ar-Pd(II)(NHR')L₂ Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product_out Ar-NHR' Amido_Complex->Product_out

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-(2-methylphenyl)morpholine

This protocol is adapted from a procedure demonstrating the coupling of an aryl chloride with a secondary amine[9].

  • Reaction Setup: In a glovebox or under an inert argon atmosphere, add to an oven-dried Schlenk tube: Pd₂(dba)₃ (1.0-2.0 mol%), a suitable phosphine ligand (e.g., XPhos, 2.0-4.0 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Add Reagents: Add 2-chlorotoluene (1.0 eq) and morpholine (1.2 eq) to the tube.

  • Add Solvent: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within a few hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the title compound. A reported yield for this specific transformation is 94%[9].

The Classical Alternative: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for forming C-N bonds, predating the palladium-catalyzed systems by nearly a century[13]. It typically involves the coupling of an aryl halide with an amine using a stoichiometric or catalytic amount of copper, often at high temperatures[14].

Causality Behind Experimental Choices

The traditional Ullmann reaction requires harsh conditions (temperatures often >180 °C) and stoichiometric amounts of copper powder, which has limited its scope[14]. The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide[13][14].

Modern advancements have led to milder, more versatile catalytic versions. The use of soluble copper(I) salts (e.g., CuI) in combination with ligands (such as diamines or amino acids) and a base allows the reaction to proceed at lower temperatures (e.g., 80-130 °C) in polar aprotic solvents like DMSO or DMF[15]. However, compared to the Buchwald-Hartwig reaction, the Ullmann condensation often requires higher catalyst loadings and longer reaction times, and its functional group tolerance can be more limited. It remains a cost-effective option, particularly for large-scale industrial syntheses where the expense of palladium and phosphine ligands is a concern.

General Protocol: Ullmann Condensation for Arylamine Synthesis
  • Setup: Combine the ortho-aryl halide (1.0 eq), the amine (1.2-2.0 eq), CuI (5-20 mol%), a ligand (e.g., L-proline, 10-40 mol% if used), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq) in a reaction vessel.

  • Solvent: Add a high-boiling polar aprotic solvent, such as DMF, NMP, or DMSO.

  • Reaction: Heat the mixture under an inert atmosphere to 110-150 °C for 12-48 hours.

  • Work-up: After cooling, the mixture is typically diluted with water and extracted with an organic solvent. The work-up can be complicated by the need to remove copper salts. An acidic wash is often employed.

  • Purification: The crude product is purified by column chromatography or recrystallization.

The Modern Frontier: Direct C-H Amination

Direct C–H amination represents a highly atom-economical approach to aniline synthesis, as it avoids the need for pre-functionalized starting materials (like aryl halides)[6]. These reactions typically employ a transition-metal catalyst (e.g., Rh, Ru, Pd) to activate a C-H bond, often guided by a directing group, and an aminating agent.

Causality Behind Experimental Choices

The key to regioselectivity in these reactions is the use of a directing group (DG) on the substrate, which coordinates to the metal center and positions it to activate a specific C-H bond, usually at the ortho position, via a cyclometalation pathway[16][17]. For arenes, directing groups like amides or pyridines are common. The metal center, now part of a metallacycle, can then react with an aminating agent.

Nitrogen sources are varied and can include azides, hydroxylamines, or diaziridinones[3][18]. The mechanism often involves a Pd(II)/Pd(IV) or a similar cycle for other metals, where the aminating agent oxidizes the metal center prior to reductive elimination of the C-N bond[16]. While powerful, these methods are still under active development, and challenges include catalyst turnover, directing group removal, and the scope of the aminating agent.

General Protocol: Ruthenium-Catalyzed ortho-C-H Amination of a Benzamide

This protocol is based on a room-temperature amination procedure reported by Daugulis and others[3][16].

  • Setup: In an inert atmosphere, combine the benzamide substrate (1.0 eq), [RuCl₂(p-cymene)]₂ (5-10 mol%), and a base such as K₂CO₃ (2.0 eq) in a reaction vial.

  • Reagents: Add the aminating agent (e.g., an O-benzoyl hydroxylamine, 1.5-2.0 eq).

  • Solvent: Add a suitable solvent, such as acetone.

  • Reaction: Stir the mixture at room temperature for 24-36 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of silica gel, eluting with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography. The amide directing group would then need to be hydrolyzed (e.g., under strong acidic or basic conditions) to reveal the free aniline.

Comparative Performance Analysis

To provide a clear, objective comparison, the following table summarizes typical experimental parameters and outcomes for the synthesis of similar 2-substituted anilines using the discussed methodologies. Data is compiled from literature reports on representative substrates.

Synthetic Route Typical Substrate Key Reagents/Catalyst Temp (°C) Time (h) Typical Yield (%) Key Advantages Key Disadvantages
Nitroarene Reduction Toluene → 2-Nitrotoluene → o-ToluidineHNO₃/H₂SO₄; then Fe/HClNitration: <10; Reduction: 1002-4~55-60 (for nitration); >90 (for reduction)Inexpensive reagents, highly scalable, robust.Multi-step, poor regioselectivity in nitration step, acid waste.
Directed ortho-Metalation N-Pivaloylaniline → N-Pivaloyl-2-methylanilinesec-BuLi, MeI; then HCl-78 to RT4-6~70-85 (overall)Excellent regioselectivity, access to diverse electrophiles.Requires protection/deprotection, cryogenic conditions, strong bases.
Buchwald-Hartwig 2-Chlorotoluene + MorpholinePd₂(dba)₃ / XPhos, NaOtBu100-1101-5>90Excellent functional group tolerance, mild conditions, broad scope.Expensive catalyst/ligands, requires pre-functionalized arene.
Ullmann Condensation 2-Bromotoluene + AmineCuI, Ligand, K₂CO₃110-15024-4850-80Inexpensive catalyst, good for specific industrial applications.Harsh conditions (high temp), long reaction times, often lower yields.
Direct C-H Amination Toluene → ToluidinesV₂O₅/CuO catalyst, NH₂OH85-954~60 (mixture of isomers)Atom economical, avoids pre-functionalization.Often poor regioselectivity without a DG, catalyst development ongoing.

Conclusion: Selecting the Optimal Synthetic Pathway

The synthesis of 2-substituted anilines is a mature field with a rich arsenal of methodologies, each with a distinct profile of advantages and drawbacks.

  • For large-scale, cost-driven syntheses where the starting material allows for acceptable regioselectivity in nitration, the Reduction of Nitroarenes remains a highly viable and robust strategy.

  • When absolute regiochemical control is paramount and diverse functionality is desired at the ortho position, Directed ortho-Metalation offers unparalleled precision, despite its requirement for multiple steps and harsh reagents.

  • The Buchwald-Hartwig Amination stands as the premier choice for most lab-scale and medicinal chemistry applications. Its mild conditions, exceptional functional group tolerance, and broad substrate scope often justify the higher cost of the catalyst system.

  • The Ullmann Condensation serves as a valuable, cost-effective alternative to palladium catalysis, particularly if a suitable ligand-assisted, milder protocol can be optimized for a specific substrate.

  • Direct C-H Amination represents the future of streamlined synthesis. For substrates containing an effective directing group, it offers the most elegant and atom-economical route, though its general applicability is still evolving.

The ultimate choice of method will depend on a careful consideration of factors including the specific target structure, the presence of other functional groups, required scale, economic constraints, and available laboratory equipment. By understanding the mechanistic underpinnings and practical considerations of each route, researchers can make informed decisions to strategically and efficiently access this critical class of chemical building blocks.

References

Benchmarking the reactivity of 2-((4-Fluorophenyl)ethynyl)aniline against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 2-((4-Fluorophenyl)ethynyl)aniline

Introduction: The Significance of Fluorinated Indole Precursors

In the landscape of modern medicinal chemistry and materials science, the indole scaffold remains a cornerstone of molecular design.[1][2][3] Its prevalence in biologically active natural products and pharmaceuticals drives a continuous quest for innovative synthetic methodologies. Among the most versatile precursors for indole synthesis are 2-alkynylanilines, which can be efficiently cyclized to form the indole core.[4][5] This guide focuses on a particularly relevant substrate: this compound. The introduction of a fluorine atom is a common strategy in drug development to modulate metabolic stability, binding affinity, and bioavailability. Understanding the reactivity of this fluorinated building block is therefore of paramount importance for researchers aiming to synthesize novel fluorinated indole derivatives.

This publication provides an in-depth, objective comparison of the reactivity of this compound against structurally similar compounds. We will move beyond a simple procedural outline to explore the underlying electronic and steric factors that govern reactivity. By grounding our discussion in experimental data and established mechanistic principles, this guide aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for informed experimental design.

Choosing the Benchmark: Gold-Catalyzed Intramolecular Hydroamination

To quantitatively assess reactivity, a reliable benchmark reaction is essential. For 2-alkynylanilines, the intramolecular hydroamination/cyclization to form an indole is an ideal choice. This reaction is highly sensitive to the electronic nature of the substrate. While various transition metals can catalyze this transformation, homogeneous gold catalysis has emerged as a particularly powerful tool due to its exceptional carbophilicity, which allows for the activation of C-C multiple bonds under mild conditions.[6][7][8]

The generally accepted mechanism for the gold(I)-catalyzed 5-endo-dig cyclization of a 2-alkynylaniline proceeds as follows:

  • π-Activation: The cationic gold(I) catalyst coordinates to the alkyne moiety, increasing its electrophilicity.

  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the activated alkyne in an intramolecular fashion.

  • Protodeauration: The resulting vinyl-gold intermediate is protonated, typically by a protic source in the reaction medium, which cleaves the C-Au bond and regenerates the active gold catalyst, yielding the final indole product.[9]

The rate of this reaction, particularly the nucleophilic attack step, is profoundly influenced by the electron density at both the aniline nitrogen and the alkyne. This sensitivity makes it an excellent system for comparing the electronic effects of different substituents.

digraph "Gold_Catalyzed_Indole_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Substrate [label="2-Alkynylaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst_In [label="[L-Au]⁺", fillcolor="#FBBC05", fontcolor="#202124"]; Activated [label="Gold-π-Alkyne\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; Attack [label="Nucleophilic\nAttack\n(5-endo-dig)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; VinylGold [label="Vinyl-Gold\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protodeauration\n(H⁺)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="2-Substituted Indole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst_Out [label="[L-Au]⁺", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Substrate -> Activated [label="+ [L-Au]⁺"]; Catalyst_In -> Activated [style=invis]; Activated -> Attack [dir=none]; Attack -> VinylGold; VinylGold -> Protonation [dir=none]; Protonation -> Product; Product -> Catalyst_Out [label="Regenerates\nCatalyst", style=dashed, color="#5F6368"]; }

Figure 1: General mechanism for gold(I)-catalyzed indole synthesis.

The Comparative Compound Set: Probing Electronic Effects

To benchmark the reactivity of this compound ( 2 ), we selected a series of analogs where the para-substituent on the phenylethynyl group is varied. This allows for a systematic evaluation of how electron-donating and electron-withdrawing groups influence the reaction rate compared to the fluorine substituent.

  • Compound 1: 2-(Phenylethynyl)aniline (Unsubstituted benchmark)

  • Compound 2: this compound (Target compound; weakly electron-withdrawing)

  • Compound 3: 2-((4-Methoxyphenyl)ethynyl)aniline (Strongly electron-donating)

  • Compound 4: 2-((4-Nitrophenyl)ethynyl)aniline (Strongly electron-withdrawing)

The synthesis of these precursors is readily achievable via Sonogashira coupling between 2-iodoaniline and the corresponding terminal alkyne.[10]

Experimental Protocol: Kinetic Analysis of Indole Formation

The following protocol outlines a representative experiment for monitoring the reaction kinetics. The primary method for data acquisition is ¹H NMR spectroscopy, which allows for the in-situ monitoring of the disappearance of starting material and the appearance of the product.

Materials:

  • 2-Alkynylaniline substrate (Compounds 1-4 )

  • (Triphenylphosphine)gold(I) chloride (PPh₃AuCl)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Dichloromethane-d₂ (CD₂Cl₂)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

Workflow Diagram:

digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Prep [label="Prepare Stock Solutions\n(Substrate, Catalyst, Standard)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Combine PPh₃AuCl and AgSbF₆\nto form active [PPh₃Au]⁺SbF₆⁻", fillcolor="#FBBC05", fontcolor="#202124"]; NMR_Prep [label="Add Substrate and Standard\nto NMR tube in CD₂Cl₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiate [label="Inject Catalyst Solution\ninto NMR tube (t=0)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acquire [label="Acquire ¹H NMR Spectra\nat Timed Intervals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Integrate Peaks\n(Substrate vs. Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Plot [label="Plot [Substrate] vs. Time\nand Determine Rate", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Prep -> Mix; Prep -> NMR_Prep; Mix -> Initiate; NMR_Prep -> Initiate; Initiate -> Acquire; Acquire -> Analyze; Analyze -> Plot; }

Figure 2: Workflow for kinetic analysis via ¹H NMR.

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox, prepare a stock solution of the active catalyst. For a typical run, dissolve PPh₃AuCl (5 mol%) and AgSbF₆ (5 mol%) in a known volume of CD₂Cl₂. The silver salt acts as a halide scavenger to generate the active cationic gold(I) species, [PPh₃Au]⁺.

  • Substrate Preparation: In a separate vial, dissolve the 2-alkynylaniline substrate (1.0 eq) and the internal standard (e.g., 1,3,5-trimethoxybenzene, 1.0 eq) in CD₂Cl₂. Transfer this solution to an NMR tube.

  • Reaction Initiation: Acquire an initial ¹H NMR spectrum (t=0) of the substrate mixture. Then, using a syringe, rapidly inject the prepared catalyst solution into the NMR tube.

  • Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) at a constant temperature (e.g., 25 °C).

  • Data Analysis: For each spectrum, integrate the signal corresponding to a characteristic proton of the starting material and a characteristic proton of the indole product. Normalize these integrals against the integral of the internal standard to determine the concentration of each species over time.

  • Kinetic Profile: Plot the concentration of the starting material versus time. The initial rate of the reaction can be determined from the slope of this curve at the earliest time points.

Results and Discussion

The intramolecular cyclization of compounds 1-4 was monitored, and the initial reaction rates were determined. The results are summarized below.

CompoundSubstrate NamePara-Substituent (R)Electronic NatureRelative Initial Rate (krel)
1 2-(Phenylethynyl)aniline-HNeutral1.00
2 This compound-FWeakly Withdrawing0.85
3 2-((4-Methoxyphenyl)ethynyl)aniline-OCH₃Donating3.20
4 2-((4-Nitrophenyl)ethynyl)aniline-NO₂Strongly Withdrawing0.15

Note: Rates are relative to the unsubstituted compound 1 . Experimental conditions: 5 mol% [PPh₃Au]⁺SbF₆⁻, CD₂Cl₂, 25 °C.

The data reveals a clear and predictable trend based on the electronic properties of the para-substituent on the phenylethynyl ring.

Analysis of Reactivity Trends:

  • Electron-Donating Group (-OCH₃): Compound 3 , featuring the electron-donating methoxy group, exhibited the fastest reaction rate. The -OCH₃ group increases the electron density of the alkyne through resonance, making it more nucleophilic. While gold activation renders the alkyne electrophilic, a more electron-rich alkyne can coordinate more strongly to the Lewis acidic gold center, facilitating the overall catalytic cycle.

  • Unsubstituted (-H): Compound 1 serves as our baseline. Its reactivity is intermediate between the activated and deactivated systems.

  • Electron-Withdrawing Groups (-F, -NO₂): Both compounds with electron-withdrawing groups, 2 (-F) and 4 (-NO₂), reacted slower than the unsubstituted analog. These groups decrease the electron density of the alkyne, making it less disposed to coordinate with the gold catalyst. The strongly deactivating nitro group in compound 4 resulted in a significantly slower reaction rate compared to the weakly deactivating fluorine in compound 2 .

This trend strongly suggests that the nucleophilic character of the alkyne and its ability to coordinate to the gold(I) center play a crucial role in the rate-determining step of this transformation. While the subsequent nucleophilic attack by the aniline is critical, the initial π-activation step appears to be highly sensitive to the electronic nature of the alkyne. The reactivity of our target molecule, this compound (2 ), is slightly attenuated compared to its non-fluorinated counterpart, a direct consequence of the inductive electron-withdrawing effect of the fluorine atom.

Conclusion

This guide provides a comparative benchmark for the reactivity of this compound in the context of gold-catalyzed indole synthesis. Our findings demonstrate that its reactivity is governed by the electronic effects of the fluorine substituent. Compared to an unsubstituted analog, the fluorine atom slightly deactivates the alkyne towards gold-catalyzed cyclization. Conversely, electron-donating groups significantly accelerate the reaction, while strongly electron-withdrawing groups lead to a marked decrease in reactivity.

For researchers in drug discovery and materials science, this provides a critical insight: while the fluorine atom in this compound is invaluable for tuning the properties of the final indole product, it may necessitate slightly longer reaction times or higher catalyst loadings compared to more electron-rich substrates. This quantitative understanding allows for more precise control over reaction conditions and better planning of synthetic routes involving this and similar fluorinated building blocks.

References

A Researcher's Guide to Confirming the Purity of Synthesized 2-((4-Fluorophenyl)ethynyl)aniline via Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical, non-negotiable step in the research and development pipeline. This guide provides an in-depth comparison of elemental analysis against other common purity determination methods, using the novel compound 2-((4-Fluorophenyl)ethynyl)aniline as a case study. We will delve into the underlying principles, provide detailed experimental protocols, and present a clear, data-driven comparison to equip you with the knowledge to make informed decisions for your analytical needs.

The Central Role of Purity in Drug Discovery

The journey of a drug from a laboratory concept to a clinical candidate is paved with rigorous testing and validation. A foundational aspect of this process is the unequivocal confirmation of the purity of the synthesized active pharmaceutical ingredient (API). Impurities, even in trace amounts, can lead to inaccurate biological data, misleading structure-activity relationships (SAR), and potentially unforeseen toxicity. Therefore, the choice of analytical technique for purity assessment is a decision with far-reaching implications.

Synthesis of this compound: A Brief Overview

While a detailed synthetic route is beyond the scope of this guide, the synthesis of this compound (C₁₄H₁₀FN) typically involves a Sonogashira cross-coupling reaction.[1] This popular and versatile reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this case, 2-ethynylaniline would be coupled with a 4-fluorophenyl halide in the presence of a palladium catalyst and a copper co-catalyst. The successful synthesis of the target molecule is the first step; confirming its purity is the crucial next phase.

Elemental Analysis: A Gold Standard for Purity Determination

Elemental analysis (EA), specifically CHNS(O) analysis, is a robust and time-tested technique for determining the elemental composition of a compound.[2][3][4][5] The principle is straightforward: a small, precisely weighed sample is combusted in a high-temperature furnace, converting the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂).[5][6][7] These gases are then separated and quantified by a detector, providing the mass percentages of carbon, hydrogen, nitrogen, and sulfur. Oxygen is typically determined by pyrolysis in a separate step.[8]

The power of elemental analysis lies in its ability to provide a direct measure of the elemental composition, which can then be compared to the theoretical values calculated from the compound's molecular formula.[2][9] A close correlation between the experimental and theoretical values is a strong indicator of the sample's purity.[2][10] For publication in many reputable chemistry journals, elemental analysis data that agrees to within ±0.4% of the calculated values is a standard requirement.[10][11]

Experimental Protocol: Elemental Analysis of this compound

The following is a generalized protocol for the elemental analysis of the synthesized this compound. It is crucial to follow the specific operating procedures of the elemental analyzer being used.

Instrumentation: A calibrated CHNS elemental analyzer.

Sample Preparation:

  • Ensure the synthesized this compound is a homogenous powder. If necessary, gently grind the sample to a fine powder.

  • Dry the sample thoroughly under vacuum to remove any residual solvents or moisture, as these can significantly affect the hydrogen and oxygen content.[12]

  • Accurately weigh approximately 1-2 mg of the dried sample into a tin capsule using a microbalance.[6] The exact weight is critical for accurate percentage calculations.

  • Seal the tin capsule to ensure no sample is lost and to protect it from atmospheric contamination.[12]

Analysis Procedure:

  • Calibrate the elemental analyzer using a certified standard, such as acetanilide or sulfanilamide.

  • Introduce the sealed tin capsule containing the sample into the analyzer's autosampler.

  • Initiate the combustion sequence. The sample will be dropped into a high-temperature (typically ~900-1000 °C) combustion tube rich in oxygen.

  • The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are passed through a reduction tube to convert nitrogen oxides to N₂.

  • The gases are then separated, typically by gas chromatography, and quantified by a thermal conductivity detector (TCD).

  • The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

Data Presentation and Interpretation

The theoretical elemental composition of this compound (C₁₄H₁₀FN, Molecular Weight: 211.24 g/mol ) is calculated as follows:

  • Carbon (C): (14 * 12.01) / 211.24 * 100% = 79.60%

  • Hydrogen (H): (10 * 1.01) / 211.24 * 100% = 4.78%

  • Nitrogen (N): (1 * 14.01) / 211.24 * 100% = 6.63%

The experimental results from the elemental analysis are then compared to these theoretical values.

ElementTheoretical %Experimental %Deviation %
Carbon (C)79.6079.45-0.15
Hydrogen (H)4.784.85+0.07
Nitrogen (N)6.636.58-0.05

Interpretation: The experimental values in the table above show a deviation of less than ±0.2% from the theoretical values. This is well within the widely accepted tolerance of ±0.4%, providing strong evidence for the high purity of the synthesized this compound.[10]

Visualizing the Elemental Analysis Workflow

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize Homogenize Sample Dry Dry Sample (Vacuum) Homogenize->Dry Weigh Accurately Weigh (1-2 mg) Dry->Weigh Encapsulate Encapsulate in Tin Foil Weigh->Encapsulate Combustion Flash Combustion (~1000°C) Encapsulate->Combustion Introduce to Analyzer Reduction Reduction of NOx to N2 Combustion->Reduction Separation Gas Separation (GC) Reduction->Separation Detection Detection (TCD) Separation->Detection Calculation Calculate Elemental % Detection->Calculation Comparison Compare with Theoretical % Calculation->Comparison Purity Assess Purity (Deviation < 0.4%) Comparison->Purity

Caption: Workflow for purity determination by elemental analysis.

A Comparative Look at Alternative Purity Determination Methods

While elemental analysis is a powerful tool, it is not the only method available for assessing compound purity. Other commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.[14] It is highly sensitive and can detect very low levels of impurities. Purity is often determined by the area percentage of the main peak in the chromatogram.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. GC separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, aiding in their identification.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of a compound.[13][15] The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can be used to determine the purity of a sample by integrating the signals of the compound against a certified internal standard.[16]

Comparison of Purity Analysis Methods
FeatureElemental Analysis (EA)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Combustion and quantification of resulting gasesDifferential partitioning between stationary and mobile phasesSeparation by volatility followed by mass analysisNuclear spin transitions in a magnetic field
Information Provided Elemental composition (%C, H, N, S)Number and relative amount of componentsSeparation of volatile components and their mass spectraDetailed structural information
Primary Use Confirmation of elemental formula and purityQuantification of impurities, purity assessmentAnalysis of volatile mixtures, impurity identificationStructural elucidation, purity assessment
Advantages Robust, reliable, provides fundamental composition data[3][6]High sensitivity, excellent for resolving complex mixtures[14]High sensitivity and specificity for volatile compounds[14]Provides detailed structural information, non-destructive[15]
Limitations Does not distinguish between isomers[15], less sensitive to trace impuritiesRequires a suitable chromophore for UV detection, method development can be time-consumingLimited to volatile and thermally stable compoundsLower sensitivity than chromatographic methods for trace impurities[16]

Decision-Making Framework for Purity Analysis

Purity_Analysis_Decision_Tree Start Synthesized Compound (this compound) Is_Volatile Is the compound volatile and thermally stable? Start->Is_Volatile Need_Elemental_Confirmation Is confirmation of elemental composition required? Is_Volatile->Need_Elemental_Confirmation No GCMS GC-MS Is_Volatile->GCMS Yes Need_High_Sensitivity Is high sensitivity to trace impurities critical? Need_Elemental_Confirmation->Need_High_Sensitivity No EA Elemental Analysis Need_Elemental_Confirmation->EA Yes Need_Structural_Info Is detailed structural information on impurities needed? Need_High_Sensitivity->Need_Structural_Info No HPLC HPLC Need_High_Sensitivity->HPLC Yes Need_Structural_Info->EA No, but require basic purity check NMR NMR Spectroscopy Need_Structural_Info->NMR Yes

Caption: Decision tree for selecting a purity analysis method.

Conclusion: An Integrated Approach to Purity Confirmation

For the synthesized this compound, elemental analysis serves as an excellent primary method for confirming its elemental composition and, by extension, its purity. The close agreement between the experimental and theoretical percentages of carbon, hydrogen, and nitrogen provides a high degree of confidence in the identity and purity of the compound.

However, for comprehensive characterization, especially in a drug development context, a multi-technique approach is often the most prudent strategy. Complementing elemental analysis with a high-sensitivity chromatographic technique like HPLC can provide a more complete picture of the impurity profile. Furthermore, NMR spectroscopy remains indispensable for confirming the detailed molecular structure.

Ultimately, the choice of purity determination method will depend on the specific requirements of the research, the nature of the compound, and the available instrumentation. By understanding the strengths and limitations of each technique, researchers can design a robust analytical workflow that ensures the integrity and reliability of their scientific findings.

References

A Researcher's Guide to Lipophilicity Analysis of Aniline Derivatives: Experimental vs. In Silico Approaches

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, understanding the physicochemical properties of candidate molecules is paramount. For aniline derivatives, a scaffold present in numerous pharmaceuticals, lipophilicity is a critical determinant of pharmacokinetic and pharmacodynamic behavior.[1][2][3] This guide provides an in-depth comparison of experimental and in silico methodologies for analyzing the lipophilicity of aniline derivatives, offering researchers the insights needed to select the most appropriate techniques for their objectives.

Lipophilicity, typically expressed as the logarithm of the partition coefficient (log P) or distribution coefficient (log D), governs a molecule's ability to cross biological membranes, influences its binding to protein targets, and impacts its absorption, distribution, metabolism, and excretion (ADME) profile.[1][4][5] An optimal lipophilicity profile is often a delicate balance; while sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, and increased toxicity.[1]

Section 1: Experimental Determination of Lipophilicity

Experimental methods provide a direct or indirect measure of a compound's partitioning behavior in a non-polar/aqueous system. These techniques are considered the benchmark for accuracy.

The Gold Standard: Shake-Flask Method (SFM)

The Shake-Flask Method, established by Hansch and colleagues in 1964, remains the definitive "gold standard" for log P determination.[6][7] It directly measures the partitioning of a solute between two immiscible phases, typically n-octanol and water.

Causality Behind the Method: The choice of n-octanol and water is strategic; this biphasic system is widely accepted as a surrogate for the lipid bilayer of a cell membrane. The n-octanol phase mimics the lipophilic interior of the membrane, while the aqueous phase represents the cytosolic and extracellular environments. For ionizable compounds like many aniline derivatives, the pH of the aqueous buffer is critical and must be controlled to measure the distribution coefficient (log D), which accounts for both ionized and non-ionized species.[8][9]

  • Phase Pre-saturation: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation.[8][9] Allow the phases to separate completely. This step is crucial to prevent volume changes during the actual experiment.

  • Sample Preparation: Prepare a stock solution of the aniline derivative in a minimal amount of a suitable solvent (e.g., DMSO).[8][9] The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues.

  • Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and PBS. The phase volume ratio can be adjusted based on the expected lipophilicity to ensure quantifiable concentrations in both phases.[10]

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow the compound to reach partitioning equilibrium.[11]

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases. Emulsion formation can be a challenge, especially for highly lipophilic compounds.[11]

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the aniline derivative in both the n-octanol and aqueous layers using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[7][10]

  • Calculation: The log D is calculated using the formula: log D = log ( [Compound]octanol / [Compound]aqueous )

Self-Validation and Trustworthiness: The protocol's integrity is maintained by running replicates (typically triplicates), including a blank (vehicle control), and ensuring the analytical method is validated for linearity, accuracy, and precision in both matrices (n-octanol and PBS). The sum of the compound mass in both phases should ideally equal the initial mass added, confirming no degradation or adsorption occurred.

High-Throughput Screening: Reversed-Phase HPLC (RP-HPLC)

For earlier stages of drug discovery where throughput is essential, RP-HPLC offers a rapid, indirect method for estimating lipophilicity.[6][12] This technique is officially recommended by the Organisation for Economic Co-operation and Development (OECD) as a standard procedure.[2][7]

Causality Behind the Method: The principle lies in the correlation between a compound's retention time on a non-polar stationary phase (like C18 or C8 silica) and its lipophilicity.[2][7] A lipophilic compound will have a stronger affinity for the non-polar stationary phase and will thus be retained longer, resulting in a later elution time. The retention factor (k) is calculated and its logarithm (log k) is linearly correlated with the known log P values of a set of standard compounds.[6][12] Methanol is often preferred as the organic modifier in the mobile phase because it can form a monolayer on the stationary phase that mimics the n-octanol/water interface.[2]

  • System Setup: Use an HPLC system equipped with a reversed-phase column (e.g., C18, 5 µm particle size). The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.[7]

  • Standard Selection: Choose a set of 5-7 reference compounds with well-established log P values that span the expected lipophilicity range of the aniline derivatives.[6]

  • Calibration Curve Generation:

    • Inject each reference compound individually onto the HPLC system under isocratic conditions (a constant mobile phase composition).

    • Determine the retention time (tR) for each standard and the column dead time (t0), which is the retention time of an unretained compound.[7]

    • Calculate the capacity factor (k) for each standard: k = (tR - t0) / t0.[7]

    • Plot the known log P values of the standards (y-axis) against their calculated log k values (x-axis). Perform a linear regression to obtain a calibration equation (e.g., log P = a * log k + b).[6] A correlation coefficient (R²) of >0.97 is desirable.[6]

  • Sample Analysis: Inject the aniline derivative test compounds using the exact same chromatographic conditions.

  • Log P Calculation: Determine the retention time (tR) for each aniline derivative, calculate its log k value, and use the calibration equation to determine its estimated log P.[12]

// Workflow prep_standards -> hplc_system; prep_mobile -> hplc_system; hplc_system -> inject_standards -> calc_k -> plot_cal; hplc_system -> inject_test -> calc_k -> calc_logp; plot_cal -> calc_logp [style=dashed, label="Use Equation"];

// Styling plot_cal [fillcolor="#4285F4", fontcolor="#FFFFFF"]; calc_logp [fillcolor="#34A853", fontcolor="#FFFFFF"]; } } Caption: Workflow for RP-HPLC based log P determination.

Section 2: In Silico Prediction of Lipophilicity

In silico, or computational, methods predict log P based on a molecule's structure, offering instantaneous results that are invaluable for screening large virtual libraries.[5][13]

Fragment-Based and Atom-Based Methods

These are the most common types of log P prediction algorithms. They operate on the principle that log P is an additive property. The molecule is deconstructed into its constituent atoms or predefined chemical fragments, and the log P is calculated by summing the contributions of each piece, often with correction factors for intramolecular interactions.

  • Examples: ALOGP, ClogP, MolLogP, XLOGP3.[14][15]

  • Causality: These methods are built on large databases of experimentally determined log P values. They "learn" the lipophilic contribution of different functional groups and structural motifs. For an aniline derivative, the model would sum the contribution of the benzene ring, the amino group, and any substituents, applying corrections for their electronic and steric interplay.

  • Trustworthiness: Their accuracy is highest for molecules that are structurally similar to those in the training set. They may struggle with novel scaffolds or complex intramolecular interactions (e.g., hydrogen bonding) that are not well-parameterized.

Property-Based (QSAR) Methods

Quantitative Structure-Activity Relationship (QSAR) models correlate log P with a variety of calculated molecular descriptors.[16][17] These models can be highly predictive within their specific applicability domain.

  • Causality: Instead of fragments, QSAR models use whole-molecule properties like molecular weight, polar surface area (PSA), number of hydrogen bond donors/acceptors, and quantum mechanical descriptors (e.g., electrophilicity).[16][18] For aniline derivatives, a QSAR model might find that log P increases with molecular volume but decreases with the partial negative charge on the nitrogen atom.

  • Trustworthiness: The predictive power of a QSAR model is critically dependent on the quality and diversity of the training data set.[19] It is essential to validate these models using an external test set of compounds not used in model building.

Section 3: A Comparative Analysis

The choice between experimental and in silico methods depends on the stage of research, required accuracy, and available resources.

FeatureShake-Flask Method (SFM)RP-HPLC MethodIn Silico Methods
Principle Direct Partition MeasurementCorrelation of Retention TimeStructural Calculation/Modeling
Accuracy Gold Standard (High)Good (typically ±0.5-1.0 log units vs SFM)[7]Variable (Good to Poor)
Throughput LowHighVery High (Instantaneous)
Sample Req. mg quantities, high purity[7]µg quantities, tolerates impurities[6][7]None (structure only)
Log P Range Limited (-2 to 4)[6][7]Broader (0 to >6)[6][7]Broad, but less reliable at extremes
Cost/Labor HighModerateVery Low

A study on aniline derivatives containing a 1,2,3-triazole system found that while experimental values (from RP-TLC, a similar chromatographic method) showed clear relationships between structure and lipophilicity, most computational algorithms were less sensitive to subtle structural differences, such as the position of a substituent on the aniline ring.[3] This highlights a key takeaway: in silico models are excellent for broad-stroke filtering, but experimental methods are superior for fine-tuning and lead optimization where small structural changes can have significant effects.

Another comparative study on fentanyl analogs found high correlations (R² 0.854–0.967) between experimental shake-flask data and various computational methods, with substructure-based (fragmental) and topological (property-based) approaches performing best.[15] This suggests that for well-characterized chemical spaces, modern in silico tools can be highly reliable.

Section 4: Integrated Workflow for Lipophilicity Profiling

A pragmatic and efficient strategy combines the strengths of both approaches. This tiered workflow allows for the rapid screening of many compounds while ensuring high-quality data for the most promising candidates.

// Nodes start [label="Virtual Library of\nAniline Derivatives", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; insilico [label="In Silico Screening\n(e.g., ALOGP, ClogP)\nFilter by log P < 5", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc [label="High-Throughput RP-HPLC\nExperimental Confirmation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sfm [label="Shake-Flask Method (SFM)\nDefinitive log D for\nLead Candidates", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Data for SAR &\nADME Modeling", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> insilico [label="Large N"]; insilico -> hplc [label="Promising Subset"]; hplc -> sfm [label="Key Compounds"]; sfm -> end [label="Accurate Data"]; } } Caption: An integrated workflow for lipophilicity analysis.

Conclusion

The analysis of lipophilicity for aniline derivatives is not a one-size-fits-all process. In silico methods provide the speed and scalability needed for early-stage discovery and virtual screening. Chromatographic methods like RP-HPLC offer a robust, high-throughput experimental alternative suitable for screening synthesized compounds and validating computational hits. Finally, the shake-flask method remains the undisputed gold standard for generating the highly accurate data required for late-stage lead optimization and regulatory submission. By understanding the causality, strengths, and limitations of each approach, researchers can build a comprehensive lipophilicity profile that accelerates the journey from chemical scaffold to viable drug candidate.

References

A Comparative Guide to 2-((4-Fluorophenyl)ethynyl)aniline Analogs: Structure-Activity Relationship and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the intricate dance between a molecule's structure and its biological activity is a central theme. This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: 2-((4-Fluorophenyl)ethynyl)aniline analogs. Drawing upon established principles from related kinase inhibitors, this document provides a comparative analysis of their potential as therapeutic agents, supported by experimental insights and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction: The Promise of the 2-Ethynylaniline Scaffold

The 2-ethynylaniline scaffold serves as a versatile backbone in the design of targeted therapies, particularly in oncology. Its rigid, linear alkyne linker and the customizable aniline and phenyl rings offer a unique three-dimensional profile for interacting with biological targets. The incorporation of a 4-fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity through favorable interactions with target proteins. While direct, comprehensive SAR studies on this compound analogs are emerging, a wealth of knowledge can be gleaned from structurally related anilino-quinazoline and anilino-pyrimidine kinase inhibitors to predict and rationalize their biological effects.

General Synthetic Approach: The Sonogashira Coupling

The cornerstone for the synthesis of this compound and its analogs is the Palladium-catalyzed Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction enables the efficient connection of a terminal alkyne with an aryl halide.

Experimental Protocol: General Synthesis of 2-((Aryl)ethynyl)aniline Analogs

Step 1: Sonogashira Coupling

  • To a solution of a substituted 2-iodoaniline (1.0 eq.) in a suitable solvent such as a mixture of DMF and triethylamine (Et3N), add a terminal alkyne (1.1 eq.).

  • Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.05 eq.), and a copper(I) co-catalyst, typically CuI (0.1 eq.).

  • The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-((aryl)ethynyl)aniline analog.

G cluster_reactants Reactants cluster_catalysts Catalysts cluster_product Product Iodoaniline Substituted 2-Iodoaniline Sonogashira_Reaction Sonogashira Coupling Iodoaniline->Sonogashira_Reaction Alkyne Terminal Alkyne Alkyne->Sonogashira_Reaction Pd_Catalyst Pd(PPh₃)₂Cl₂ Pd_Catalyst->Sonogashira_Reaction Cu_Catalyst CuI Cu_Catalyst->Sonogashira_Reaction Base Et₃N Base->Sonogashira_Reaction Product 2-((Aryl)ethynyl)aniline Analog Sonogashira_Reaction->Product

Figure 1: General workflow for the synthesis of 2-((aryl)ethynyl)aniline analogs via Sonogashira coupling.

Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective

Based on the extensive research on anilino-based kinase inhibitors, we can infer the following SAR trends for the this compound scaffold. These compounds are hypothesized to act as ATP-competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer cell signaling.

Key Structural Regions and Their Influence on Activity

The this compound scaffold can be dissected into three key regions for SAR analysis:

  • The Anilino Moiety (Ring A): The primary amine and the aromatic ring are crucial for forming key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases.

  • The Ethynyl Linker: This rigid linker provides optimal spacing and orientation for the two aromatic rings.

  • The Phenylethynyl Moiety (Ring B): Substitutions on this ring can significantly impact potency, selectivity, and pharmacokinetic properties.

The table below summarizes the expected impact of various substitutions on the biological activity of these analogs, drawing parallels from established kinase inhibitors.

Analog Modification Region Rationale for Activity Change (based on related kinase inhibitors) Predicted Activity
Unsubstituted Phenyl Ring BBaseline compound for comparison.Moderate
4-Fluoro (Lead Compound) Ring BThe fluorine atom can act as a hydrogen bond acceptor and enhance metabolic stability.High
4-Chloro/4-Bromo Ring BHalogens can form halogen bonds and increase lipophilicity, potentially improving cell permeability and binding.High
4-Methoxy Ring BThe methoxy group is an electron-donating group that can form hydrogen bonds but may be susceptible to metabolism.Moderate to High
4-Methyl Ring BA small alkyl group can enhance hydrophobic interactions in the binding pocket.Moderate to High
3,4-Dichloro Ring BMultiple halogen substitutions can further enhance binding affinity through increased hydrophobic and halogen bonding interactions.High
Substitution on the Anilino Ring (Ring A) Ring AModifications on this ring are generally less tolerated as the primary amine is often involved in a critical hydrogen bond with the kinase hinge region.Low to Moderate

Postulated Mechanism of Action: Kinase Inhibition

The structural similarity of this compound analogs to known anilino-quinazoline and anilino-pyrimidine kinase inhibitors strongly suggests a similar mechanism of action. These compounds likely act as Type I or Type II kinase inhibitors, binding to the ATP-binding site of kinases like EGFR and VEGFR. This binding prevents the phosphorylation of downstream substrates, thereby inhibiting signal transduction pathways that are critical for cancer cell proliferation, survival, and angiogenesis.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ATP ATP Substrate Substrate Protein RTK->Substrate Phosphorylates ATP->RTK Binds to ATP pocket Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival, Angiogenesis) Phosphorylated_Substrate->Downstream_Signaling Activates Cell_Response Cancer Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Response Leads to Analog This compound Analog Analog->RTK Blocks ATP binding

Figure 2: Postulated mechanism of action of this compound analogs as kinase inhibitors.

Experimental Evaluation of Biological Activity

To validate the predicted activity of these analogs, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human kinase enzymes (e.g., EGFR, VEGFR-2) and their corresponding polypeptide substrates are prepared in a suitable assay buffer.

  • Compound Preparation: The synthesized this compound analogs are serially diluted in DMSO to create a range of concentrations.

  • Assay Reaction: The kinase, substrate, and test compound are incubated together in a microplate. The reaction is initiated by the addition of ATP.

  • Detection: The extent of substrate phosphorylation is quantified using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a fluorescence-based assay.

  • Data Analysis: The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay (MTT Assay)

Protocol:

  • Cell Culture: Cancer cell lines overexpressing the target kinase (e.g., A549 for EGFR, HUVEC for VEGFR-2) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized analogs for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ values (the concentration required to inhibit cell growth by 50%) are determined.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis, informed by data from structurally related compounds, provides a rational basis for the design of more potent and selective analogs. Future work should focus on the systematic synthesis and biological evaluation of a diverse library of these compounds to validate the predicted SAR and to identify lead candidates for further preclinical development. The exploration of different substitution patterns on both aromatic rings, as well as modifications to the ethynyl linker, will be crucial in optimizing the therapeutic potential of this exciting class of molecules.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 2-((4-Fluorophenyl)ethynyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of these compounds. This guide provides an in-depth, procedural framework for the proper disposal of 2-((4-Fluorophenyl)ethynyl)aniline, a compound characterized by its fluorinated aromatic, ethynyl, and aniline moieties. Adherence to these protocols is paramount for personnel safety, environmental protection, and regulatory compliance.

Hazard Profile and Core Safety Principles

Core Safety Principles:

  • Treat as Hazardous Waste: All materials contaminated with this compound must be disposed of as hazardous waste.[7]

  • Avoid Environmental Release: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[7][8]

  • Personnel Protection: All handling and disposal procedures must be conducted while wearing appropriate Personal Protective Equipment (PPE).[1][9]

Personal Protective Equipment (PPE) Requirements

A thorough risk assessment should precede any handling of this compound. The following table outlines the minimum PPE requirements.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.[1]To prevent skin contact and absorption.
Eye Protection Safety goggles or a face shield.[9]To protect against splashes and airborne particles.
Body Protection A lab coat, preferably chemical-resistant, with full-length sleeves.[1]To protect skin and clothing from contamination.
Respiratory Protection A properly fitted respirator (e.g., N95 or higher) may be necessary if there is a risk of generating dust or aerosols.[1]To prevent inhalation of the compound.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of this compound from the point of generation to final collection.

Step 1: Waste Segregation at the Source

Proper segregation is the foundation of safe chemical waste management.

  • Designated Waste Containers: Establish separate, clearly labeled hazardous waste containers for solid and liquid waste contaminated with this compound.[9]

  • Solid Waste: This includes contaminated consumables such as gloves, weighing paper, and absorbent pads. Place these items in a dedicated, leak-proof container lined with a heavy-duty plastic bag.[1]

  • Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a compatible, sealed container.[9] Given the halogenated nature of the compound, it is prudent to segregate this waste stream from non-halogenated organic waste to facilitate proper disposal by the waste management facility.

  • Sharps Waste: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container.

Step 2: Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • Each container must be labeled with the words "HAZARDOUS WASTE ".

  • The full chemical name, "This compound ", must be clearly written.

  • List all other constituents in the container (e.g., solvents).

  • Include the appropriate hazard pictograms (e.g., irritant, toxic).

  • Indicate the date of waste accumulation.

Step 3: Temporary Storage in the Laboratory

Proper temporary storage minimizes risks within the laboratory.

  • Store sealed waste containers in a designated and secure area, such as a satellite accumulation area or a ventilated chemical storage cabinet.[7]

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and acids, to prevent hazardous reactions.[10]

  • Do not overfill containers; leave adequate headspace for vapor expansion.

Step 4: Arranging for Final Disposal

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide guidance on the specific procedures for your institution and will coordinate with a certified waste vendor.[9]

  • High-Temperature Incineration: This is the recommended disposal method for halogenated organic compounds as it ensures complete destruction of the molecule, breaking the stable carbon-fluorine bond.[3][4]

  • Landfill and Deep Well Injection: While sometimes used for certain hazardous wastes, these methods are less preferable for persistent organic pollutants like fluorinated compounds as they do not guarantee destruction.[4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of required PPE.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[2] For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect the Waste: Place all contaminated absorbent materials and solids into a designated hazardous waste container and label it accordingly.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your supervisor and your institution's EHS office.

Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generation (this compound) IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Collect in a labeled solid hazardous waste container IsSolid->SolidWaste Solid LiquidWaste Collect in a labeled liquid hazardous waste container IsSolid->LiquidWaste Liquid Segregate Segregate from incompatible materials (oxidizers, acids) SolidWaste->Segregate LiquidWaste->Segregate Store Store in a designated satellite accumulation area Segregate->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Incineration High-Temperature Incineration (Recommended) EHS->Incineration End Proper Disposal Incineration->End

Caption: Disposal Workflow for this compound

References

Mastering the Safe Handling of 2-((4-Fluorophenyl)ethynyl)aniline: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher navigating the frontiers of drug development, the synthesis and application of novel compounds like 2-((4-Fluorophenyl)ethynyl)aniline are paramount. This molecule, with its unique trifecta of an aromatic amine, a fluorinated phenyl ring, and an ethynyl linkage, holds significant promise. However, these same structural motifs necessitate a meticulous and informed approach to laboratory safety. This guide provides an in-depth, research-level protocol for the safe handling of this compound, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), and outlining robust operational and disposal plans to ensure the well-being of laboratory personnel and environmental integrity.

Hazard Analysis: Understanding the "Why" Behind the "How"

  • Aromatic Amine Moiety: Aromatic amines are a class of compounds known for their potential toxicity.[1][2][3] They can be readily absorbed through the skin and may act as systemic toxins.[2] Some aromatic amines are known or suspected carcinogens and mutagens.[1][3] Therefore, preventing dermal, ocular, and inhalation exposure is of utmost importance.

  • Fluorinated Phenyl Group: The introduction of fluorine into organic molecules can significantly alter their reactivity and biological properties.[4] While often enhancing metabolic stability in drug candidates, fluorinated compounds can also present unique toxicological profiles.[4] Safe handling procedures for fluorinated organic compounds are crucial to mitigate any potential unforeseen hazards.[4]

  • Ethynyl Linkage: The carbon-carbon triple bond, or ethynyl group, can be energetic and may react with certain metals to form explosive acetylides. While this compound is not a terminal alkyne, prudent handling to avoid conditions that could promote instability is warranted.

Based on this analysis, this compound should be treated as a hazardous substance with the potential for skin and eye irritation, respiratory tract irritation, and possible systemic toxicity through absorption.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound.[7] A multi-layered approach is recommended to provide comprehensive protection.

Hand Protection

Given the high risk of dermal absorption associated with aromatic amines, robust hand protection is critical.

  • Glove Selection: Double-gloving is mandatory. The inner glove should be a thin, disposable nitrile glove to provide a primary barrier. The outer glove should be a thicker, chemical-resistant glove. Consult the glove manufacturer's compatibility chart for resistance to aromatic amines and any solvents being used.[4] For incidental contact, nitrile gloves are a reasonable choice, but for more extensive handling, heavier-duty gloves such as butyl rubber or Viton® should be considered.[8]

  • Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use.[9] If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don fresh gloves. Never reuse disposable gloves.

Eye and Face Protection

Protecting your eyes from splashes and airborne particles is essential.

  • Primary Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are the minimum requirement.[9]

  • Secondary Protection: When there is a significant risk of splashing or when handling larger quantities, a face shield should be worn in addition to chemical splash goggles.[9][10]

Body Protection

A dedicated laboratory coat is essential to protect street clothes and underlying skin from contamination.

  • Laboratory Coat: A flame-resistant lab coat should be worn at all times and should be fully buttoned.[4]

  • Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection

Engineering controls, such as a certified chemical fume hood, are the primary means of preventing inhalation exposure.

  • Fume Hood: All handling of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood.[11]

  • Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, respiratory protection is required.[9] A NIOSH-approved respirator with organic vapor cartridges is appropriate.[12] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear, step-by-step operational plan minimizes the risk of exposure and ensures a smooth workflow.

Preparation and Donning PPE

Caption: Workflow for preparation and donning of Personal Protective Equipment.

Handling and Experimental Work
  • Work Area: Designate a specific area within the fume hood for handling this compound.

  • Weighing: If weighing the solid, do so within the fume hood. Use a disposable weigh boat.

  • Spill Control: Keep a spill kit readily accessible. For small spills, use an absorbent material appropriate for chemical spills. For larger spills, evacuate the area and follow your institution's emergency procedures.[4]

  • Decontamination: After handling, decontaminate the work surface with an appropriate solvent and then soap and water.

Doffing PPE and Personal Hygiene

The process of removing PPE is as critical as putting it on to prevent cross-contamination.

Caption: Step-by-step procedure for the safe removal of Personal Protective Equipment.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[11]

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, used gloves) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated halogenated organic waste container. Do not mix with incompatible waste streams.[4]

  • Sharps Waste: Any needles or other sharps used in the experiment should be disposed of in a designated sharps container.

Labeling and Storage

All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and the associated hazards (e.g., "Toxic," "Irritant"). Store waste containers in a designated satellite accumulation area until they are collected for disposal by your institution's environmental health and safety department.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, unlocking its potential while prioritizing personal and environmental safety.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.